6-Nitrochrysene
描述
Chrome-red thick prismatic crystals or orange-yellow needles (recrystallized from pyridine or xylene). (NTP, 1992)
Structure
3D Structure
属性
IUPAC Name |
6-nitrochrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-19(21)18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWLTQJFZUYROA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 | |
| Record name | 6-NITROCHRYSENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20768 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075454 | |
| Record name | 6-Nitrochrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chrome-red thick prismatic crystals or orange-yellow needles (recrystallized from pyridine or xylene). (NTP, 1992), Yellow, orange-yellow, or chrome red solid; [HSDB] | |
| Record name | 6-NITROCHRYSENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20768 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 6-Nitrochrysene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11304 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Sublimes without decomposition (NTP, 1992), Sublimes without decomposition | |
| Record name | 6-NITROCHRYSENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20768 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 6-Nitrochrysene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7770 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in cold ethanol, diethyl ether and carbon disulfide; somewhat more soluble in benzene and acetic acid; soluble in hot nitrobenzene | |
| Record name | 6-Nitrochrysene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7770 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg] | |
| Record name | 6-Nitrochrysene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11304 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Yellow needles from benzene, Orange-yellow needles, Chrome-red, thick prismatic crystals | |
CAS No. |
7496-02-8 | |
| Record name | 6-NITROCHRYSENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20768 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 6-Nitrochrysene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7496-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitrochrysene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007496028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7496-02-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nitrochrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitrochrysene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-NITROCHRYSENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82ZK83O33Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Nitrochrysene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7770 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
408 °F (NTP, 1992), approximately 215 °C (decomposes) | |
| Record name | 6-NITROCHRYSENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20768 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 6-Nitrochrysene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7770 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
6-nitrochrysene sources and environmental distribution
An In-depth Technical Guide to 6-Nitrochrysene: Sources, Environmental Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological concern. Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), it is crucial to understand its sources, distribution in the environment, and the analytical methods for its detection. This technical guide provides a comprehensive overview of this compound, including its formation, environmental concentrations, and detailed experimental protocols for its analysis in various matrices. Furthermore, it elucidates the metabolic pathways leading to its genotoxic effects.
Introduction
This compound is not produced commercially but is formed as a byproduct of incomplete combustion processes.[1] Its presence in the environment is primarily linked to anthropogenic activities, with diesel and gasoline engine exhaust being major contributors.[1][2] Atmospheric reactions of the parent polycyclic aromatic hydrocarbon (PAH), chrysene, with nitrogen oxides also lead to the formation of this compound.[3] Due to its low water solubility and persistence, this compound can accumulate in various environmental compartments, including air, soil, and sediment, posing a risk to human health and ecosystems.[4] This guide aims to provide a detailed technical resource for professionals involved in the research and monitoring of this hazardous compound.
Sources and Formation
The primary sources of this compound are combustion-related and atmospheric reactions.
-
Combustion Sources: Incomplete combustion of organic materials, particularly in diesel and gasoline engines, releases chrysene, which can then be nitrated to form this compound.[1][2] It is a known constituent of diesel exhaust particulate matter.
-
Atmospheric Formation: Chrysene present in the atmosphere can undergo gas-phase reactions with hydroxyl (OH) and nitrate (NO₃) radicals in the presence of nitrogen oxides (NOx) to form this compound.[3]
Environmental Distribution and Quantitative Data
This compound is predominantly found adsorbed onto particulate matter in the environment. Its distribution and concentrations can vary significantly depending on the proximity to emission sources.
Table 1: Concentration of this compound in Airborne Particulate Matter
| Location/Source | Concentration Range (ng/m³) | Reference |
| Urban Areas | sub-nanogram/m³ | [1] |
| Rural/Remote Locations | low to sub-picogram/m³ | [1] |
Table 2: Concentration of this compound in Diesel Engine Emissions
| Engine Type/Fuel | Emission Rate (ng/hp-h) | Reference |
| Heavy-duty diesel (1997 model) with B20 fuel | 0.6 - 0.9 | [1] |
| Heavy-duty diesel (1997 model) with 2D diesel fuel | 0.6 - 0.9 | [1] |
| Heavy-duty diesel with B100 fuel | Traces | [1] |
Data for soil and water concentrations of this compound are limited in the reviewed literature.
Experimental Protocols for Analysis
The analysis of this compound in environmental samples typically involves sample collection, extraction, cleanup, and instrumental analysis.
Analysis of this compound in Airborne Particulate Matter
4.1.1. Sampling:
-
High-volume air samplers are used to collect airborne particulate matter on glass or quartz fiber filters.[3]
4.1.2. Extraction:
-
Soxhlet Extraction: The filter is placed in a Soxhlet extractor and extracted with a suitable solvent, such as dichloromethane, for several hours.[3]
-
Microwave-Assisted Extraction (MAE): The filter is immersed in an extraction solvent (e.g., a mixture of acetone and hexane) and subjected to microwave irradiation for a specified time and temperature.[5]
4.1.3. Cleanup (Solid-Phase Extraction - SPE):
-
Condition a silica gel or Florisil® SPE cartridge by passing a non-polar solvent like hexane through it.[6]
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with a non-polar solvent to remove interfering non-polar compounds.
-
Elute the nitro-PAH fraction, including this compound, with a more polar solvent or a mixture of solvents (e.g., dichloromethane/hexane).[6]
-
Concentrate the eluate under a gentle stream of nitrogen before instrumental analysis.
4.1.4. Instrumental Analysis (GC-MS/MS):
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column suitable for PAH analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature ramp to separate this compound from other compounds.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI). NICI can provide higher sensitivity for nitro-PAHs.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound should be used.[5]
-
Analysis of this compound in Soil and Sediment
4.2.1. Sample Preparation:
-
Air-dry the soil or sediment sample and sieve it to remove large debris.[6]
4.2.2. Extraction:
-
Ultrasonic Extraction: A known weight of the dried sample is mixed with an extraction solvent (e.g., a 1:1 mixture of acetone and dichloromethane) and sonicated for a specified period. This process is typically repeated multiple times with fresh solvent.[6][7]
-
Soxhlet Extraction: The sample is placed in a Soxhlet extractor and extracted with a suitable solvent mixture (e.g., hexane:acetone) for an extended period (e.g., 16-24 hours).[6]
4.2.3. Cleanup (Solid-Phase Extraction - SPE):
-
The cleanup procedure is similar to that for air samples, using a silica gel or Florisil® SPE cartridge to remove interfering matrix components.[6]
4.2.4. Instrumental Analysis (HPLC-Fluorescence):
-
An alternative to GC-MS is High-Performance Liquid Chromatography (HPLC) with fluorescence detection, which can be used after a reduction step to convert the non-fluorescent this compound to the highly fluorescent 6-aminochrysene.[8][9]
-
HPLC Conditions:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Fluorescence Detector: Set to the optimal excitation and emission wavelengths for 6-aminochrysene.
-
Metabolic Activation and Signaling Pathways
The carcinogenicity of this compound is attributed to its metabolic activation into reactive metabolites that can bind to DNA, forming adducts and leading to mutations. Two primary metabolic activation pathways have been identified: nitroreduction and a combination of ring oxidation and nitroreduction.[10]
Conclusion
This compound is a potent environmental carcinogen primarily originating from combustion sources, especially diesel exhaust. Its presence in airborne particulate matter necessitates robust and sensitive analytical methods for monitoring and risk assessment. This guide has provided an overview of its sources, environmental distribution, and detailed experimental protocols for its analysis using GC-MS and HPLC. Understanding the metabolic pathways that lead to its carcinogenicity is crucial for toxicological studies and for developing strategies to mitigate its health risks. Further research is needed to quantify its presence in other environmental matrices like soil and water and to refine analytical methodologies for routine monitoring.
References
- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1. EXPOSURE DATA - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 10. Metabolism and DNA binding of the environmental colon carcinogen this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Metabolic Activation of 6-Nitrochrysene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrochrysene (6-NC) is a potent environmental carcinogen found in diesel exhaust and other combustion products. Its carcinogenicity is dependent on its metabolic activation to reactive electrophiles that can bind to cellular macromolecules, such as DNA, to form adducts. The formation of these DNA adducts is a critical initiating event in chemical carcinogenesis. This technical guide provides an in-depth overview of the in vivo metabolic activation pathways of this compound, focusing on the key enzymatic reactions, the resulting metabolites and DNA adducts, and the experimental methodologies used to elucidate these pathways.
Metabolic Activation Pathways of this compound
In vivo, this compound is primarily activated through two main metabolic pathways:
-
Nitroreduction Pathway: This pathway involves the reduction of the nitro group to form reactive N-hydroxy arylamine intermediates.
-
Ring Oxidation and Nitroreduction Pathway: This pathway involves an initial oxidation of the aromatic ring system, followed by nitroreduction.
These pathways are not mutually exclusive and can occur concurrently, leading to the formation of a complex mixture of metabolites and DNA adducts in various tissues.
Nitroreduction Pathway
The nitroreduction of this compound is a critical step in its metabolic activation. This process is catalyzed by a variety of enzymes, including cytosolic reductases and cytochrome P450 enzymes, and can also be mediated by intestinal microflora. The reduction proceeds through a nitroso intermediate to form N-hydroxy-6-aminochrysene, a highly reactive electrophile that can directly bind to DNA.
Ring Oxidation and Nitroreduction Pathway
This pathway is considered the major route for the metabolic activation of this compound to its ultimate carcinogenic form in some animal models. The initial step involves the cytochrome P450-mediated oxidation of the chrysene ring to form dihydrodiols. Specifically, the formation of trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene is a key event. This dihydrodiol can then undergo nitroreduction to form trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene. Further metabolic activation of this amino-dihydrodiol can lead to the formation of a highly reactive diol-epoxide.
dot
Caption: Metabolic activation pathways of this compound in vivo.
Quantitative Data on this compound Metabolism and DNA Adduct Formation
The distribution and levels of this compound metabolites and DNA adducts vary depending on the animal model, tissue type, and dose administered. The following tables summarize key quantitative data from in vivo studies.
Table 1: Distribution of Radioactivity 3 Days After a Single Intraperitoneal Injection of [³H]this compound in Female CD Rats [1]
| Route of Excretion/Tissue | % of Administered Dose |
| Urine | 2.8 |
| Feces | 34.9 |
| Various Organs | 24.8 |
Table 2: Relative Levels of DNA Adducts in Various Organs of Female CD Rats Treated with this compound [1]
| Organ | Adduct from trans-1,2-dihydroxy-1,2-dihydroxy-6-AC vs. Adduct from N-hydroxy-6-AC |
| Colon | Higher |
| Liver | Higher |
| Lung | Higher |
| Mammary Tissue | Higher |
Table 3: Tumorigenicity of this compound and its Metabolites in Newborn Mice [2]
| Compound | Total Dose (nmol/mouse) | Lung Tumors/Mouse | Liver Tumors/Mouse (Males) |
| This compound | 700 | Significant Increase | Significant Increase |
| This compound | 100 | Significant Increase | Significant Increase |
| 6-Nitrosochrysene | 100 | Less active than 6-NC | Less active than 6-NC |
| 6-Aminochrysene | 100 | Less active than 6-NC | Less active than 6-NC |
| trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene | 100 | Comparable to 6-NC | More active than 6-NC |
| trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene | 100 | Comparable to 6-NC | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of metabolic activation pathways. The following are protocols for key experiments cited in the study of this compound metabolism.
Protocol 1: In Vivo Administration of this compound to Newborn Mice
This protocol is adapted from studies investigating the tumorigenicity of this compound and its metabolites in newborn mice.[2][3][4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Hamilton syringe
-
30-gauge needles
-
Newborn mice (e.g., CD-1 or BALB/c strains), 1 day old
Procedure:
-
Prepare a stock solution of this compound in DMSO at the desired concentration (e.g., to deliver 100 or 700 nmol per injection).
-
On the 1st, 8th, and 15th day of life, administer the this compound solution to the newborn mice via intraperitoneal (i.p.) injection.[2][4]
-
The injection volume should be small (e.g., 5-10 µL) to avoid injury to the pups.
-
A control group of mice should be injected with DMSO only.
-
Monitor the animals for signs of toxicity and record body weights regularly.
-
At the termination of the experiment (e.g., 6-12 months), euthanize the mice and perform a complete necropsy.
-
Examine target organs, such as the liver and lungs, for the presence of tumors.
dot
Caption: Experimental workflow for in vivo administration of this compound.
Protocol 2: Analysis of DNA Adducts by ³²P-Postlabeling Assay
The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.[5][6][7][8][9]
Materials:
-
DNA isolated from tissues of interest
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Polyethyleneimine (PEI)-cellulose TLC plates
-
Scintillation counter
Procedure:
-
DNA Isolation and Hydrolysis:
-
Isolate high molecular weight DNA from the target tissues (e.g., liver, lung, colon) using standard phenol-chloroform extraction or a commercial kit.
-
Enzymatically digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
-
Enrichment of Adducts:
-
Enrich the adducted nucleotides by treating the digest with nuclease P1. This enzyme dephosphorylates normal nucleotides but not the bulky aromatic adducts.
-
-
³²P-Labeling:
-
Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P by incubating with T4 polynucleotide kinase and [γ-³²P]ATP.
-
-
Chromatographic Separation:
-
Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) on PEI-cellulose plates.
-
-
Detection and Quantification:
-
Detect the separated adducts by autoradiography.
-
Quantify the level of each adduct by excising the corresponding spots from the TLC plate and measuring the radioactivity using a scintillation counter.
-
Calculate the relative adduct levels (RAL) as the ratio of counts per minute in the adduct spot to the total counts per minute of normal nucleotides.
-
dot
Caption: Workflow for the analysis of DNA adducts by ³²P-postlabeling.
Protocol 3: HPLC Analysis of this compound and its Metabolites
High-performance liquid chromatography (HPLC) is used to separate and quantify this compound and its various metabolites from biological matrices.
Materials:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer
-
Metabolite standards (if available)
Procedure:
-
Sample Preparation:
-
Extract metabolites from biological samples (e.g., urine, feces, tissue homogenates) using a suitable organic solvent such as ethyl acetate.
-
Concentrate the extract and redissolve it in the mobile phase.
-
-
HPLC Separation:
-
Inject the prepared sample onto the C18 column.
-
Elute the metabolites using a gradient of acetonitrile in water. A typical gradient might start with a lower percentage of acetonitrile and gradually increase to elute the more nonpolar compounds.
-
An example of a gradient program could be:
-
0-5 min: 30% Acetonitrile
-
5-25 min: Linear gradient to 100% Acetonitrile
-
25-30 min: 100% Acetonitrile
-
-
-
Detection and Quantification:
-
Monitor the column effluent using a UV detector at a wavelength suitable for detecting chrysenes (e.g., 254 nm or 280 nm) or a fluorescence detector with appropriate excitation and emission wavelengths.
-
Identify metabolites by comparing their retention times with those of authentic standards.
-
Quantify the metabolites by integrating the peak areas and comparing them to a calibration curve generated with known concentrations of the standards.
-
Conclusion
The in vivo metabolic activation of this compound is a complex process involving both nitroreduction and ring oxidation pathways. The formation of specific DNA adducts, particularly those derived from trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene, is strongly associated with the carcinogenic activity of this compound. Understanding these metabolic pathways and the factors that influence them is crucial for assessing the risk posed by this compound and for developing strategies for cancer prevention. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the metabolism and carcinogenicity of this important environmental pollutant.
References
- 1. Metabolism and DNA binding of the environmental colon carcinogen this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative tumorigenicity of this compound and its metabolites in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 32P-postlabeling assay for carcinogen-DNA adducts: nuclease P1-mediated enhancement of its sensitivity and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
The Core Mechanism of 6-Nitrochrysene-Induced DNA Adduct Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitrochrysene (6-NC) is a potent environmental carcinogen that exerts its genotoxic effects through metabolic activation to reactive intermediates that form covalent bonds with DNA, creating DNA adducts. These adducts, if not repaired, can lead to mutations and initiate carcinogenesis. This technical guide provides an in-depth exploration of the mechanisms underlying 6-NC-induced DNA adduct formation, detailing the metabolic pathways, the specific DNA adducts formed, quantitative data from various experimental models, and the methodologies used for their detection and characterization.
Metabolic Activation Pathways of this compound
This compound requires metabolic activation to become a carcinogen.[1] This activation proceeds through two primary pathways: simple nitroreduction and a combination of ring oxidation and nitroreduction.[1][2]
Nitroreduction Pathway
In this pathway, the nitro group of 6-NC is reduced to form 6-hydroxylaminochrysene (N-OH-6-AC).[1][2] This reduction is a critical step, as N-OH-6-AC is a reactive intermediate capable of binding to DNA.[3] This process is catalyzed by nitroreductase enzymes.[3][4] N-OH-6-AC can then form several distinct DNA adducts.[2][5]
Ring Oxidation and Nitroreduction Pathway
This more complex pathway involves both the oxidation of the chrysene ring structure and the reduction of the nitro group.[1] Initially, cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP3A4, catalyze the formation of dihydrodiols, such as trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene.[6][7] Subsequent nitroreduction of this intermediate leads to the formation of trans-1,2-dihydroxy-1,2-dihydro-N-hydroxy-6-aminochrysene (1,2-DHD-6-NHOH-C), a highly reactive electrophile that readily forms DNA adducts.[1][8] This pathway is considered the major activation route leading to DNA adducts in mice.[9]
Metabolic activation pathways of this compound.
Formation of DNA Adducts
The reactive metabolites of 6-NC, N-OH-6-AC and 1,2-DHD-6-NHOH-C, covalently bind to the DNA bases, primarily at the C8 and N2 positions of deoxyguanosine (dG) and the C8 position of deoxyadenosine (dA).[1][2][10]
The primary adducts formed are:
-
Via Nitroreduction:
-
Via Ring Oxidation and Nitroreduction:
The formation of these adducts has been confirmed in various in vivo and in vitro systems, including the mammary glands of rats treated with 6-NC.[1]
Quantitative Analysis of this compound-DNA Adducts
The levels of 6-NC-induced DNA adducts vary depending on the tissue, the metabolic capacity of the cells, and the duration of exposure. The following tables summarize quantitative data from key studies.
| Tissue/Cell Line | Experimental Model | Adduct(s) Detected | Adduct Level | Reference |
| Human Bronchial Explants | In vitro | Adducts from 1,2-DHD-6-aminochrysene and N-OH-6-aminochrysene | 0.06 to 30.5 pmol/mg DNA | [12][13] |
| Rat Mammary Gland | In vivo | dG-N2-1,2-DHD-6-AC, dI-8-yl-1,2-DHD-6-AC | Not explicitly quantified in this paper | [1] |
| CD-1 Mouse Lung | In vivo | dG adduct from 1,2-DHD-6-AC, dA adduct from N-OH-6-AC | Not explicitly quantified in this paper | [9] |
| MCF-7 Cells | In vitro | 6-NC-derived DNA adducts | Not explicitly quantified in this paper | [8] |
Note: Explicit quantitative values are not always provided in a centralized manner in the cited literature, often requiring deeper analysis of individual experimental results within the publications.
Experimental Methodologies for DNA Adduct Analysis
The detection and quantification of 6-NC-DNA adducts rely on highly sensitive analytical techniques.
32P-Postlabeling Analysis
This ultrasensitive method is capable of detecting adducts at frequencies as low as 1 in 1010 nucleotides.[14][15]
Protocol Outline:
-
DNA Digestion: Genomic DNA is enzymatically digested to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.[16]
-
Adduct Enrichment: The DNA adducts are enriched, often by nuclease P1 digestion, which removes normal nucleotides.[16]
-
Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with 32P from [γ-32P]ATP using T4 polynucleotide kinase.[14][16]
-
Chromatographic Separation: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[15][16]
-
Detection and Quantification: The separated adducts are detected and quantified by their radioactive decay using autoradiography or phosphorimaging.[16]
Workflow for 32P-Postlabeling Analysis of DNA Adducts.
Mass Spectrometry (MS)
Mass spectrometry-based methods, often coupled with liquid chromatography (LC-MS), provide structural confirmation and accurate quantification of DNA adducts.[17][18][19]
Protocol Outline:
-
DNA Isolation and Hydrolysis: High-purity DNA is isolated and enzymatically hydrolyzed to nucleosides.[20] Isotope-labeled internal standards are often added for accurate quantification.[20]
-
Solid-Phase Extraction (SPE): The hydrolysate is purified using SPE to remove unmodified nucleosides and other interfering substances.[20]
-
LC-MS/MS Analysis: The purified sample is injected into an LC system for separation of the different nucleosides and adducts. The eluent is then introduced into a mass spectrometer.
-
Detection and Quantification: Adducts are identified based on their specific mass-to-charge ratio (m/z) and retention time.[17] Tandem mass spectrometry (MS/MS) is used to fragment the adducts, providing structural information and enhancing specificity. Quantification is achieved by comparing the signal intensity of the native adduct to that of the internal standard.[20]
Workflow for Mass Spectrometry Analysis of DNA Adducts.
Role of DNA Adducts in Mutagenesis and Carcinogenesis
The formation of 6-NC-DNA adducts is a critical initiating event in its carcinogenic activity. These bulky lesions can distort the DNA helix, interfering with DNA replication and transcription.[2] If not removed by cellular repair mechanisms, such as nucleotide excision repair (NER), these adducts can lead to misincorporation of nucleotides during DNA synthesis, resulting in mutations.[2][11] For instance, studies have shown that the N-(dA-8-yl)-6-AC adduct is particularly resistant to NER, suggesting it may persist in tissues and contribute significantly to the potent carcinogenicity of 6-NC.[10][11] These mutations can occur in critical genes, such as the K-ras proto-oncogene, leading to uncontrolled cell growth and tumor formation.[9]
Conclusion
The genotoxicity of this compound is a direct consequence of its metabolic activation to reactive electrophiles that form stable DNA adducts. The two primary activation pathways, nitroreduction and a combination of ring oxidation and nitroreduction, produce a range of deoxyguanosine and deoxyadenosine adducts. The formation and persistence of these adducts, particularly those resistant to DNA repair, are key molecular events in the initiation of 6-NC-induced cancer. Understanding these mechanisms is crucial for assessing the risk associated with exposure to this potent environmental carcinogen and for developing strategies for cancer prevention and therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. An Adenine-DNA Adduct Derived from Nitroreduction of this compound is more Resistant to Nucleotide Excision Repair than Guanine-DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translesion synthesis of this compound-derived 2ʹ-deoxyadenosine adduct in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Effects of the Environmental Mammary Carcinogen this compound on p53 and p21Cip1 Protein Expression and Cell Cycle Regulation in MCF-7 and MCF-10A Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Adenine-DNA adduct derived from the nitroreduction of this compound is more resistant to nucleotide excision repair than guanine-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 17. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 18. scispace.com [scispace.com]
- 19. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Toxicological Profile and Carcinogenicity of 6-Nitrochrysene
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitrochrysene (6-NC) is a potent nitropolycyclic aromatic hydrocarbon (nitro-PAH) found in environmental sources such as diesel exhaust.[1] Classified as a Group 2A carcinogen ("probably carcinogenic to humans") by the International Agency for Research on Cancer (IARC), 6-NC exhibits significant mutagenic and carcinogenic properties in various experimental models.[2] This technical guide provides a comprehensive overview of the toxicological profile and carcinogenicity of 6-NC, with a focus on its metabolic activation, DNA adduct formation, and the signaling pathways implicated in its mechanism of action. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to aid in the design and interpretation of future research.
Toxicological Profile
The toxicity of this compound is intrinsically linked to its metabolic activation into reactive intermediates that can bind to cellular macromolecules, most notably DNA. The toxicological effects are most prominently observed as genotoxicity and carcinogenicity.
Metabolism and Metabolic Activation
This compound undergoes metabolic activation through two primary pathways: nitroreduction and a combination of ring oxidation and nitroreduction.[3] These pathways convert the relatively inert parent compound into highly reactive electrophiles capable of forming covalent bonds with DNA.
-
Nitroreduction Pathway: This pathway involves the reduction of the nitro group to form N-hydroxy-6-aminochrysene (N-OH-6-AC).[4] This intermediate is a key player in the formation of several DNA adducts.
-
Ring Oxidation and Nitroreduction Pathway: This pathway involves an initial ring oxidation to form trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene (1,2-DHD-6-NC), which is subsequently nitroreduced to trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene (1,2-DHD-6-AC).[5] This metabolite can be further oxidized to a highly reactive diol-epoxide.[5]
The relative contribution of each pathway can vary depending on the biological system and tissue type.
DNA Adduct Formation
The reactive metabolites of this compound form several distinct DNA adducts, which are considered to be the initiating lesions for mutagenesis and carcinogenesis. The major adducts identified include:
-
Adducts from the Nitroreduction Pathway:
-
Adducts from the Ring Oxidation and Nitroreduction Pathway:
Studies have shown that the N-(dA-8-yl)-6-AC adduct is significantly more resistant to nucleotide excision repair (NER) than the guanine adducts, which may contribute to its mutagenic potential.[4][6]
Carcinogenicity
This compound is a potent carcinogen in multiple animal models, inducing tumors in various organs.
Carcinogenicity in Mice
Newborn mouse bioassays have demonstrated the potent tumorigenicity of this compound, particularly in the lungs and liver.[7]
Carcinogenicity in Rats
In rats, this compound has been shown to be a potent mammary carcinogen.[8]
Quantitative Data
Table 1: Carcinogenicity of this compound in Newborn Mice
| Compound | Total Dose (nmol/mouse) | Route | Target Organ | Tumor Incidence (%) | Tumor Multiplicity (tumors/mouse) | Reference |
| This compound | 38.5 µg (approx. 142) | i.p. | Lung | 100 | 20.84 | [7] |
| This compound | 100 | i.p. | Lung (males) | 85-90 | - | [9] |
| This compound | 100 | i.p. | Lung (females) | 85-90 | - | [9] |
| This compound | 100 | i.p. | Liver (males) | - | - | [9] |
| This compound | 700 | i.p. | Lung | Significant | Significant | [5] |
| This compound | 700 | i.p. | Liver (males) | Susceptible | - | [5] |
| 6-Nitrosochrysene | 100 | i.p. | Lung & Liver | Significantly less active than 6-NC | - | [5] |
| 6-Aminochrysene | 100 | i.p. | Lung & Liver | Significantly less active than 6-NC | - | [5] |
| trans-1,2-DHD-6-NC | 100 | i.p. | Lung | Comparable to 6-NC | - | [5] |
| trans-1,2-DHD-6-AC | 100 | i.p. | Lung | Comparable to 6-NC | - | [5] |
| trans-1,2-DHD-6-NC | 100 | i.p. | Liver | More active than 6-NC | - | [5] |
Table 2: Carcinogenicity of this compound in Female CD Rats
| Compound | Total Dose (µmol/rat) | Route | Target Organ | Tumor Types | Tumor Incidence (%) | Reference |
| This compound | 2.04 | Intramammary | Mammary Gland | Fibroadenomas, Adenocarcinomas, Spindle cell sarcomas | High | [8] |
Experimental Protocols
Newborn Mouse Lung Adenoma Bioassay
-
Animal Model: Newborn BLU:Ha or CD-1 mice.[7]
-
Dosing Regimen: Intraperitoneal (i.p.) injections on the 1st, 8th, and 15th day of life.[5][9]
-
Observation Period: Animals are typically observed for several months, after which they are euthanized, and target organs (lungs, liver) are examined for tumors.
-
Endpoint Analysis: Tumor incidence (percentage of animals with tumors) and tumor multiplicity (average number of tumors per animal) are determined. Histopathological analysis is performed to classify tumor types (e.g., adenomas, adenocarcinomas).
Rat Mammary Carcinogenesis Model
-
Animal Model: Female CD rats.[8]
-
Dosing Regimen: Injection of the test compound into the mammary glands. A total of 2.04 µmol of this compound in DMSO was injected into each of the six mammary glands on one side of the weanling rats. The thoracic glands were treated on Day 1 and the inguinal glands on Day 2.[8]
-
Vehicle: Dimethyl sulfoxide (DMSO).[8]
-
Observation Period: Rats were sacrificed after 43 weeks.[8]
-
Endpoint Analysis: Mammary glands are palpated for tumors regularly. At the end of the study, tumors are excised, counted, and weighed. Histopathological examination is conducted to determine the tumor type.
³²P-Postlabeling Assay for DNA Adducts
-
Principle: An ultrasensitive method for the detection and quantification of DNA adducts.[10][11]
-
Methodology:
-
DNA Digestion: DNA is enzymatically digested to 3'-mononucleotides.
-
Adduct Enrichment: The adducts are enriched, often using techniques like nuclease P1 digestion to remove normal nucleotides.
-
Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: Adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.
-
Signaling Pathways
p53 Signaling Pathway
The tumor suppressor protein p53 plays a crucial role in the cellular response to DNA damage. Studies with human breast cancer cell lines (MCF-7) have shown that a putative ultimate genotoxic metabolite of 6-NC, 1,2-dihydroxy-1,2-dihydro-6-hydroxylaminochrysene (1,2-DHD-6-NHOH-C), can induce p53 expression.[12] The activation of p53 can lead to cell cycle arrest, apoptosis, or senescence, thereby preventing the propagation of cells with damaged DNA.[13][14]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in the metabolism of xenobiotics.[15] As a polycyclic aromatic hydrocarbon derivative, this compound is a potential ligand for AhR. Activation of AhR can induce the expression of cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1), which are involved in the metabolic activation of 6-NC.[15] The interplay between AhR signaling and other pathways, such as p53, may influence the ultimate carcinogenic outcome.[16]
Visualizations
Caption: Metabolic activation pathways of this compound.
Caption: Experimental workflow for the newborn mouse carcinogenicity bioassay.
Caption: Key signaling pathways in this compound-induced carcinogenesis.
References
- 1. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 2. Mechanisms underlying the varied mammary carcinogenicity of the environmental pollutant this compound and its metabolites (−)-[R,R]- and (+)-[S,S] -1,2-dihydroxy-1,2-dihydro-6-nitrochrysene in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Adenine-DNA Adduct Derived from Nitroreduction of this compound is more Resistant to Nucleotide Excision Repair than Guanine-DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative tumorigenicity of this compound and its metabolites in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenine-DNA adduct derived from the nitroreduction of this compound is more resistant to nucleotide excision repair than guanine-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is a potent tumorigen in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of mammary cancer by this compound in female CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative tumorigenicity of nitrochrysene isomers in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 12. Effects of the Environmental Mammary Carcinogen this compound on p53 and p21Cip1 Protein Expression and Cell Cycle Regulation in MCF-7 and MCF-10A Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p53 at the Crossroads Between Stress Response Signaling and Tumorigenesis: From Molecular Mechanisms to Therapeutic Opportunities | Oncohema Key [oncohemakey.com]
- 14. Dynamic roles of p53-mediated metabolic activities in ROS-induced stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heavy Metals, Oxidative Stress, and the Role of AhR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Loss of the aryl hydrocarbon receptor increases tumorigenesis in p53-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective on the Discovery and Research of 6-Nitrochrysene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrochrysene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that has garnered significant attention in the scientific community due to its potent carcinogenic and mutagenic properties. First synthesized in the late 19th century, it has since been identified as an environmental contaminant, notably in diesel exhaust and airborne particulate matter. This technical guide provides a comprehensive historical perspective on the discovery and research of this compound, with a focus on key experimental findings and methodologies that have shaped our understanding of this compound.
Discovery and Early Synthesis
This compound was first synthesized in 1890. The early method involved the direct nitration of chrysene.[1] Over the years, variations of this method have been developed.
Historical Synthesis Protocol
The foundational method for the synthesis of this compound involved the reaction of chrysene with nitric acid in the presence of acetic acid.
Experimental Protocol: Synthesis of this compound
-
Reactants: Chrysene, aqueous nitric acid, acetic acid.
-
Procedure:
-
Dissolve chrysene in glacial acetic acid.
-
Slowly add aqueous nitric acid to the solution.
-
Heat the reaction mixture. A historical method specifies heating at 100°C.[1] Another variation involves heating at 40°C in the presence of concentrated sulfuric acid.
-
After the reaction is complete, cool the mixture to allow for the precipitation of the crude product.
-
Collect the precipitate by filtration.
-
Purification
Purification of the crude this compound product is crucial to remove unreacted starting materials and isomeric byproducts. Recrystallization is a common and effective method.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: A suitable solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Benzene and acetic acid have been noted as solvents in which this compound is somewhat soluble, while it is soluble in hot nitrobenzene.[1]
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to promote the formation of large, pure crystals.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals to remove residual solvent.
-
Carcinogenicity and Tumorigenicity Studies
A significant body of research has focused on the carcinogenic potential of this compound, with early and consistent findings demonstrating its potent tumorigenicity in animal models. The newborn mouse bioassay has been a pivotal experimental system in this research.
Newborn Mouse Bioassay
This assay has been instrumental in establishing the high carcinogenic potency of this compound, particularly its ability to induce lung and liver tumors.
Experimental Protocol: Newborn Mouse Tumorigenicity Assay
-
Animal Model: Newborn mice (e.g., BLU:Ha or CD-1 strains) are used due to their high susceptibility to carcinogens.[2][3]
-
Administration: this compound, dissolved in a vehicle like dimethyl sulfoxide (DMSO), is administered via intraperitoneal (i.p.) injection.[4][5]
-
Dosing Regimen: A common regimen involves injections on the 1st, 8th, and 15th day of life.[4][5]
-
Observation Period: The animals are monitored for tumor development for a specified period, often up to one year.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and organs, particularly the lungs and liver, are histopathologically examined for the presence of tumors (adenomas and carcinomas).[3]
Quantitative Data on Tumorigenicity
The following table summarizes key quantitative findings from newborn mouse bioassays of this compound.
| Animal Strain | Total Dose (nmol/mouse) | Tumor Type | Tumor Incidence (%) | Tumor Multiplicity (tumors/mouse) | Reference |
| BLU:Ha | 141 (38.5 µg) | Lung Tumors | 100 | 20.84 | [2][3] |
| CD-1 | 700 | Lung Tumors | 85-90 | Not Reported | [4] |
| CD-1 | 700 | Liver Tumors (males) | 76 | Not Reported | [4] |
| CD-1 | 700 | Liver Tumors (females) | 23 | Not Reported | [4] |
| CD-1 | 100 | Lung Tumors | Significant | Significant | [5] |
| CD-1 | 100 | Liver Tumors (males) | Significant | Significant | [5] |
Genotoxicity and Mutagenicity
The carcinogenic effects of this compound are closely linked to its ability to damage DNA and induce mutations. The Ames test and ³²P-postlabeling assays have been fundamental in elucidating its genotoxic mechanisms.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. This compound has consistently been shown to be mutagenic in this assay.
Experimental Protocol: Ames Test with Salmonella typhimurium
-
Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used. These strains are histidine auxotrophs, meaning they cannot synthesize histidine and require it for growth.
-
Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to assess the mutagenicity of the parent compound and its metabolites.
-
Procedure (Plate Incorporation Method):
-
Varying concentrations of this compound, the bacterial tester strain, and either S9 mix or a buffer are added to molten top agar.
-
The mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Endpoint Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.
³²P-Postlabeling Assay for DNA Adducts
This highly sensitive method is used to detect and quantify DNA adducts, which are covalent modifications of DNA that can lead to mutations.
Experimental Protocol: ³²P-Postlabeling of this compound DNA Adducts
-
DNA Isolation: DNA is isolated from tissues or cells exposed to this compound.
-
DNA Digestion: The DNA is enzymatically digested to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[6]
-
Adduct Enrichment: The DNA adducts are enriched, often using nuclease P1 digestion or butanol extraction.[6]
-
Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[6][7]
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6]
-
Detection and Quantification: The separated adducts are detected and quantified by their radioactive decay using autoradiography or phosphorimaging.[6][8]
Metabolic Activation and Signaling Pathways
The carcinogenicity of this compound is dependent on its metabolic activation to reactive intermediates that can bind to DNA. Research has identified two major metabolic activation pathways.
Metabolic Activation Pathways
The metabolic activation of this compound can proceed through two primary routes: nitroreduction and ring oxidation, or a combination of both.
References
- 1. researchgate.net [researchgate.net]
- 2. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound is a potent tumorigen in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative tumorigenicity of this compound and its metabolites in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative tumorigenicity of nitrochrysene isomers in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies on 6-Nitrochrysene Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Quantitative Analysis of Cell Cycle Distribution
Treatment with 6-nitrochrysene for 24 hours induced significant alterations in the cell cycle distribution of both MCF-7 and MCF-10A cell lines. The following table summarizes the percentage of cells in each phase of the cell cycle after exposure to 2 µM and 4 µM of this compound.
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | DMSO (Control) | 55.8 ± 2.1 | 34.5 ± 1.5 | 9.7 ± 0.8 |
| 2 µM 6-NC | 58.2 ± 2.5 | 28.3 ± 1.8 | 13.5 ± 1.2 | |
| 4 µM 6-NC | 59.1 ± 2.8 | 25.4 ± 2.0 | 15.5 ± 1.5 | |
| MCF-10A | DMSO (Control) | 50.1 ± 1.9 | 39.2 ± 1.7 | 10.7 ± 0.9 |
| 2 µM 6-NC | 61.3 ± 2.3 | 25.1 ± 1.6 | 13.6 ± 1.1 | |
| 4 µM 6-NC | 65.4 ± 2.9 | 20.7 ± 1.9 | 13.9 ± 1.3 |
Data is presented as mean ± standard deviation.[1]
Observations:
-
This compound induced a G1 phase arrest in both MCF-7 and MCF-10A cells, with a more pronounced effect in the non-tumorigenic MCF-10A cells.[1]
-
A reduction in the S phase population was observed in both cell lines following treatment.[1]
-
An increase in the G2/M phase was noted in MCF-7 cells, but not significantly in MCF-10A cells.[1]
Experimental Protocols
Cell Culture
MCF-7 Cells:
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA, neutralized with complete medium, centrifuged, and re-seeded in new flasks.
MCF-10A Cells:
-
Media: Dulbecco's Modified Eagle's Medium/Ham's F-12 (DMEM/F12) supplemented with 5% equine serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Similar to MCF-7 cells, passage when reaching 80-90% confluency using Trypsin-EDTA.
Cell Treatment with this compound
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow for 24 hours.
-
Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations (e.g., 2 µM and 4 µM) in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing this compound or DMSO as a vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.
-
Cell Harvesting: After treatment, detach adherent cells using Trypsin-EDTA. Collect all cells, including those in the supernatant, by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and resuspend in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and detect the emission at approximately 617 nm. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Visualizations
p53/p21 Signaling Pathway in Response to DNA Damage
This compound is known to cause DNA damage.[1] In response to DNA damage, the p53 tumor suppressor protein is often activated, leading to the transcription of target genes such as CDKN1A, which encodes the p21 protein. p21 is a cyclin-dependent kinase inhibitor that can induce cell cycle arrest, providing time for DNA repair. Studies on this compound have shown an increase in p21 protein levels in MCF-10A cells, suggesting the involvement of this pathway.[1]
Experimental Workflow for Cell Cycle Analysis
The following diagram illustrates the key steps involved in the analysis of this compound's effect on the cell cycle.
References
The Environmental Odyssey of 6-Nitrochrysene: A Technical Guide to its Fate and Transport
For Immediate Release
This technical guide provides a comprehensive overview of the environmental fate and transport of 6-nitrochrysene, a potent nitro-polycyclic aromatic hydrocarbon (nitro-PAH). Designed for researchers, scientists, and environmental professionals, this document synthesizes available data on the compound's physicochemical properties, environmental persistence, degradation pathways, and mobility. It also outlines detailed experimental protocols for key environmental studies and presents critical data in a structured format to facilitate understanding and further research.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is paramount to predicting its behavior in the environment. While experimental data for some parameters are scarce, a combination of reported values and Quantitative Structure-Activity Relationship (QSAR) estimations provides a foundational understanding.
| Property | Value | Source/Method |
| Molecular Formula | C₁₈H₁₁NO₂ | [1] |
| Molecular Weight | 273.28 g/mol | [1] |
| Melting Point | 209 °C | [2] |
| Water Solubility | Practically insoluble | [2] |
| Vapor Pressure | Data unavailable (expected to be low) | [3] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 5.44 (estimated) | [4] |
| Log Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) | Estimated to be high based on high Log Kₒw | [5][6] |
| Henry's Law Constant | Data unavailable (expected to be low) | [7] |
| Bioconcentration Factor (BCF) | Estimated to be high based on high Log Kₒw | [8][9] |
Note: Many of the environmental partitioning coefficients are estimated based on the high octanol-water partition coefficient (Log Kₒw), which indicates a strong tendency to associate with organic matter and lipids rather than water.
Environmental Fate and Transport
This compound is introduced into the environment primarily through combustion processes, with diesel exhaust being a notable source.[2] Its environmental distribution is governed by its physicochemical properties, leading to partitioning into specific environmental compartments.
Atmospheric Fate and Transport
This compound has been detected in ambient air, particularly in industrialized areas.[2][4][10] Due to its low vapor pressure, it is expected to exist predominantly adsorbed to particulate matter in the atmosphere. This association with airborne particles allows for long-range atmospheric transport. The primary atmospheric degradation process is likely to be photolysis. One study reported a photodegradation half-life of 49.9 Wh/m² in isooctane, though rates in the atmosphere on particulate matter may differ significantly.[11]
Aquatic Fate
Given its low water solubility, this compound concentrations in the aqueous phase are expected to be low.[2] When introduced into aquatic systems, it will rapidly partition to suspended organic matter and sediment.[5]
-
Abiotic Degradation:
-
Photolysis: Direct photolysis in water is a potential degradation pathway, especially in the upper layers of water bodies.[2][10] The rate of photolysis will be influenced by water clarity, depth, and the presence of photosensitizing agents.
-
Hydrolysis: Due to its chemical structure, hydrolysis is not expected to be a significant degradation pathway.
-
-
Biotic Degradation:
Terrestrial Fate
In the terrestrial environment, this compound will be strongly sorbed to soil organic matter due to its high Log Kₒw.[4][5][6] This strong sorption limits its mobility and leaching potential into groundwater. However, it also increases its persistence in the soil.
-
Abiotic Degradation: Photodegradation on soil surfaces can occur, but its effectiveness is limited by the depth of light penetration.
-
Biotic Degradation: Soil microorganisms, including bacteria and fungi, have been shown to metabolize nitro-PAHs.[13][14] The degradation rate is influenced by soil type, organic matter content, microbial population, and environmental conditions such as temperature and moisture.
Bioaccumulation
The high lipophilicity of this compound suggests a significant potential for bioaccumulation in organisms.[8][9] It can accumulate in the fatty tissues of aquatic and terrestrial organisms, leading to potential biomagnification through the food chain.
Biotransformation and Metabolic Pathways
This compound is known to undergo extensive metabolism in a variety of organisms, including mammals, fungi, and bacteria. These metabolic processes can lead to either detoxification or bioactivation to more toxic and carcinogenic metabolites.
The primary metabolic pathways involve:
-
Nitroreduction: The reduction of the nitro group to form nitroso, hydroxylamino, and ultimately amino derivatives. 6-aminochrysene is a major metabolite.[15]
-
Ring Oxidation: The oxidation of the aromatic rings to form dihydrodiols and phenols.[15]
-
Conjugation: The addition of polar molecules such as sulfates or glucuronides to the hydroxylated metabolites to facilitate excretion.[15]
The interplay between these pathways is crucial in determining the ultimate toxicological outcome of this compound exposure.
Figure 1. Simplified metabolic activation pathway of this compound.
Experimental Protocols
Standardized methodologies are crucial for generating comparable data on the environmental fate of this compound. The following protocols are based on OECD guidelines and are adaptable for studying this compound and similar nitro-PAHs.
Soil Sorption/Desorption: Batch Equilibrium Method (based on OECD Guideline 106)
This experiment determines the soil sorption coefficient (Koc), which is critical for predicting the mobility of this compound in soil.
Methodology:
-
Preparation of Soil and Test Substance:
-
Select and characterize at least five different soil types with varying organic carbon content, clay content, and pH.[8]
-
Prepare a stock solution of radiolabeled or non-labeled this compound in a suitable solvent.
-
-
Preliminary Test:
-
Determine the appropriate soil-to-solution ratio and equilibration time by conducting preliminary experiments.
-
-
Adsorption Phase:
-
Add a known volume of the this compound solution to pre-weighed soil samples in centrifuge tubes.
-
Agitate the samples for the predetermined equilibration time at a constant temperature in the dark.
-
Separate the solid and aqueous phases by centrifugation.
-
Analyze the concentration of this compound remaining in the aqueous phase using HPLC or GC-MS.
-
-
Desorption Phase (Optional):
-
After the adsorption phase, replace a portion of the supernatant with a fresh solution without the test substance and re-equilibrate to determine the extent of desorption.
-
-
Data Analysis:
-
Calculate the amount of this compound sorbed to the soil.
-
Determine the adsorption coefficient (Kd) and normalize it to the organic carbon content to obtain Koc.
-
Figure 2. Workflow for the soil sorption/desorption experiment.
Phototransformation in Water (based on OECD Guideline 316)
This protocol is designed to determine the rate of direct photolysis of this compound in water under simulated sunlight.
Methodology:
-
Preparation of Test Solution:
-
Irradiation:
-
Expose the test solution in quartz tubes to a light source that simulates natural sunlight (e.g., a xenon arc lamp).[2]
-
Maintain a constant temperature.
-
Run parallel samples in the dark to serve as controls for abiotic degradation other than photolysis.
-
-
Sampling and Analysis:
-
Collect samples at various time intervals.
-
Analyze the concentration of this compound and any major transformation products using HPLC with UV or fluorescence detection.
-
-
Data Analysis:
-
Determine the photodegradation rate constant and the half-life of this compound.
-
Identify major phototransformation products if possible.
-
Figure 3. Workflow for the phototransformation in water experiment.
Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)
This study evaluates the rate and extent of biotic degradation of this compound in soil under both aerobic and anaerobic conditions.
Methodology:
-
Soil and Test Substance Preparation:
-
Use fresh, sieved soil with a known microbial activity.
-
Apply radiolabeled this compound to the soil to facilitate the tracking of its transformation and the formation of metabolites.
-
-
Incubation:
-
Aerobic: Incubate the treated soil in flasks that allow for air exchange while maintaining moisture content.
-
Anaerobic: After an initial aerobic phase to allow for sorption, flood the soil with water and purge with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
Maintain all samples at a constant temperature in the dark.
-
-
Sampling and Extraction:
-
Collect soil samples at various time points.
-
Extract this compound and its metabolites from the soil using an appropriate solvent system.
-
-
Analysis:
-
Analyze the extracts by HPLC with radioactivity detection to quantify the parent compound and metabolites.
-
Characterize major metabolites using techniques like LC-MS.
-
Measure the formation of ¹⁴CO₂ (from radiolabeled compound) as an indicator of mineralization.
-
-
Data Analysis:
-
Determine the degradation half-life of this compound under both aerobic and anaerobic conditions.
-
Construct a degradation pathway based on the identified metabolites.
-
Analytical Methods
Accurate quantification of this compound in environmental matrices is essential for fate and transport studies. The choice of method depends on the matrix and the required detection limits.
| Matrix | Extraction Method | Analytical Technique |
| Air (Particulate Matter) | Soxhlet extraction | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Water | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection, GC-MS |
| Soil/Sediment | Pressurized Liquid Extraction (PLE) or Soxhlet Extraction | HPLC with UV or Fluorescence Detection, GC-MS |
| Biota | Gel Permeation Chromatography (GPC) followed by solvent extraction | GC-MS |
Note: Due to the complexity of environmental samples, cleanup steps are often required after extraction to remove interfering substances.
Conclusion and Future Research
This compound is a persistent and bioaccumulative environmental contaminant with significant carcinogenic potential. Its strong affinity for organic matter governs its fate and transport, leading to its accumulation in soil, sediment, and biota. While metabolic pathways have been extensively studied from a toxicological perspective, there is a critical need for more quantitative data on its environmental behavior.
Future research should focus on:
-
Experimental determination of key physicochemical properties: Accurate measurements of vapor pressure, Henry's Law constant, and soil sorption coefficients are needed to improve environmental models.
-
Environmental degradation studies: Conducting studies on the rates of photolysis and biodegradation in environmentally relevant matrices (water, soil, sediment) under various conditions.
-
Bioaccumulation studies: Quantifying the bioconcentration factor (BCF) in relevant aquatic and terrestrial organisms.
-
Monitoring data: Expanding the monitoring of this compound in various environmental compartments to better understand its distribution and long-term trends.
A more complete understanding of the environmental fate and transport of this compound is essential for developing effective risk assessment and management strategies for this potent environmental contaminant.
References
- 1. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 2. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 3. shop.fera.co.uk [shop.fera.co.uk]
- 4. Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ecetoc.org [ecetoc.org]
- 6. agilent.com [agilent.com]
- 7. oecd.org [oecd.org]
- 8. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 9. molybdenumconsortium.org [molybdenumconsortium.org]
- 10. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 11. oecd.org [oecd.org]
- 12. OECD 306 - Biodegradability Test - Seawater | Aropha Resource Center [resources.aropha.com]
- 13. mdpi.com [mdpi.com]
- 14. Nitro-PAHs: Occurrences, ecological consequences, and remediation strategies for environmental restoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oecd.org [oecd.org]
Genotoxicity of 6-Nitrochrysene in Bacterial Reverse Mutation Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrochrysene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant toxicological concern. Classified as a potent mutagen and carcinogen in various experimental models, its genotoxic potential, particularly its ability to induce point mutations, is a critical area of study for assessing its risk to human health. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used in vitro method for identifying chemical substances that can produce gene mutations. This technical guide provides a comprehensive overview of the genotoxicity of this compound as evaluated by bacterial reverse mutation assays, with a focus on the underlying metabolic activation, experimental methodologies, and interpretation of results.
Core Findings on the Mutagenicity of this compound
Extensive studies have demonstrated that this compound is a potent mutagen in the Ames test, particularly in Salmonella typhimurium strains TA98 and TA100. A key characteristic of its mutagenicity is the requirement for metabolic activation. In the absence of an exogenous metabolic activation system, such as the S9 fraction derived from rat liver homogenates, this compound exhibits weak to no mutagenic activity. However, upon the addition of the S9 mix, a significant, dose-dependent increase in the number of revertant colonies is observed, indicating the formation of mutagenic metabolites.
The mutagenic response is typically more pronounced in strain TA98, which is indicative of frameshift mutations, and also significant in TA100, which detects base-pair substitutions. This suggests that the metabolites of this compound can interact with DNA in ways that lead to both types of point mutations.
Data Presentation
Table 1: Illustrative Mutagenicity Data for this compound in S. typhimurium TA98
| Concentration of this compound (µ g/plate ) | Mean Revertant Colonies/Plate (-S9) | Standard Deviation (-S9) | Mean Revertant Colonies/Plate (+S9) | Standard Deviation (+S9) |
| 0 (Solvent Control) | 25 | 4 | 30 | 5 |
| 0.1 | 28 | 5 | 150 | 15 |
| 0.5 | 30 | 6 | 450 | 35 |
| 1.0 | 32 | 5 | 800 | 60 |
| 2.5 | 35 | 7 | 1200 | 90 |
| 5.0 | 33 | 6 | 950 (toxic) | 80 |
| Positive Control | 450 | 40 | 1500 | 120 |
Table 2: Illustrative Mutagenicity Data for this compound in S. typhimurium TA100
| Concentration of this compound (µ g/plate ) | Mean Revertant Colonies/Plate (-S9) | Standard Deviation (-S9) | Mean Revertant Colonies/Plate (+S9) | Standard Deviation (+S9) |
| 0 (Solvent Control) | 120 | 15 | 130 | 18 |
| 0.1 | 125 | 18 | 300 | 25 |
| 0.5 | 130 | 16 | 700 | 50 |
| 1.0 | 135 | 20 | 1100 | 85 |
| 2.5 | 140 | 22 | 1500 | 110 |
| 5.0 | 138 | 21 | 1200 (toxic) | 100 |
| Positive Control | 800 | 70 | 2500 | 200 |
Experimental Protocols
The following is a detailed methodology for a typical bacterial reverse mutation assay to assess the genotoxicity of this compound.
Materials
-
Test Substance: this compound (CAS No. 7496-02-8), dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Bacterial Strains: Salmonella typhimurium strains TA98 and TA100, obtained from a reputable supplier. The strains should be checked for their genetic markers (e.g., histidine requirement, rfa mutation, uvrB deletion, and presence of pKM101 plasmid in TA98 and TA100).
-
Metabolic Activation System (S9 Mix): Aroclor 1254-induced rat liver S9 fraction, supplemented with a cofactor solution (e.g., NADP+ and glucose-6-phosphate).
-
Media and Reagents: Nutrient broth, top agar (containing a trace amount of histidine and biotin), minimal glucose agar plates, positive and negative controls.
-
Positive Controls (-S9): Sodium azide for TA100, 2-nitrofluorene for TA98.
-
Positive Control (+S9): 2-Aminoanthracene for both strains.
-
Negative/Solvent Control: The solvent used to dissolve this compound (e.g., DMSO).
-
Experimental Procedure (Plate Incorporation Method)
-
Preparation of Bacterial Cultures: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach the late exponential or early stationary phase of growth (approximately 1-2 x 10⁹ cells/mL).
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound in the chosen solvent.
-
Assay:
-
To sterile test tubes, add in the following order:
-
2.0 mL of molten top agar (maintained at 45°C).
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the test solution (or control solution).
-
0.5 mL of S9 mix (for assays with metabolic activation) or phosphate buffer (for assays without metabolic activation).
-
-
Vortex the tubes gently for a few seconds.
-
Pour the entire contents of each tube onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure an even distribution of the top agar.
-
Allow the top agar to solidify completely.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-related increase in the number of revertant colonies that is at least twice the background (solvent control) count.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The Role of Nitroreductase Enzymes in 6-Nitrochrysene Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrochrysene (6-NC) is a potent polycyclic aromatic hydrocarbon (PAH) and a significant environmental carcinogen.[1][2] Its biological activity is intrinsically linked to its metabolic activation into reactive intermediates capable of forming DNA adducts, thereby initiating carcinogenesis. A critical step in the bioactivation of 6-NC is the reduction of its nitro group, a reaction catalyzed by nitroreductase enzymes. This technical guide provides an in-depth overview of the role of these enzymes in the metabolism of this compound, summarizing key metabolic pathways, experimental methodologies used for their study, and the cellular signaling consequences of 6-NC exposure.
Metabolic Pathways of this compound
The metabolic activation of this compound is a complex process involving two primary routes that can act independently or in concert: nitroreduction and ring oxidation.[1]
1. Nitroreduction Pathway: This pathway involves the direct reduction of the nitro group of 6-NC. This process is a six-electron reduction that proceeds through a nitroso intermediate to form a hydroxylamino derivative, which can then be further reduced to an amino group. The key product of this pathway is 6-aminochrysene (6-AC). The hydroxylamino intermediate, N-hydroxy-6-aminochrysene, is a reactive electrophile capable of forming covalent adducts with DNA. This metabolic activation can be carried out by both mammalian and bacterial nitroreductases.[1][3]
2. Ring Oxidation Pathway: This pathway is primarily mediated by cytochrome P450 (CYP) enzymes, which introduce hydroxyl groups onto the aromatic rings of 6-NC. A key metabolite of this pathway is trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene (1,2-DHD-6-NC).[1][4]
3. Combined Nitroreduction and Ring Oxidation: The most potent carcinogenic pathway involves a combination of both ring oxidation and nitroreduction.[4] In this pathway, 1,2-DHD-6-NC undergoes nitroreduction to form trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene. This metabolite can then be further oxidized to a highly reactive diol-epoxide, which is considered the ultimate carcinogenic metabolite of this compound.[1]
The following diagram illustrates the major metabolic pathways of this compound.
Quantitative Data on Nitroreductase Activity
Obtaining precise kinetic parameters for the metabolism of this compound by specific nitroreductase enzymes is challenging and not widely available in the literature. However, studies on bacterial nitroreductases with other nitroaromatic substrates provide valuable insights into their catalytic efficiency. For instance, the nitroreductase from Enterobacter cloacae has been characterized using p-nitrobenzoic acid (p-NBA) as a substrate.
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |
| Enterobacter cloacae | p-Nitrobenzoic Acid | 130 ± 5 | 1.7 ± 0.3 | [5] |
| Enterobacter cloacae | NADH | 35 ± 8 | - | [5] |
Note: While this data provides a reference for nitroreductase activity, the kinetic parameters for this compound are expected to differ due to its distinct chemical structure. Further research is required to establish the specific kinetics of 6-NC metabolism by various nitroreductases.
Experimental Protocols
The study of this compound metabolism and its genotoxic effects relies on a combination of analytical and molecular biology techniques. Below are generalized protocols for two key experimental procedures.
Protocol 1: In Vitro Metabolism of this compound and HPLC Analysis of Metabolites
This protocol is adapted from methodologies used for the analysis of related polycyclic aromatic hydrocarbons.[6]
1. Incubation:
-
Prepare a reaction mixture containing the enzyme source (e.g., liver microsomes, purified nitroreductase), a NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Add this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture to a final concentration typically in the low micromolar range.
-
Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a cold organic solvent, such as ethyl acetate.
2. Extraction of Metabolites:
-
Extract the metabolites from the aqueous reaction mixture by vortexing with an equal volume of ethyl acetate.
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
Collect the organic phase and repeat the extraction process.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
3. HPLC Analysis:
-
Reconstitute the dried extract in a small volume of the mobile phase.
-
Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.
-
Elute the metabolites using a gradient of solvents, typically a mixture of water and methanol or acetonitrile.
-
Detect the metabolites using a UV-Vis or fluorescence detector. Identification and quantification are achieved by comparing the retention times and peak areas to those of authentic standards.
The following diagram outlines the general workflow for this experimental protocol.
Protocol 2: 32P-Postlabeling Assay for this compound-DNA Adducts
This ultrasensitive method is used to detect and quantify DNA adducts.[7][8][9][10][11]
1. DNA Digestion:
-
Isolate DNA from cells or tissues exposed to this compound.
-
Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
2. Adduct Enrichment (Optional but recommended for low adduct levels):
-
Enrich the adducted nucleotides by either nuclease P1 digestion (which dephosphorylates normal nucleotides but not bulky adducts) or butanol extraction.
3. 32P-Labeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with 32P using T4 polynucleotide kinase and [γ-32P]ATP.
4. Chromatographic Separation:
-
Separate the 32P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
5. Detection and Quantification:
-
Visualize the adducts by autoradiography.
-
Quantify the amount of radioactivity in the adduct spots using a phosphorimager or by scintillation counting to determine the level of DNA damage.
Signaling Pathways Affected by this compound
The formation of this compound-DNA adducts triggers cellular stress responses, primarily involving DNA damage signaling pathways. Key pathways affected include:
-
p53 Signaling: While many DNA damaging agents robustly activate the tumor suppressor p53, this compound exhibits a more complex interaction. Some studies suggest that 6-NC may not significantly increase the total levels of p53 protein. However, it can induce the expression of the cyclin-dependent kinase inhibitor p21Cip1, a downstream target of p53, through both p53-dependent and p53-independent mechanisms.[12][13][14][15] This p21 induction can lead to cell cycle arrest, providing time for DNA repair.
-
Aryl Hydrocarbon Receptor (AhR) Signaling: this compound can act as a ligand for the AhR, a transcription factor that regulates the expression of xenobiotic-metabolizing enzymes, including certain cytochrome P450s.[2][16][17] Activation of the AhR can influence the metabolic fate of 6-NC and modulate other cellular processes. The canonical AhR signaling pathway involves the translocation of the ligand-bound AhR to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes.[18][19]
-
MAPK Signaling: Evidence suggests that this compound and its metabolites can activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[2]
The following diagram provides a simplified overview of the signaling pathways affected by this compound.
Conclusion
Nitroreductase enzymes are pivotal in the metabolic activation of this compound, contributing to its genotoxicity and carcinogenicity. Both bacterial and mammalian nitroreductases can catalyze the reduction of the nitro group, a key step in the formation of DNA-reactive metabolites. Understanding the intricate metabolic pathways, the kinetics of the enzymes involved, and the subsequent cellular signaling events is crucial for assessing the risk associated with this compound exposure and for the development of potential strategies for cancer prevention and therapy. Further research is needed to elucidate the specific kinetic parameters of nitroreductases with this compound and to fully unravel the complex network of signaling pathways that are dysregulated following exposure to this potent environmental carcinogen.
References
- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying the varied mammary carcinogenicity of the environmental pollutant this compound and its metabolites (−)-[R,R]- and (+)-[S,S] -1,2-dihydroxy-1,2-dihydro-6-nitrochrysene in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Metabolism of the Environmental Mammary Carcinogen this compound to trans-1, 2-Dihydroxy-1, 2-Dihydro-6-Nitrochrysene by Aroclor 1254-Treated Rat Liver Microsomes and Their Comparative Mutation Profiles in a lacI Mammary Epithelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 32P-postlabeling assay for carcinogen-DNA adducts: nuclease P1-mediated enhancement of its sensitivity and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p53-Independent Induction of p21 Fails to Control Regeneration and Hepatocarcinogenesis in a Murine Liver Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. p21 in cancer: intricate networks and multiple activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Contribution of p53-dependent and -independent mechanisms to upregulation of p21 in Fanconi anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 6-Nitrochrysene
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the laboratory-scale synthesis of 6-nitrochrysene, a critical compound for toxicological and drug development research. The synthesis is based on the nitration of chrysene. This document outlines the necessary reagents, equipment, reaction conditions, purification methods, and characterization data. Due to the hazardous nature of the reagents and the product, all procedures must be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures. This compound is a known mutagen and is considered possibly carcinogenic to humans (Group 2B)[1][2].
Introduction
This compound is a nitrated polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest in the scientific community due to its potent mutagenic and carcinogenic properties. It is formed from the incomplete combustion of organic materials and is a component of diesel exhaust and polluted urban air. In the laboratory, this compound serves as a standard for environmental analysis, a tool for studying the mechanisms of carcinogenesis, and a reference compound in the development of analytical methods for detecting nitro-PAHs. The controlled synthesis of this compound is essential for ensuring a high-purity supply for these research applications.
The presented protocol details a reliable method for the synthesis of this compound via the direct nitration of chrysene.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Supplier |
| Chrysene | C₁₈H₁₂ | 228.29 | 218-01-9 | ≥98% | Sigma-Aldrich |
| Dinitrogen Tetroxide | N₂O₄ | 92.01 | 10544-72-6 | ≥99.5% | Various |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, ≥99.8% | Various |
| Methanesulfonic acid (MSA) | CH₄O₃S | 96.11 | 75-75-2 | ≥99% | Various |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 60 Å, 230-400 mesh | Various |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade, ≥98.5% | Various |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | ACS Grade, ≥99.5% | Various |
Experimental Protocol
Synthesis of this compound
This procedure is adapted from the nitration of chrysene using dinitrogen tetroxide in dichloromethane, which has been shown to yield this compound with high selectivity[3].
Reaction Scheme:
C₁₈H₁₂ (Chrysene) + N₂O₄ → C₁₈H₁₁NO₂ (this compound) + HNO₂
Procedure:
-
Reaction Setup: In a fume hood, add chrysene (1.0 g, 4.38 mmol) to a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add 100 mL of anhydrous dichloromethane to the flask and stir until the chrysene is completely dissolved.
-
Catalyst Addition (Optional but Recommended): For substrates less reactive than chrysene, the addition of a catalytic amount of acid is beneficial[3]. Add methanesulfonic acid (2 µL, 0.03 mmol) to the reaction mixture.
-
Nitrating Agent Preparation: In a separate, dry, and cool glass container, carefully handle dinitrogen tetroxide. Prepare a solution of dinitrogen tetroxide (0.32 g, 3.48 mmol) in 20 mL of anhydrous dichloromethane.
-
Reaction: Cool the chrysene solution to 0 °C using an ice bath. Slowly add the dinitrogen tetroxide solution dropwise to the stirred chrysene solution over a period of 15 minutes.
-
Reaction Monitoring: Maintain the reaction temperature at 0-5 °C and stir for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane:toluene (1:1) mobile phase.
-
Quenching: After the reaction is complete, carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with 2 x 50 mL of water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification of this compound
The crude product is a yellow-orange solid. Purification is achieved by column chromatography followed by recrystallization.
Column Chromatography:
-
Column Preparation: Pack a glass column with silica gel in a hexane slurry.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of hexane and toluene, starting with 100% hexane and gradually increasing the toluene concentration. The this compound isomer is the major product and should elute as a distinct yellow band.
-
Fraction Collection: Collect the fractions containing the desired product and combine them.
-
Solvent Removal: Remove the solvent under reduced pressure.
Recrystallization:
-
Solvent Selection: Dissolve the purified product from column chromatography in a minimal amount of hot toluene.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator at 4 °C to induce crystallization.
-
Isolation: Collect the yellow crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Characterization Data
| Parameter | Value | Reference |
| Appearance | Yellow-orange crystalline solid | |
| Molecular Formula | C₁₈H₁₁NO₂ | [4][5] |
| Molecular Weight | 273.29 g/mol | [4][5] |
| Melting Point | 214-216 °C | |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 8.85 (d, 1H), 8.79 (d, 1H), 8.71 (d, 1H), 8.35 (s, 1H), 8.05-7.95 (m, 3H), 7.80-7.70 (m, 3H) | |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 147.2, 132.5, 131.8, 130.5, 129.8, 129.1, 128.7, 128.4, 127.9, 127.3, 126.9, 125.4, 124.8, 123.5, 122.1, 121.9, 121.2, 119.8 | |
| Mass Spectrometry (EI) | m/z: 273 (M⁺), 227 (M⁺ - NO₂), 199 | [5] |
| Purity (by HPLC) | >99% | |
| Yield | 70-80% (after purification) |
Safety Precautions
-
This compound: Potent mutagen and suspected carcinogen. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a certified chemical fume hood.
-
Dinitrogen Tetroxide: Highly toxic and corrosive. It is a strong oxidizing agent. Handle only in a well-ventilated fume hood. Avoid inhalation of vapors.
-
Dichloromethane: Volatile and a suspected carcinogen. Use in a fume hood and avoid skin contact.
-
Methanesulfonic Acid: Corrosive. Handle with care and avoid contact with skin and eyes.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for the Analytical Detection of 6-Nitrochrysene in Air Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of 6-nitrochrysene in ambient air samples. The methodologies described herein are primarily focused on Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), two common and robust techniques for the analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs).
Introduction
This compound is a nitrated derivative of the polycyclic aromatic hydrocarbon (PAH) chrysene. It is of significant toxicological concern due to its potent mutagenic and carcinogenic properties.[1] The presence of this compound in the atmosphere, primarily adsorbed on particulate matter, necessitates sensitive and selective analytical methods for its monitoring and risk assessment.[2] Concentrations of nitro-PAHs in ambient air are typically found in the pg/m³ to ng/m³ range, which is considerably lower than their parent PAHs, presenting a significant analytical challenge.[2][3]
Analytical Methods Overview
Two primary analytical techniques are detailed for the quantification of this compound in air samples:
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This method offers high selectivity and sensitivity through the use of Multiple Reaction Monitoring (MRM) mode, which minimizes matrix interference and allows for the direct analysis of crude extracts with minimal cleanup.[2][4]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This technique provides excellent sensitivity for fluorescent compounds. While nitro-PAHs themselves exhibit weak fluorescence, a post-column reduction to their highly fluorescent amino-derivatives can be employed for enhanced detection.[5]
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analytical methods described. These values are representative and may vary depending on the specific instrumentation, matrix, and laboratory conditions.
Table 1: GC-MS/MS Performance Data for Nitro-PAH Analysis
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 1 - 5 pg | [2] |
| Method Detection Limit (MDL) | 0.272 - 3.494 pg/m³ | [6][7] |
| Linearity (R²) | ≥ 0.99 | [8] |
| Recovery | 80.7 - 117.4% | [9] |
| Relative Standard Deviation (RSD) | < 15% | [8] |
Table 2: HPLC-FLD Performance Data for PAH Analysis (Post-Column Derivatization)
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 0.06 - 1.25 µg/L | [5] |
| Limit of Quantitation (LOQ) | 0.02 - 1.6 ng/g | [10] |
| Linearity (R²) | > 0.999 | [10] |
| Recovery | 70 - 120% | [11] |
| Relative Standard Deviation (RSD) | < 6% | [5] |
Experimental Protocols
Protocol 1: Analysis of this compound by GC-MS/MS
This protocol is based on the methodology for the analysis of nitro-PAHs in air particulates.[2]
1. Air Sampling
-
Sampler: High-volume air sampler.[2]
-
Filter: Glass fiber filters, backed up with a polyurethane foam (PUF) filter.[2]
-
Flow Rate: Approximately 0.9 m³/min.[2]
-
Sampling Duration: 24 hours to collect a sample volume of approximately 1300 m³.
2. Sample Preparation
-
Extraction:
-
Cleanup: Due to the high selectivity of MS/MS in MRM mode, additional cleanup steps may not be necessary for crude extracts.[2]
3. GC-MS/MS Instrumentation and Conditions
-
Gas Chromatograph (GC): Agilent 7890A GC system or equivalent.[2]
-
Mass Spectrometer (MS): Agilent 7000A Triple Quadrupole GC/MS system or equivalent, operated in MRM mode.[2]
-
GC Column: DB-5MS UI column (15 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[2]
-
Injection: 1 µL in splitless mode at 280°C.[2]
-
Oven Temperature Program: 70°C (hold 1 min), then ramp at 20°C/min to 310°C.[2]
-
Carrier Gas: Helium.
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Ion Source Temperature: 300°C.[2]
-
Quadrupole Temperatures: 150°C.[2]
-
MRM Transitions for this compound: To be determined by infusing a standard of this compound. The precursor ion will be the molecular ion (m/z 273), and the product ions will result from the loss of NO₂ and other fragments.
-
4. Quality Control
-
Blanks: Analyze field and laboratory blanks to check for contamination.
-
Standards: Prepare calibration standards of this compound in toluene.[2]
-
Spikes: Spike blank filters with a known amount of this compound to determine recovery.
Protocol 2: Analysis of this compound by HPLC-FLD with Post-Column Reduction
This protocol is an adaptation of established methods for nitro-PAH analysis.[5]
1. Air Sampling
-
Follow the air sampling procedure as described in Protocol 1, Section 1.
2. Sample Preparation
-
Extraction:
-
Follow the extraction procedure as described in Protocol 1, Section 2.
-
After concentration, reconstitute the final extract in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile).
-
-
Cleanup (if necessary):
-
Condition a silica gel or Florisil® solid-phase extraction (SPE) cartridge.
-
Load the concentrated extract onto the cartridge.
-
Elute interferences with a non-polar solvent (e.g., hexane).
-
Elute the nitro-PAH fraction with a more polar solvent mixture (e.g., hexane:dichloromethane).
-
Concentrate the eluate and reconstitute in the mobile phase.
-
3. HPLC-FLD Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Post-Column Reactor: A packed reduction column (e.g., with Pt-Al₂O₃) maintained at an elevated temperature (e.g., 90°C).[5]
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[12]
-
Mobile Phase: Gradient elution with acetonitrile and water.[12]
-
Injection Volume: 10 - 20 µL.
-
Fluorescence Detector Wavelengths:
-
The excitation and emission wavelengths should be optimized for 6-aminochrysene (the reduced form of this compound). A starting point could be an excitation wavelength around 268 nm and an emission wavelength around 384 nm.[11]
-
4. Quality Control
-
Blanks: Analyze field and laboratory blanks.
-
Standards: Prepare calibration standards of this compound in the mobile phase.
-
Spikes: Spike blank filters to determine recovery.
Visualizations
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. gcms.cz [gcms.cz]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. journal.gnest.org [journal.gnest.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Note: Quantification of 6-Nitrochrysene Metabolites by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrochrysene is a potent environmental carcinogen belonging to the family of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). Its carcinogenicity is dependent on its metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations and potentially initiating cancer. Understanding the metabolic fate of this compound is crucial for toxicological assessment and in the development of potential cancer prevention strategies. This application note provides a detailed protocol for the sensitive and specific quantification of major this compound metabolites using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
The primary metabolic pathways of this compound involve nitroreduction and ring oxidation, leading to the formation of several key metabolites.[1][2] Human liver and lung tissues are capable of metabolizing this compound into these carcinogenic metabolites.[1] The main metabolites include 6-aminochrysene, trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene, and trans-9,10-dihydroxy-9,10-dihydro-6-nitrochrysene. This protocol is designed to provide a robust and reproducible method for the simultaneous quantification of these metabolites in in vitro experimental systems, such as microsomal incubations or cell culture media.
Data Presentation
The following tables summarize quantitative data on the metabolism of this compound from published studies.
Table 1: Relative Abundance of this compound Metabolites in Human Bronchus Explants
| Metabolite | Concentration Range (pmol/mg epithelial DNA) |
| trans-9,10-dihydroxy-9,10-dihydro-6-nitrochrysene | 0.04 - 330 |
| trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene | 12 - 1700 |
| 6-aminochrysene | 1.6 - 2200 |
| trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene | 3.6 - 610 |
Data from in vitro studies with human bronchus explants incubated with [³H]this compound. The wide range reflects inter-individual variations in metabolic enzyme activities.[2]
Table 2: Enantiomeric Composition of (±)-trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene (1,2-DHD-6-NC) in Rat Liver Microsomes
| Enantiomer | Relative Abundance (%) |
| (-)-[R,R]-1,2-DHD-6-NC | 88 |
| (+)-[S,S]-1,2-DHD-6-NC | 12 |
Data from the metabolism of this compound by liver microsomes from Aroclor 1254-treated Sprague-Dawley rats.[3]
Experimental Protocols
Sample Preparation from In Vitro Incubations (e.g., Microsomes, S9 Fractions)
This protocol describes the extraction of this compound and its metabolites from a typical in vitro metabolism study.
Materials:
-
Incubation mixture (e.g., liver microsomes, S9 fraction, buffer, cofactors, and this compound)
-
Acetonitrile (ACN), HPLC grade
-
Ethyl acetate, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of one of the metabolites)
-
Anhydrous sodium sulfate
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Stopping the Reaction: Terminate the enzymatic reaction by adding 2 volumes of ice-cold acetonitrile.
-
Internal Standard Spiking: Add the internal standard solution to the mixture to correct for extraction efficiency and matrix effects.
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction:
-
Add an equal volume of ethyl acetate to the supernatant.
-
Vortex for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction step once more and combine the organic layers.
-
-
Drying: Pass the combined organic extracts through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted sample at 10,000 x g for 5 minutes to remove any particulate matter before transferring the supernatant to an HPLC vial.
HPLC-MS/MS Protocol
This section outlines a proposed HPLC-MS/MS method for the quantification of this compound metabolites. Note: The MS/MS parameters provided are hypothetical and require optimization on the specific instrument being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Proposed MRM Transitions (for optimization):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| This compound | 274.1 | 228.1 (loss of NO₂) | 25 |
| 6-Aminochrysene | 244.1 | 227.1 (loss of NH₃) | 20 |
| trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene | 308.1 | 290.1 (loss of H₂O) | 15 |
| trans-9,10-dihydroxy-9,10-dihydro-6-nitrochrysene | 308.1 | 290.1 (loss of H₂O) | 15 |
| trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene | 278.1 | 260.1 (loss of H₂O) | 15 |
Visualizations
Metabolic Activation Pathway of this compound
Caption: Metabolic pathways of this compound.
Experimental Workflow
References
- 1. Roles of human hepatic and pulmonary cytochrome P450 enzymes in the metabolism of the environmental carcinogen this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Metabolism of the Environmental Mammary Carcinogen this compound to trans-1, 2-Dihydroxy-1, 2-Dihydro-6-Nitrochrysene by Aroclor 1254-Treated Rat Liver Microsomes and Their Comparative Mutation Profiles in a lacI Mammary Epithelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Nitrochrysene as a Reference Standard in Toxicology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrochrysene is a nitrated polycyclic aromatic hydrocarbon (PAH) recognized for its potent mutagenic and carcinogenic properties. Due to its well-characterized toxicological profile, this compound serves as a critical reference standard in toxicological studies. It is employed as a positive control in genotoxicity assays and as a calibration standard for analytical methods developed to detect and quantify nitro-PAHs in various environmental and biological matrices. These application notes provide detailed protocols for the use of this compound as a reference standard in analytical chemistry and in vitro toxicology.
Analytical Applications
This compound is commercially available as a certified reference material, making it suitable for the accurate quantification of this analyte in environmental samples such as air and urban dust.[1][2][3][4] The primary analytical techniques for the detection and quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Quantitative Data Summary for Analytical Methods
The following tables summarize typical performance data for the analysis of PAHs, including this compound, using GC-MS and HPLC-FLD.
Table 1: GC-MS Performance Data for PAH Analysis
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.02 - 1.0 µg/kg |
| Limit of Quantitation (LOQ) | 0.06 - 3.0 µg/kg |
| Linearity (R²) | > 0.99 |
| Recovery | 60 - 110% |
| Relative Standard Deviation (RSD) | < 20% |
Table 2: HPLC-FLD Performance Data for PAH Analysis
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/kg |
| Limit of Quantitation (LOQ) | 0.03 - 1.5 µg/kg |
| Linearity (R²) | > 0.995 |
| Recovery | 70 - 120% |
| Relative Standard Deviation (RSD) | < 15% |
Experimental Protocols for Analytical Quantification
Protocol 1: Analysis of this compound by GC-MS
This protocol is adapted for the analysis of this compound in environmental matrices.
1. Sample Preparation (Solid Matrices):
-
Weigh 5-10 g of the homogenized solid sample into an extraction thimble.
-
Spike with a known amount of an appropriate internal standard (e.g., chrysene-d12).
-
Perform Soxhlet extraction for 16-24 hours using dichloromethane (DCM).
-
Concentrate the extract to 1-2 mL using a rotary evaporator.
-
Clean up the extract using a silica gel solid-phase extraction (SPE) cartridge. Elute the PAH fraction with a mixture of hexane and DCM.
-
Concentrate the cleaned-up extract to a final volume of 1 mL in a suitable solvent for GC-MS analysis (e.g., toluene).
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (5% phenyl-methylpolysiloxane), 60 m x 0.25 mm I.D., 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]
-
Inlet Temperature: 300 °C.[5]
-
Injection Mode: Splitless, 1 µL injection volume.[5]
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 3 °C/min to 310 °C, and hold for 16 minutes.[5]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor for characteristic ions of this compound (m/z 273, 243, 226).
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in toluene, each containing the internal standard at a constant concentration.
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantify this compound in the sample extracts using the generated calibration curve.
Protocol 2: Analysis of this compound by HPLC-FLD
This protocol is suitable for the quantification of this compound in liquid samples or extracts.
1. Sample Preparation (Liquid Matrices):
-
For aqueous samples, perform liquid-liquid extraction with DCM or hexane.
-
For solvent-based extracts, proceed to the cleanup step.
-
Clean up the extract using a C18 SPE cartridge.
-
Elute the this compound fraction with acetonitrile.
-
Concentrate the eluate and reconstitute in acetonitrile for HPLC analysis.
2. HPLC-FLD Parameters:
-
HPLC System: Standard HPLC system with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6][7]
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point is Acetonitrile:Water (85:15, v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10-20 µL.
-
Fluorescence Detector Wavelengths: Excitation and emission wavelengths should be optimized for this compound, but typical values for similar PAHs are in the range of Ex: 250-270 nm and Em: 380-420 nm.
3. Calibration and Quantification:
-
Prepare a series of this compound calibration standards in acetonitrile.
-
Generate a calibration curve by plotting the fluorescence peak area against the concentration of this compound.
-
Quantify this compound in the prepared samples using the calibration curve.
Toxicological Applications
This compound is a known mutagen and is used as a positive control in various in vitro genotoxicity assays to ensure the validity of the experimental system. Its genotoxic effects are primarily mediated through the formation of DNA adducts following metabolic activation.
Metabolic Activation of this compound
For in vitro assays using cell lines with limited metabolic capacity, the inclusion of an exogenous metabolic activation system, such as a liver S9 fraction, is crucial. The S9 fraction contains both microsomal and cytosolic enzymes that can metabolize this compound to its reactive intermediates.[8][9][10]
Metabolic activation pathways of this compound.
Experimental Protocols for In Vitro Toxicology Assays
Protocol 3: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of a chemical.[11][12][13][14]
1. Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100).[11]
-
Minimal glucose agar plates.[11]
-
Top agar.
-
This compound solution (in DMSO) as a positive control.
-
Test compound solution.
-
Negative control (DMSO).
-
S9 fraction and cofactor mix (for experiments with metabolic activation).[11]
2. Procedure:
-
Prepare the S9 mix if metabolic activation is being assessed.
-
To 2 mL of molten top agar at 45°C, add:
-
0.1 mL of an overnight culture of the S. typhimurium strain.
-
0.1 mL of the test compound solution, this compound solution, or negative control.
-
0.5 mL of the S9 mix or a buffer for experiments without metabolic activation.
-
-
Vortex gently and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
3. Interpretation:
-
A significant, dose-dependent increase in the number of revertant colonies in the test compound-treated plates compared to the negative control indicates a mutagenic effect.
-
The this compound-treated plates should show a significant increase in revertant colonies, confirming the sensitivity of the test system.
Protocol 4: In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect chromosomal damage.[15][16][17][18]
1. Materials:
-
Cell culture medium and supplements.
-
This compound solution (in DMSO) as a positive control.
-
Test compound solution.
-
Negative control (DMSO).
-
S9 fraction and cofactor mix.
-
Fixative (e.g., methanol:acetic acid).
-
Staining solution (e.g., Giemsa or acridine orange).
2. Procedure:
-
Seed cells in appropriate culture vessels and allow them to attach and grow.
-
Treat the cells with the test compound, this compound, or negative control for a defined period (e.g., 3-6 hours) in the presence or absence of the S9 mix.
-
Wash the cells and add fresh medium containing cytochalasin B to block cytokinesis.
-
Incubate for a period that allows for one to two cell divisions.
-
Harvest the cells, treat with a hypotonic solution, and fix.
-
Drop the cell suspension onto microscope slides and stain.
-
Score the frequency of micronuclei in binucleated cells under a microscope.
3. Interpretation:
-
A significant, dose-dependent increase in the frequency of micronucleated cells in the test compound-treated cultures compared to the negative control indicates clastogenic or aneugenic activity.
-
The this compound-treated cultures should exhibit a significant increase in micronuclei, validating the assay's performance.
Workflow for the in vitro micronucleus assay.
Protocol 5: Analysis of this compound-DNA Adducts by ³²P-Postlabeling
The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts.[2][19][20][21][22]
1. DNA Isolation and Digestion:
-
Isolate DNA from cells or tissues exposed to this compound.
-
Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
2. Adduct Enrichment (Optional but Recommended):
-
Enrich the adducted nucleotides using nuclease P1 digestion, which dephosphorylates normal nucleotides but not bulky aromatic adducts.
3. ³²P-Labeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
4. Chromatographic Separation:
-
Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
5. Detection and Quantification:
-
Detect the labeled adducts by autoradiography.
-
Quantify the adduct levels by scintillation counting or phosphorimaging of the TLC spots corresponding to the adducts.
Conclusion
This compound is an indispensable reference standard in toxicology. Its use in analytical methods ensures the accurate quantification of this potent carcinogen in various matrices, which is essential for exposure assessment and environmental monitoring. In toxicological research, its application as a positive control in genotoxicity assays is fundamental for validating test systems and for mechanistic studies investigating the DNA damaging effects of nitro-PAHs. The protocols provided here offer a framework for the effective use of this compound as a reference standard, contributing to the reliability and accuracy of toxicological research and testing.
References
- 1. Mutation induction and DNA adduct formation in Chinese hamster ovary cells treated with this compound, 6-aminochrysene and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS 7496-02-8 | LGC Standards [lgcstandards.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. re-place.be [re-place.be]
- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. crpr-su.se [crpr-su.se]
- 16. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 17. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 19. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 32P-postlabeling assay for carcinogen-DNA adducts: nuclease P1-mediated enhancement of its sensitivity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 32P-postlabeling assay for carcinogen-DNA adducts: nuclease P1-mediated enhancement of its sensitivity and applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 6-Nitrochrysene Tumorigenicity in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the tumorigenicity of 6-nitrochrysene in murine models. The protocols outlined below detail the preparation of this compound, its administration to newborn mice, and the subsequent analysis of tumor development in target organs.
Introduction
This compound is a potent environmental carcinogen that has been shown to induce tumors in various animal models. The newborn mouse bioassay is a sensitive in vivo model for assessing the tumorigenic potential of this and other polycyclic aromatic hydrocarbons (PAHs). This model is particularly useful due to the heightened susceptibility of neonatal mice to chemical carcinogens and their relatively immature metabolic systems, which can highlight the effects of specific metabolic activation pathways. These notes provide detailed protocols for conducting tumorigenicity studies of this compound in mice, focusing on lung and liver carcinogenesis.
In Vivo Model Selection
The newborn mouse model is the preferred in vivo system for studying this compound tumorigenicity.
-
Strain: Outbred strains such as BLU:Ha and ICR, as well as inbred strains, have been successfully used. The choice of strain can influence tumor susceptibility and should be consistent throughout a study.
-
Age: Newborn mice (within the first 24 hours of birth) are used for the initial administration of the compound.
Quantitative Data on this compound Tumorigenicity
The following tables summarize quantitative data from studies on this compound-induced tumorigenicity in newborn mice. These data illustrate the potent carcinogenic activity of this compound, particularly in the lung and liver.
Table 1: Lung Tumorigenicity of this compound in Newborn Mice
| Total Dose (nmol/mouse) | Administration Schedule | Mouse Strain | Lung Tumor Incidence (%) | Lung Tumors per Mouse (Mean) |
| 700 | Days 1, 8, and 15 of life | Not Specified | 85-90 | Not Specified |
| 700 | Days 1, 8, and 15 of life | Not Specified | Significant | Significant |
| 100 | Days 1, 8, and 15 of life | Not Specified | Significant | Significant |
| 38.5 µg (approx. 142 nmol) | Not Specified | BLU:Ha | 100 | 20.84 |
Table 2: Liver Tumorigenicity of this compound in Newborn Mice
| Total Dose (nmol/mouse) | Administration Schedule | Mouse Strain | Sex | Liver Tumor Incidence (%) | Liver Tumors per Mouse (Mean) |
| 700 | Days 1, 8, and 15 of life | Not Specified | Male | 76 | Not Specified |
| 700 | Days 1, 8, and 15 of life | Not Specified | Female | 23 | Not Specified |
| 100 | Days 1, 8, and 15 of life | Not Specified | Male | Significant | Significant |
Experimental Protocols
The following are detailed protocols for the key experimental procedures involved in a this compound tumorigenicity study.
Preparation of this compound Solution
Materials:
-
This compound (certified purity)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for administration
Procedure:
-
Safety Precautions: this compound is a potent carcinogen. Handle with extreme care in a designated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of sterile DMSO to create a concentrated stock solution. The final concentration should be calculated to deliver the desired dose in a small volume (typically 5-10 µL per pup).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
-
Dosing Solution Preparation:
-
On the day of injection, dilute the stock solution with sterile DMSO to the final desired concentration for injection.
-
Keep the solution protected from light and at room temperature until use.
-
Intraperitoneal (IP) Injection of Newborn Mice
Materials:
-
Newborn mice (less than 24 hours old)
-
Prepared this compound solution
-
Hamilton syringe (or similar precision syringe) with a 30-gauge needle
-
Heating pad
-
70% ethanol
-
Sterile gauze
Procedure:
-
Animal Handling:
-
Separate the dam from the pups and place her in a temporary clean cage.
-
Place the pups on a heating pad set to a low temperature to maintain their body temperature.
-
-
Injection Site Preparation:
-
Gently restrain a pup by holding it between the thumb and forefinger.
-
The injection site is in the lower right or left quadrant of the abdomen.
-
-
Injection:
-
Draw the precise volume of the this compound solution into the Hamilton syringe. Ensure there are no air bubbles.
-
Insert the 30-gauge needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Slowly inject the solution.
-
Withdraw the needle gently.
-
A small amount of leakage at the injection site can be minimized by using a small gauge needle and slow injection.
-
-
Post-Injection Care:
-
Return the injected pup to the cage with its littermates on the heating pad.
-
Once all pups are injected, return the dam to the cage.
-
Monitor the pups for any adverse reactions.
-
-
Repeat Injections: If the experimental design requires multiple injections (e.g., on days 1, 8, and 15), repeat the procedure as described.
Animal Monitoring and Necropsy
Procedure:
-
Monitoring:
-
Observe the mice regularly throughout the study for signs of tumor development, such as respiratory distress, abdominal swelling, or lethargy.
-
Record body weights at regular intervals.
-
-
Termination: The study is typically terminated at a predetermined time point (e.g., 6-9 months of age), or when animals become moribund.
-
Euthanasia: Euthanize the mice using a humane method approved by the Institutional Animal Care and Use Committee (IACUC), such as CO2 asphyxiation followed by cervical dislocation.
-
Necropsy:
-
Perform a thorough gross examination of all organs, paying close attention to the lungs and liver.
-
Record the number, size, and location of any visible tumors.
-
Carefully dissect the lungs and liver. For the lungs, it is recommended to inflate them with a fixative (e.g., 10% neutral buffered formalin) via the trachea to ensure proper fixation of the lung architecture.
-
Place the collected tissues in labeled cassettes and immerse them in at least 10 volumes of 10% neutral buffered formalin for fixation.
-
Histopathological Analysis
Procedure:
-
Tissue Processing:
-
After adequate fixation (typically 24-48 hours), the tissues are processed through graded alcohols and xylene and then embedded in paraffin.
-
-
Sectioning:
-
Cut thin sections (4-5 µm) from the paraffin blocks using a microtome.
-
Mount the sections on glass slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with hematoxylin and eosin (H&E) for routine morphological evaluation.
-
-
Microscopic Examination:
-
A qualified pathologist should examine the stained sections microscopically.
-
Identify and classify tumors according to established criteria for murine lung and liver neoplasms (e.g., adenoma, adenocarcinoma).
-
Quantify the number of tumors per animal (tumor multiplicity) and the percentage of animals with tumors (tumor incidence).
-
Diagrams
The following diagrams illustrate the experimental workflow and the metabolic activation pathway of this compound.
Caption: Experimental workflow for this compound tumorigenicity study in mice.
Caption: Metabolic activation of this compound leading to tumorigenesis.
Application Notes and Protocols for the Detection of 6-Nitrochrysene-DNA Adducts in Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary techniques for the detection and quantification of 6-nitrochrysene-DNA adducts in tissue samples. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the fields of toxicology, pharmacology, and drug development.
Introduction
This compound is a potent environmental carcinogen that, upon metabolic activation, can form covalent adducts with DNA. These adducts can lead to mutations and initiate the process of carcinogenesis. Therefore, the accurate detection and quantification of this compound-DNA adducts are crucial for risk assessment and for understanding the mechanisms of chemical carcinogenesis. The primary methods employed for the detection of these adducts include ³²P-Postlabeling assays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Activation of this compound
This compound undergoes metabolic activation in vivo through two primary pathways, leading to the formation of reactive intermediates that bind to DNA.
Data Presentation: Comparison of Detection Techniques
The following table summarizes the quantitative aspects of the most common techniques used for the detection of bulky DNA adducts, including those from this compound.
| Feature | ³²P-Postlabeling Assay | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 1 adduct in 10⁹ - 10¹⁰ nucleotides[1][2] | 1 adduct in 10⁸ - 10⁹ nucleotides (can vary with instrumentation) |
| DNA Sample Requirement | 1 - 10 µg[1] | 10 - 50 µg |
| Specificity | Can be limited; relies on chromatographic separation of radiolabeled adducts. | High; provides structural information based on mass-to-charge ratio and fragmentation patterns. |
| Quantitative Accuracy | Semi-quantitative; can be affected by labeling efficiency. | Highly quantitative with the use of isotopically labeled internal standards. |
| Throughput | Low to medium | Medium to high |
| Instrumentation Cost | Moderate | High |
Experimental Workflow for DNA Adduct Analysis
The general workflow for the analysis of this compound-DNA adducts from tissue samples involves several key steps, from sample collection to data analysis.
Experimental Protocols
Protocol 1: ³²P-Postlabeling Assay for this compound-DNA Adducts
This protocol is based on the general principles of the ³²P-postlabeling assay and incorporates specific details for bulky aromatic adducts.
1. DNA Extraction and Purification:
-
Homogenize 50-100 mg of tissue in a suitable lysis buffer.
-
Extract DNA using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.
-
Treat the DNA sample with RNase A and Proteinase K to remove RNA and protein contamination.
-
Precipitate the DNA with ethanol and resuspend in sterile water.
-
Determine the DNA concentration and purity using UV spectrophotometry (A260/A280 ratio).
2. Enzymatic Digestion of DNA:
-
To 10 µg of DNA, add micrococcal nuclease and spleen phosphodiesterase.
-
Incubate at 37°C for 3-4 hours to digest the DNA to 3'-mononucleotides.
3. Enrichment of Adducts (Nuclease P1 Method):
-
Add nuclease P1 to the digested DNA solution.
-
Incubate at 37°C for 30-60 minutes. This step removes normal nucleotides, thereby enriching the adducted nucleotides.
4. ³²P-Labeling of Adducts:
-
To the enriched adducts, add T4 polynucleotide kinase and [γ-³²P]ATP.
-
Incubate at 37°C for 30-45 minutes to transfer the ³²P-label to the 5'-hydroxyl group of the adducted nucleotides.
5. Thin-Layer Chromatography (TLC) Separation:
-
Spot the ³²P-labeled adducts onto a polyethyleneimine (PEI)-cellulose TLC plate.
-
Develop the chromatogram in multiple dimensions using appropriate solvent systems. A typical multi-directional TLC system for bulky adducts involves:
-
D1: 1.0 M sodium phosphate, pH 6.0
-
D2: Transfer the origin to a new section of the plate.
-
D3: 3.5 M lithium formate, 8.5 M urea, pH 3.5
-
D4: 0.8 M lithium chloride, 0.5 M Tris-HCl, 8.5 M urea, pH 8.0
-
D5: 1.7 M sodium phosphate, pH 6.0
-
-
Note: The optimal solvent system may need to be determined empirically.
6. Detection and Quantification:
-
Expose the TLC plate to a phosphor screen or X-ray film for autoradiography.
-
Quantify the radioactivity of the adduct spots using a phosphorimager or by scintillation counting of the excised spots.
-
Calculate the Relative Adduct Leveling (RAL) based on the radioactivity of the adducts and the total nucleotides.
Protocol 2: LC-MS/MS for this compound-DNA Adducts
This protocol outlines the steps for a targeted quantitative analysis of specific this compound-DNA adducts using LC-MS/MS.
1. DNA Extraction and Digestion:
-
Extract and purify DNA from tissue as described in Protocol 1.
-
To 20-50 µg of DNA, add a cocktail of enzymes including DNase I, nuclease P1, and alkaline phosphatase to digest the DNA to individual nucleosides.
-
Spike the sample with a known amount of isotopically labeled internal standards for the target adducts (if available) prior to digestion for accurate quantification.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol and then with water.
-
Load the digested DNA sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the adducted nucleosides with methanol.
-
Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase.
3. HPLC Separation:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating bulky adducts.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to elute the adducts.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
4. Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific mass transitions for the precursor and product ions of each target adduct need to be determined. Based on the structures of the major this compound adducts, the following theoretical transitions can be used as a starting point:
-
N-(deoxyguanosin-8-yl)-6-aminochrysene: [M+H]⁺ → [M+H - 116.0477]⁺ (loss of deoxyribose)
-
5-(deoxyguanosin-N2-yl)-6-aminochrysene: [M+H]⁺ → [M+H - 116.0477]⁺ (loss of deoxyribose)
-
N-(deoxyadenosin-8-yl)-6-aminochrysene: [M+H]⁺ → [M+H - 116.0477]⁺ (loss of deoxyribose)
-
-
The exact m/z values for the precursor and product ions should be optimized by infusing authentic standards.
5. Data Analysis and Quantification:
-
Integrate the peak areas of the MRM transitions for each adduct and its corresponding internal standard.
-
Generate a calibration curve using known concentrations of authentic standards.
-
Calculate the concentration of the adducts in the original DNA sample.
Conclusion
The detection and quantification of this compound-DNA adducts are essential for understanding the genotoxic effects of this environmental carcinogen. The choice between the ³²P-postlabeling assay and LC-MS/MS will depend on the specific research question, available resources, and the need for structural confirmation. While ³²P-postlabeling offers high sensitivity with low DNA input, LC-MS/MS provides superior specificity and quantitative accuracy. The protocols provided here offer a detailed framework for researchers to establish these sensitive and specific assays in their laboratories.
References
- 1. Detection and quantitation of N-(deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine adducts in DNA using online column-switching liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term 6-Nitrochrysene Exposure Studies
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
6-Nitrochrysene (6-NC) is a potent nitropolycyclic aromatic hydrocarbon (nitro-PAH) and an environmental contaminant found in sources such as diesel exhaust.[1] It is a powerful carcinogen in various animal models, demonstrating greater tumorigenic potential than many classical carcinogens like benzo[a]pyrene.[2] The carcinogenicity of 6-NC is dependent on its metabolic activation into reactive intermediates that can bind to DNA, forming adducts that can lead to mutations and the initiation of cancer.[2]
These application notes provide a comprehensive experimental design for conducting long-term this compound exposure studies in a newborn mouse model, a well-established system for assessing the carcinogenicity of this compound.[3] Detailed protocols for animal handling, exposure, and subsequent molecular and histopathological analyses are provided to ensure robust and reproducible results.
II. Data Presentation: Tumorigenicity of this compound and its Metabolites
The following tables summarize the tumorigenic potential of this compound and its key metabolites in newborn mice, providing a quantitative basis for experimental design and endpoint selection.
Table 1: Dose-Response of this compound-Induced Tumorigenesis in Newborn Mice
| Total Dose (nmol/mouse) | Sex | Lung Tumor Incidence (%) | Lung Tumors/Mouse (Multiplicity) | Liver Tumor Incidence (%) |
| 700 | Male | 100 | 20.84 | Significant |
| 700 | Female | 100 | - | Not Susceptible |
| 100 | Male | Significant | - | Significant |
| 100 | Female | Significant | - | Not Susceptible |
| 38.5 µg (lowest tested) | Male/Female | 100 | 20.84 | - |
Data compiled from studies using intraperitoneal injections on days 1, 8, and 15 of life.[1][3]
Table 2: Comparative Tumorigenicity of this compound and its Metabolites (100 nmol/mouse total dose)
| Compound | Sex | Lung Tumor Incidence (%) | Lung Tumors/Mouse (Multiplicity) | Liver Tumor Incidence (%) |
| This compound (6-NC) | Male | Significant | - | Significant |
| Female | Significant | - | Not Significant | |
| 6-Nitrosochrysene | Male/Female | Less active than 6-NC | - | Less active than 6-NC |
| 6-Aminochrysene | Male/Female | Less active than 6-NC | - | Less active than 6-NC |
| trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene | Male/Female | Comparable to 6-NC | - | More active than 6-NC |
| trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene | Male/Female | Comparable to 6-NC | - | - |
| 1-Nitrochrysene | Male/Female | Not Significant | - | Not Significant |
| 2-Nitrochrysene | Male/Female | Not Significant | - | Not Significant |
| 3-Nitrochrysene | Male/Female | Not Significant | - | Not Significant |
Data compiled from studies using intraperitoneal injections on days 1, 8, and 15 of life.[1][4]
III. Experimental Protocols
A. Animal Model and Husbandry
-
Animal Model: Newborn CD-1 or FVB/N mice are recommended due to their documented susceptibility to 6-NC-induced tumorigenesis.[3][5]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Cages, bedding, food, and water should be sterilized.
-
Diet: A standard rodent chow and water should be provided ad libitum.
B. This compound Dosing Protocol
-
Dose Preparation:
-
This compound should be handled with appropriate safety precautions in a chemical fume hood.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[4]
-
For a total dose of 100 nmol/mouse administered over three injections, a typical concentration would be 10 nmol in a 10 µL injection volume.
-
-
Administration:
-
On days 1, 8, and 15 after birth, administer the prepared this compound solution via intraperitoneal (IP) injection.[1]
-
Use a sterile, disposable 30-gauge needle and a microsyringe for accurate dosing.
-
The injection volume should be kept low (e.g., 10 µL) for newborn mice.
-
Control groups should receive an equivalent volume of the vehicle (DMSO).
-
C. Long-Term Animal Monitoring
-
Daily Observations:
-
Monitor animals daily for clinical signs of toxicity, including changes in skin and fur, eyes, respiratory rate, and behavior.[6]
-
Record any observed abnormalities, morbidity, and mortality.
-
-
Weekly Monitoring:
-
Record the body weight of each animal weekly.[6]
-
Palpate for the presence of any masses.
-
-
Humane Endpoints: Animals exhibiting severe signs of distress, such as significant weight loss, respiratory distress, or large, ulcerated tumors, should be euthanized.
D. Necropsy and Tissue Collection
-
Euthanasia: At the termination of the study (e.g., 30-40 weeks of age), euthanize the mice by CO2 asphyxiation followed by cervical dislocation.
-
Gross Examination: Perform a thorough gross examination of all organs, paying close attention to the lungs and liver for the presence of tumors.
-
Tissue Collection:
-
Collect the lungs and liver for histopathological analysis.
-
For lung tissue, it is recommended to inflate the lungs with 10% neutral buffered formalin prior to immersion to preserve alveolar structure.
-
Collect any observed tumors.
-
A portion of the liver and lung tissue, as well as any tumors, should be snap-frozen in liquid nitrogen and stored at -80°C for molecular analysis.
-
E. Histopathological Analysis
-
Tissue Fixation and Processing:
-
Fix tissues in 10% neutral buffered formalin for at least 24 hours.
-
Trim the fixed tissues according to standardized guidelines to ensure consistent sectioning. For example, a longitudinal section of the left kidney and a cross-section of the right kidney.[7]
-
Process the tissues through graded alcohols and xylene, and embed in paraffin.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections from the paraffin-embedded blocks.
-
Mount the sections on glass slides.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize tissue morphology and identify neoplastic lesions.
-
-
Pathological Evaluation: A qualified pathologist should evaluate the H&E stained slides to determine the incidence, multiplicity, and grade of tumors.
F. Molecular Analysis
-
DNA Isolation: Isolate genomic DNA from the frozen tissue samples (liver, lung, and tumors) using a standard DNA extraction kit.
-
DNA Adduct Analysis (³²P-Postlabeling):
-
This method is highly sensitive for detecting DNA adducts.[8]
-
Principle: DNA is enzymatically digested to 3'-monophosphates. Adducts are then enriched, 5'-labeled with ³²P-ATP, and separated by thin-layer chromatography.[9]
-
Brief Protocol:
-
Digest 10 µg of DNA with micrococcal nuclease and spleen phosphodiesterase.
-
Enrich the adducts using nuclease P1 digestion.
-
Label the adducts with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Separate the labeled adducts by multi-directional thin-layer chromatography.
-
Detect and quantify the adducts by autoradiography and scintillation counting.
-
-
-
K-ras Mutation Analysis (PCR-RFLP):
-
Mutations in the K-ras gene, particularly in codons 12 and 13, are common in lung tumors induced by carcinogens.
-
Principle: A specific region of the K-ras gene is amplified by PCR. The presence of a mutation can alter a restriction enzyme recognition site, leading to a different fragment pattern upon digestion.[10]
-
Brief Protocol:
-
Amplify a region of the K-ras gene spanning codons 12 and 13 using specific primers.
-
Digest the PCR product with a restriction enzyme that has a recognition site in the wild-type sequence (e.g., BstNI).
-
Separate the digested fragments by gel electrophoresis.
-
The presence of a mutation will result in a different banding pattern compared to the wild-type control.
-
-
IV. Visualizations
A. Signaling Pathway
Caption: Metabolic activation and cellular effects of this compound.
B. Experimental Workflow
Caption: Experimental workflow for long-term this compound exposure study.
References
- 1. Comparative tumorigenicity of this compound and its metabolites in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the Environmental Mammary Carcinogen this compound on p53 and p21Cip1 Protein Expression and Cell Cycle Regulation in MCF-7 and MCF-10A Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a potent tumorigen in newborn mice [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative tumorigenicity of nitrochrysene isomers in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for intranasal chemoprevention delivery in a urethane mouse lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 7. idexxbioresearch.com [idexxbioresearch.com]
- 8. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Mutagenicity of 6-Nitrochrysene
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrochrysene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that has been identified as a potent mutagen and carcinogen.[1] Found in environmental sources such as diesel exhaust, it poses a potential health risk to humans.[2] Accurate assessment of its mutagenic potential is crucial for regulatory purposes and for understanding its mechanism of toxicity. This document provides detailed protocols for assessing the mutagenicity of this compound using established in vitro cell culture assays, including the Ames test, the Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) gene mutation assay, and the in vitro micronucleus assay.
The mutagenicity of this compound is dependent on its metabolic activation to reactive intermediates that can form DNA adducts.[2][3] The primary metabolic activation pathways involve nitroreduction and ring oxidation.[4][5] Therefore, the inclusion of an exogenous metabolic activation system, such as a rat liver S9 fraction, is critical in these assays.
Key Experimental Assays
A battery of in vitro tests is recommended to comprehensively evaluate the mutagenic potential of a compound. The following assays are commonly employed and are suitable for assessing the mutagenicity of this compound:
-
Ames Test (Bacterial Reverse Mutation Assay): This initial screening assay uses various strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (his-). The assay measures the ability of a test compound to cause a reverse mutation (reversion) to the his+ phenotype, allowing the bacteria to grow on a histidine-deficient medium. Strains such as TA98 and TA100 are particularly relevant for detecting frameshift and base-pair substitution mutations, respectively, which can be induced by this compound and its metabolites.[6]
-
HPRT Gene Mutation Assay (Mammalian Forward Mutation Assay): This assay utilizes mammalian cells, such as Chinese Hamster Ovary (CHO) cells, to detect forward mutations in the HPRT gene. The HPRT enzyme is involved in the purine salvage pathway. Cells with a functional HPRT gene are sensitive to the toxic effects of purine analogs like 6-thioguanine (6-TG). Mutagens that inactivate the HPRT gene allow cells to survive in the presence of 6-TG.[7]
-
In Vitro Micronucleus Assay: This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells after exposure to a test compound indicates genotoxic potential.[8]
Data Presentation
The following tables summarize representative quantitative data for the mutagenicity of this compound in the HPRT and Ames assays.
Table 1: Mutagenicity of this compound in the HPRT Assay with CHO-K1 Cells (with S9 activation)
| Concentration of this compound (µg/mL) | Mutant Frequency (mutants per 10^6 cells per nmole/mL) |
| 0 (Vehicle Control) | 0 |
| 2.5 | 0.1 |
| 5.0 | 0.3 |
| 10.0 | 0.8 |
| 20.0 | 1.5 |
Data is illustrative and based on published findings. Actual results may vary depending on experimental conditions.
Table 2: Mutagenicity of this compound in the Ames Test (with S9 activation)
| Strain | Concentration of this compound (nmol/plate) | Number of Revertant Colonies |
| TA98 | 0 (Vehicle Control) | 25 |
| 0.1 | 150 | |
| 0.5 | 750 | |
| 1.0 | 1800 | |
| TA100 | 0 (Vehicle Control) | 120 |
| 0.1 | 350 | |
| 0.5 | 1200 | |
| 1.0 | 2500 |
Data is illustrative and based on the known high mutagenic potency of this compound. Actual results may vary.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
a. Materials:
-
Salmonella typhimurium strains TA98 and TA100
-
This compound
-
Aroclor 1254-induced rat liver S9 fraction
-
S9 cofactor mix (NADP, Glucose-6-phosphate)
-
Top agar (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
-
Positive controls: 2-Nitrofluorene (-S9 for TA98), Sodium Azide (-S9 for TA100), 2-Aminoanthracene (+S9 for both strains)
-
Negative control: Dimethyl sulfoxide (DMSO)
b. Protocol:
-
Prepare overnight cultures of S. typhimurium strains TA98 and TA100.
-
Prepare serial dilutions of this compound in DMSO.
-
For the assay with metabolic activation, prepare the S9 mix by combining the S9 fraction with the cofactor mix. Keep on ice.
-
To sterile test tubes, add 0.1 mL of the bacterial culture, 0.1 mL of the this compound dilution (or control), and 0.5 mL of the S9 mix (or phosphate buffer for the assay without S9).
-
Incubate the tubes at 37°C for 20-30 minutes (pre-incubation method).
-
Add 2 mL of molten top agar to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.
-
Allow the top agar to solidify, then incubate the plates in the dark at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
HPRT Gene Mutation Assay
a. Materials:
-
Chinese Hamster Ovary (CHO-K1) cells
-
This compound
-
Aroclor 1254-induced rat liver S9 fraction
-
S9 cofactor mix
-
Cell culture medium (e.g., Ham's F12) with fetal bovine serum
-
6-Thioguanine (6-TG)
-
Positive controls: Ethyl methanesulfonate (EMS, -S9), 7,12-Dimethylbenz(a)anthracene (DMBA, +S9)
-
Negative control: DMSO
b. Protocol:
-
Culture CHO-K1 cells to approximately 80% confluency.
-
Prepare serial dilutions of this compound in DMSO.
-
Seed the cells into culture flasks or plates. After 24 hours, expose the cells to various concentrations of this compound with and without S9 mix for 4-5 hours.
-
After the treatment period, wash the cells with phosphate-buffered saline (PBS) and add fresh culture medium.
-
Culture the cells for an expression period of 7-9 days to allow for the fixation of the mutation and the depletion of existing HPRT enzyme. Subculture the cells as needed to maintain them in exponential growth.
-
At the end of the expression period, plate a known number of cells in medium containing 6-TG to select for HPRT mutants. Also, plate a smaller number of cells in non-selective medium to determine the cloning efficiency.
-
Incubate the plates for 7-10 days to allow for colony formation.
-
Fix and stain the colonies, and count the number of mutant colonies and the number of colonies for cloning efficiency.
-
Calculate the mutant frequency as the number of mutant colonies per 10^6 clonable cells. A significant, dose-dependent increase in mutant frequency indicates a positive result.
In Vitro Micronucleus Assay
a. Materials:
-
CHO-K1 or other suitable mammalian cell line
-
This compound
-
Aroclor 1254-induced rat liver S9 fraction
-
S9 cofactor mix
-
Cell culture medium
-
Cytochalasin B
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa or a fluorescent DNA stain)
-
Positive controls: Mitomycin C (-S9), Cyclophosphamide (+S9)
-
Negative control: DMSO
b. Protocol:
-
Culture CHO-K1 cells to an appropriate density.
-
Prepare serial dilutions of this compound in DMSO.
-
Treat the cells with various concentrations of this compound with and without S9 mix for a short period (e.g., 3-6 hours).
-
Wash the cells and add fresh medium containing cytochalasin B. Cytochalasin B blocks cytokinesis, resulting in binucleated cells.
-
Incubate the cells for a period equivalent to 1.5-2 normal cell cycles to allow for the formation of binucleated cells and the expression of micronuclei.
-
Harvest the cells, treat with a hypotonic solution, and fix them.
-
Drop the fixed cells onto microscope slides and allow them to air dry.
-
Stain the slides with a suitable DNA stain.
-
Score at least 1000-2000 binucleated cells per concentration for the presence of micronuclei.
-
A significant, dose-dependent increase in the percentage of binucleated cells with micronuclei indicates a positive result.
Visualizations
Caption: Experimental workflow for in vitro mutagenicity testing of this compound.
Caption: Metabolic activation pathway of this compound leading to mutagenicity.
References
- 1. inotiv.com [inotiv.com]
- 2. Mutagenicity of quinones: pathways of metabolic activation and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic activation of carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Analysis of Chemical Structures and Mutations Detected by Salmonella TA98 and TA100 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput and high content micronucleus assay in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled 6-Nitrochrysene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 6-nitrochrysene labeled with stable isotopes, such as Deuterium (²H or D) and Carbon-13 (¹³C). Stable isotope-labeled compounds are critical tools in drug metabolism studies, quantitative analysis, and as internal standards in mass spectrometry-based research.
Introduction
This compound is a potent polycyclic aromatic hydrocarbon (PAH) and a known carcinogen.[1] Its metabolites can form DNA adducts, making it a subject of interest in cancer research.[1][2] The use of stable isotope-labeled this compound allows for precise tracking and quantification in complex biological matrices, aiding in the elucidation of its metabolic pathways and toxicological profile. These labeled analogs serve as ideal internal standards for quantitative studies, such as those employing stable isotope dilution liquid chromatography/tandem mass spectrometry.[3][4]
Data Summary
The following table summarizes representative quantitative data for the synthesis of stable isotope-labeled PAHs. Please note that specific yields and isotopic enrichment for this compound may vary depending on the specific protocol and starting materials used.
| Parameter | Deuterium Labeling (Hypothetical) | ¹³C Labeling (Adapted from Analogs) |
| Starting Material | Chrysene-d₁₂ | ¹³C₂-Ethyltriphenylphosphonium bromide |
| Labeling Reagent | Nitrating Mixture (HNO₃/H₂SO₄) | Not Applicable |
| Reaction Type | Electrophilic Nitration | Multi-step synthesis including Wittig reaction |
| Typical Yield | 70-85% | 60-75% (overall yield for multi-step synthesis) |
| Isotopic Purity | >98% | >98% |
| Analytical Method | Mass Spectrometry, NMR Spectroscopy | Mass Spectrometry, NMR Spectroscopy |
Experimental Protocols
Protocol 1: Synthesis of Deuterated this compound (this compound-d₁₁)
This protocol describes the direct nitration of commercially available perdeuterated chrysene (Chrysene-d₁₂).
Materials:
-
Chrysene-d₁₂
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Toluene
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Chrysene-d₁₂ in dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by pouring it over a mixture of ice and saturated sodium bicarbonate solution.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, using a hexane:toluene gradient as the eluent.
-
Characterization: Confirm the structure and isotopic purity of the final product, this compound-d₁₁, by ¹H NMR, ²H NMR, and mass spectrometry.
Protocol 2: Synthesis of ¹³C-Labeled this compound
This protocol outlines a potential multi-step synthesis adapted from methods used for other ¹³C-labeled PAHs, such as dibenzo[def,p]chrysene.[3][5] This approach involves introducing the ¹³C label at an early stage of the synthesis of the chrysene backbone.
Conceptual Steps:
-
Synthesis of a ¹³C-labeled precursor: A key step would be the synthesis of a chrysene precursor containing the ¹³C label. For instance, a Wittig reaction using a ¹³C-labeled phosphonium ylide, such as ¹³C₂-ethyltriphenylphosphonium bromide, with an appropriate aldehyde or ketone could be employed to build a part of the polycyclic ring structure with the desired isotope incorporation.[3]
-
Ring Formation: Subsequent cyclization reactions would be performed to construct the full chrysene ring system.
-
Nitration: The final step would be the nitration of the ¹³C-labeled chrysene, following a similar procedure as described in Protocol 1.
Due to the complexity and multi-step nature of this synthesis, each step would require careful optimization and characterization of intermediates.
Visualizations
Caption: Synthetic workflows for stable isotope-labeled this compound.
Caption: Applications and synthetic strategies for labeled this compound.
References
- 1. Translesion synthesis of this compound-derived 2ʹ-deoxyadenosine adduct in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of dibenzo[def,p]chrysene, its active metabolites, and their 13C-labeled analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Identification of 6-Nitrochrysene DNA Damage using 32P-Postlabeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrochrysene is a potent environmental carcinogen found in diesel exhaust and other combustion products. Its carcinogenicity is linked to its metabolic activation to reactive intermediates that bind covalently to DNA, forming DNA adducts. The 32P-postlabeling assay is an ultrasensitive method for the detection and quantification of such DNA adducts, capable of detecting as few as one adduct in 10^9 to 10^10 normal nucleotides.[1][2][3] This document provides detailed application notes and protocols for the use of 32P-postlabeling to identify and quantify DNA damage induced by this compound.
Metabolic Activation of this compound
This compound undergoes metabolic activation through two primary pathways to form DNA-reactive electrophiles:
-
Nitroreduction: The nitro group of this compound is reduced to form N-hydroxy-6-aminochrysene, which can then react with DNA.
-
Ring Oxidation and Nitroreduction: This pathway involves both the oxidation of the aromatic ring and the reduction of the nitro group, leading to the formation of other reactive intermediates.
These metabolic pathways result in the formation of various DNA adducts, primarily with guanine and adenine bases.
Caption: Metabolic activation pathways of this compound leading to DNA adduct formation.
Principle of the 32P-Postlabeling Assay
The 32P-postlabeling assay involves four main steps:
-
Enzymatic Digestion of DNA: DNA is digested into its constituent deoxynucleoside 3'-monophosphates.
-
Enrichment of Adducts: The bulky, hydrophobic this compound adducts are enriched from the normal nucleotides, typically using nuclease P1 digestion.[4][5][6] Nuclease P1 dephosphorylates the normal deoxynucleoside 3'-monophosphates to deoxynucleosides, which are not substrates for the subsequent labeling step.[5][6]
-
Radiolabeling of Adducts: The enriched adducts are radiolabeled at the 5'-hydroxyl group by transferring a 32P-phosphate from [γ-32P]ATP, a reaction catalyzed by T4 polynucleotide kinase.[1][7]
-
Chromatographic Separation and Quantification: The 32P-labeled adducts are separated by multi-directional thin-layer chromatography (TLC), detected by autoradiography, and quantified by scintillation counting or phosphorimaging.[1][7]
Experimental Protocols
Materials and Reagents
-
DNA samples (from tissues or cells exposed to this compound)
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-32P]ATP (high specific activity)
-
Polyethyleneimine (PEI)-cellulose TLC plates
-
All necessary buffers, solvents, and reagents should be of molecular biology grade.
Detailed Protocol for 32P-Postlabeling
Caption: A streamlined workflow of the 32P-postlabeling assay.
Step 1: DNA Digestion
-
To a sterile microcentrifuge tube, add 2-10 µg of DNA.
-
Add a solution containing micrococcal nuclease and spleen phosphodiesterase in a suitable buffer.
-
Incubate at 37°C for 3-4 hours to ensure complete digestion of DNA to deoxynucleoside 3'-monophosphates.
Step 2: Adduct Enrichment (Nuclease P1 Method)
-
To the DNA digest, add a solution of nuclease P1.
-
Incubate at 37°C for 30-60 minutes. This step dephosphorylates the normal nucleotides, enriching the adducts which are resistant to nuclease P1.[5][6]
Step 3: 32P-Labeling of Adducts
-
Prepare a labeling mixture containing T4 polynucleotide kinase, [γ-32P]ATP, and a suitable buffer.
-
Add the labeling mixture to the nuclease P1-treated digest.
-
Incubate at 37°C for 30-45 minutes.
Step 4: Thin-Layer Chromatography (TLC)
-
Spot the 32P-labeled sample onto a polyethyleneimine (PEI)-cellulose TLC plate.
-
Develop the chromatogram in multiple dimensions using different solvent systems to achieve optimal separation of the adducts. A common multi-directional TLC system involves the following steps:
-
D1: Development with a low-concentration salt solution to remove unincorporated [γ-32P]ATP.
-
D2: An intermediate wash step.
-
D3 & D4: Development in two different directions with urea-based or other high-salt buffers to separate the adducts.
-
Step 5: Detection and Quantification
-
Expose the TLC plate to a phosphor screen or X-ray film for autoradiography.
-
Quantify the radioactivity of the adduct spots using a phosphorimager or by excising the spots and performing scintillation counting.
-
Calculate the Relative Adduct Level (RAL) using the following formula:
RAL = (cpm in adduct spots) / (cpm in total nucleotides) x 10^7 or 10^8
Data Presentation
The following tables summarize representative quantitative data on this compound DNA adduct levels from various studies.
Table 1: this compound DNA Adduct Levels in In Vitro Systems
| Cell Line/System | This compound Concentration | Adduct Level (adducts / 10^8 nucleotides) | Reference |
| Calf Thymus DNA (with S9 activation) | 50 µM | 150 ± 25 | Fictional Data |
| Human Bronchial Epithelial Cells | 10 µM | 35 ± 8 | Fictional Data |
| Rat Hepatocytes | 25 µM | 80 ± 12 | Fictional Data |
Table 2: this compound DNA Adduct Levels in In Vivo Models
| Animal Model | Tissue | Dosing Regimen | Adduct Level (adducts / 10^8 nucleotides) | Reference |
| Mouse | Lung | 1 mg/kg, single dose | 5.2 ± 1.1 | Fictional Data |
| Mouse | Liver | 1 mg/kg, single dose | 2.8 ± 0.7 | Fictional Data |
| Rat | Mammary Gland | 0.5 mg/kg, daily for 5 days | 12.4 ± 2.5 | Fictional Data |
| Rat | Lung | 0.5 mg/kg, daily for 5 days | 8.9 ± 1.9 | Fictional Data |
Troubleshooting and Considerations
-
Incomplete DNA Digestion: Ensure the use of high-quality enzymes and optimal digestion conditions. Incomplete digestion can lead to inaccurate quantification.
-
Low Labeling Efficiency: Use high specific activity [γ-32P]ATP and ensure the T4 polynucleotide kinase is active.
-
Poor TLC Resolution: Optimize the TLC solvent systems and development conditions for the specific adducts of interest.
-
Background Radioactivity: Thoroughly wash the TLC plate after the D1 development to remove all unincorporated [γ-32P]ATP.
-
Quantification: For accurate quantification, it is crucial to determine the total amount of nucleotides in the DNA sample. This can be done by UV spectrophotometry before the assay.
Conclusion
The 32P-postlabeling assay is a powerful and highly sensitive tool for detecting and quantifying DNA adducts formed by this compound. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in toxicology, carcinogenesis, and drug development to assess the genotoxic potential of this environmental pollutant and to study the mechanisms of its DNA damage. Careful execution of the protocol and consideration of the potential pitfalls are essential for obtaining reliable and reproducible results.
References
- 1. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclease S1-mediated enhancement of the 32P-postlabeling assay for aromatic carcinogen-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclease P1-mediated enhancement of sensitivity of 32P-postlabeling test for structurally diverse DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 32P-postlabeling assay for carcinogen-DNA adducts: nuclease P1-mediated enhancement of its sensitivity and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving yield and purity of synthetic 6-nitrochrysene
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the yield and purity of synthetic 6-nitrochrysene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the direct nitration of chrysene. A well-documented method involves the use of dinitrogen tetroxide (N₂O₄) in dichloromethane, which has been shown to be highly selective for the 6-position.[1] Other methods may utilize a mixture of nitric acid and sulfuric acid, though this can sometimes lead to a mixture of isomers and other byproducts.[2][3]
Q2: What are the potential side products in the synthesis of this compound?
A2: While the nitration of chrysene with N₂O₄ is highly selective for the 6-position, other nitrochrysene isomers can form in small amounts.[1] These can include 1-, 2-, 3-, 4-, and 5-nitrochrysene. Additionally, over-nitration can lead to the formation of dinitrochrysene isomers. The formation of these byproducts is more likely with less selective nitrating agents or under non-optimized reaction conditions.[4]
Q3: How can I purify the crude this compound product?
A3: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent or solvent mixture can effectively remove impurities.[5][6][7][8][9][10] For separating isomers, High-Performance Liquid Chromatography (HPLC) is often the method of choice.[11][12][13][14][15]
Q4: What are the safety precautions I should take when working with this compound?
A4: this compound is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood.[13][16][17] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory.[2] All waste materials should be disposed of as hazardous waste according to institutional guidelines.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
dot
Caption: Troubleshooting workflow for this compound synthesis.
Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Impure Starting Material | Ensure the chrysene used is of high purity. Impurities can interfere with the reaction. |
| Incorrect Reagent Concentration | The concentration of the nitrating agent is crucial. Prepare and standardize the N₂O₄ solution carefully. |
| Presence of Water | The reaction should be carried out under anhydrous conditions. Use dry solvents and glassware. |
| Low Reaction Temperature | While low temperatures can improve selectivity, they may also decrease the reaction rate. Ensure the reaction is proceeding at a reasonable rate. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. |
Product is Impure (Multiple Spots on TLC)
| Possible Cause | Troubleshooting Step |
| Over-nitration | Excessive reaction time or too high a concentration of the nitrating agent can lead to the formation of dinitrochrysene. Monitor the reaction closely by TLC and quench it once the starting material is consumed. |
| Formation of Isomers | While the N₂O₄ method is highly selective, other isomers may form. Purification by HPLC may be necessary to isolate the desired 6-nitro isomer. |
| Decomposition of Product | This compound may be sensitive to certain conditions. Avoid prolonged exposure to heat and light during workup and purification. |
Experimental Protocols
Caution: this compound and its parent compound chrysene are suspected carcinogens. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment.
Synthesis of this compound via Nitration with Dinitrogen Tetroxide[1]
Materials:
-
Chrysene
-
Dinitrogen tetroxide (N₂O₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve chrysene (0.01 M) in anhydrous dichloromethane at 20°C.
-
While stirring, add a solution of dinitrogen tetroxide (0.0075 M) in dichloromethane.
-
Continue stirring at 20°C for 3 minutes.
-
Monitor the reaction by TLC until the chrysene is consumed.
-
Upon completion, quench the reaction by pouring it into a beaker of ice water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
References
- 1. researchgate.net [researchgate.net]
- 2. webqc.org [webqc.org]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. stmarys-ca.edu [stmarys-ca.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. youtube.com [youtube.com]
- 11. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. Separation of Chrysene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
- 16. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: 6-Nitrochrysene Analysis by GC-MS
This technical support center provides a comprehensive troubleshooting guide for the analysis of 6-nitrochrysene using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this guide addresses common issues encountered during experimental work in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation
Q1: What is a general sample preparation procedure for this compound from a solid environmental matrix like soil or sediment?
A1: A common approach involves solvent extraction followed by clean-up.
Experimental Protocol: Extraction and Clean-up of this compound from Solid Samples
-
Sample Homogenization: Ensure the sample is homogenous. Air-dry and sieve to remove large debris if necessary.
-
Internal Standard Spiking: Spike a known amount of a suitable internal standard (e.g., Chrysene-d12) into the accurately weighed sample (typically 5-10 g).
-
Extraction: Perform ultrasonic extraction with a 1:1 mixture of acetone and dichloromethane (e.g., 3 x 30 mL). Alternatively, Soxhlet extraction can be used.
-
Drying: Pass the combined extracts through anhydrous sodium sulfate to remove any residual water.
-
Concentration: Reduce the extract volume to 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Clean-up (Solid-Phase Extraction - SPE):
-
Condition a silica gel SPE cartridge with hexane.
-
Load the concentrated extract onto the cartridge.
-
Elute interfering compounds with a non-polar solvent like hexane.
-
Elute the fraction containing this compound with a more polar solvent mixture, such as 70:30 hexane:dichloromethane.
-
-
Final Concentration: Concentrate the collected fraction to the final desired volume (e.g., 1 mL) for GC-MS analysis.
Q2: I am observing low recovery of this compound after sample preparation. What could be the cause?
A2: Low recovery can stem from several factors during sample preparation. Incomplete extraction is a primary suspect; ensure your solvent choice is appropriate and the extraction time is sufficient. During the concentration step, excessive heat or a strong nitrogen stream can lead to the loss of the analyte. Finally, ensure that the SPE clean-up protocol is optimized, as improper elution can result in the loss of this compound.
GC Analysis
Q3: My chromatogram shows significant peak tailing for this compound. What are the likely causes and solutions?
A3: Peak tailing for this compound, a relatively polar nitro-PAH, is a common issue. The primary causes are often related to active sites in the GC system.
-
Contaminated Inlet Liner: The glass liner in the injector can accumulate non-volatile residues, creating active sites. Solution: Replace the inlet liner regularly.
-
Column Contamination: The initial part of the GC column can become contaminated over time. Solution: Trim the first 10-20 cm of the column.
-
Improper Column Installation: An incorrect column installation can create dead volume. Solution: Ensure the column is installed correctly in both the injector and the detector according to the manufacturer's instructions.
-
Active Sites on the Column: The stationary phase of the column can degrade, exposing active sites. Solution: Use a highly inert column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), which is well-suited for PAH analysis.
Q4: I am seeing poor chromatographic resolution, and I suspect this compound is co-eluting with other compounds. How can I improve the separation?
A4: Co-elution is a significant challenge, especially with isomers or complex matrices.
-
Optimize the Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.
-
Select a Different GC Column: While a 5% phenyl-methylpolysiloxane column is a good starting point, a column with a different selectivity, such as a mid-polarity phase, might be necessary to resolve specific co-eluting compounds.
-
Use a Longer Column: Increasing the column length enhances separation efficiency, though it will also increase analysis time.
MS Analysis
Q5: I am not detecting this compound, or the signal is very weak. What should I check in the mass spectrometer?
A5: Poor sensitivity for this compound can be due to several MS-related factors.
-
Incorrect m/z Ions Monitored (in SIM mode): Ensure you are monitoring the correct ions for this compound. The molecular ion (M+) is at m/z 273. Key fragment ions to consider for confirmation are often m/z 227 ([M-NO2]+) and m/z 200/201.
-
Ion Source Contamination: A dirty ion source can significantly reduce sensitivity. Solution: Clean the ion source according to the manufacturer's recommendations.
-
Thermal Degradation: Nitro-PAHs can be thermally labile and may degrade in the hot injector or GC-MS interface. Solution: Keep the injector and transfer line temperatures as low as possible without compromising peak shape. A typical starting point for the injector temperature is 280°C.
-
MS Tune: An out-of-date or poor autotune will affect sensitivity. Solution: Perform an MS autotune.
Q6: How do I confirm the peak I am seeing is indeed this compound?
A6: Peak identification should be based on a combination of retention time and the mass spectrum.
-
Retention Time Matching: Inject a certified reference standard of this compound under the same GC conditions and compare the retention times.
-
Mass Spectrum Matching: The electron ionization (EI) mass spectrum of your peak should match the reference spectrum of this compound. The key features to look for are the molecular ion at m/z 273 and the characteristic fragmentation pattern.
Quantitative Data Summary
For accurate and precise quantification, a calibration curve should be generated using a series of this compound standards. The use of an internal standard, such as Chrysene-d12, is highly recommended to correct for variations in sample preparation and instrument response.
Table 1: Typical GC-MS Parameters for this compound Analysis
| Parameter | Value |
| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial 100°C (hold 2 min), ramp to 300°C at 10°C/min, hold for 10 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Table 2: Key Mass-to-Charge Ratios (m/z) for this compound in SIM Mode
| Ion | m/z | Role |
| [M]+ | 273 | Quantifier |
| [M-NO2]+ | 227 | Qualifier |
| Other Fragments | 200, 201 | Qualifiers |
| Internal Standard (Chrysene-d12) | 240 | Quantifier |
Visualizations
Experimental and Troubleshooting Workflows
Technical Support Center: Optimization of 6-Nitrochrysene Extraction from Soil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of 6-nitrochrysene from complex soil matrices. It includes frequently asked questions, detailed troubleshooting guides, comparative data on various extraction methods, and complete experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from soil?
A1: The most prevalent and effective methods for extracting nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) like this compound from soil include Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), Ultrasound-Assisted Extraction (UAE), and the traditional Soxhlet extraction.[1][2] Each method offers a different balance of speed, efficiency, solvent consumption, and cost.[3][4] For post-extraction cleanup, Solid-Phase Extraction (SPE) is commonly employed to remove interfering compounds from the soil matrix.[5][6]
Q2: Which extraction solvent is best suited for this compound?
A2: The choice of solvent is critical for achieving high extraction efficiency. Due to the semi-polar nature of this compound, solvent mixtures are often more effective than single solvents. A common and highly effective combination is a 1:1 (v/v) mixture of acetone and hexane or acetone and dichloromethane (DCM).[7][8] Acetone helps to disrupt analyte-matrix interactions, while hexane or DCM efficiently dissolves the target compound. Other solvents like acetonitrile and methanol have also been used successfully.[9]
Q3: Why is a "cleanup" step necessary after extraction?
A3: Soil is a highly complex matrix containing organic matter, humic acids, lipids, and other compounds that can be co-extracted with this compound. These co-extracts can interfere with the final analytical measurement (e.g., by GC-MS or HPLC), causing signal suppression or enhancement, and can also contaminate the analytical instrument.[5][10] A cleanup step, typically using Solid-Phase Extraction (SPE), is essential to remove these interferences, leading to a cleaner extract, improved accuracy, and lower detection limits.[6][11]
Q4: How do I choose between PLE, UAE, and Soxhlet extraction?
A4: The choice depends on your laboratory's specific needs:
-
Soxhlet: This is a classic, robust method that often yields high recoveries and is considered a benchmark for comparison.[1][12] However, it is very slow (often requiring 16-24 hours) and consumes large volumes of solvent (e.g., 350 mL per sample).[4][13]
-
Ultrasound-Assisted Extraction (UAE): UAE is significantly faster (20-30 minutes) and uses much less solvent (e.g., 30 mL) than Soxhlet.[7][13] It offers a good balance of efficiency, speed, and cost, making it suitable for routine analysis.[14]
-
Pressurized Liquid Extraction (PLE/ASE): PLE is the fastest and most automated method, with extraction times as short as 12-20 minutes and very low solvent consumption (~15-40 mL).[2][15] It uses elevated temperatures and pressures to increase extraction efficiency. While the initial equipment cost is higher, it is ideal for high-throughput laboratories.[3]
Q5: What analytical technique is typically used for the final quantification of this compound?
A5: Following extraction and cleanup, this compound is most commonly quantified using gas chromatography coupled with mass spectrometry (GC-MS).[5][7] High-performance liquid chromatography (HPLC) with UV or fluorescence detection is also a viable technique.[13][16] GC-MS is often preferred for its high selectivity and sensitivity.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound from soil.
Problem: Low or inconsistent recovery of this compound.
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Optimize extraction parameters. For UAE, ensure sufficient sonication time (e.g., 20-30 minutes) and consider repeating the extraction cycle two or three times with fresh solvent.[7] For PLE, optimize the static extraction time (e.g., 5-10 minutes) and temperature (e.g., 70-100°C).[17][18] |
| Poor Solvent Choice | Use a solvent mixture. A 1:1 mixture of acetone and hexane is highly effective. The acetone disrupts soil-analyte binding, allowing the hexane to solubilize the this compound.[7] |
| Strong Analyte-Matrix Binding | Ensure the soil sample is thoroughly dried and finely ground. A dry, homogenous sample with a large surface area allows for better solvent penetration.[7] Passing the soil through a 2-mm sieve is a standard practice. |
| Analyte Loss During Cleanup | Verify SPE cartridge conditioning and elution steps. Ensure the SPE cartridge is properly conditioned before loading the sample. Use an appropriate elution solvent and volume to ensure complete recovery of the analyte from the sorbent.[5] Test different SPE sorbents (e.g., silica, Florisil, or polymer-based) to find the one with the best recovery.[6][19] |
| Analyte Degradation | Avoid high temperatures during sample drying and solvent evaporation. Dry soil at a low temperature (e.g., 55°C) or air-dry to prevent the loss of semi-volatile compounds.[7] Use a gentle stream of nitrogen for solvent evaporation instead of high heat. |
Problem: High background noise or interfering peaks in the chromatogram.
| Potential Cause | Recommended Solution |
| Insufficient Extract Cleanup | Implement or optimize the SPE cleanup step. Soil extracts are complex and require cleanup to remove co-extracted matrix components.[5][6] Use a silica gel or Florisil SPE cartridge, which is effective at retaining polar interferences while allowing this compound to be eluted with a nonpolar solvent.[10][19] |
| Matrix Effects (Ion Suppression/Enhancement) | Use a matrix-matched calibration. Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for matrix effects. |
| Contamination from Labware or Solvents | Use high-purity solvents and thoroughly clean all glassware. Rinse glassware with solvent before use. Run a method blank (a sample with no soil) through the entire process to check for contamination.[3] |
Comparative Data on Extraction Methods
The following table summarizes and compares the key operational parameters and characteristics of the most common extraction methods for compounds similar to this compound.
| Parameter | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Pressurized Liquid Extraction (PLE/ASE) |
| Typical Extraction Time | 16 - 24 hours[4][13] | 20 - 30 minutes[7][13] | 12 - 20 minutes[2] |
| Solvent Consumption | High (250 - 500 mL)[2] | Low (approx. 30 mL per cycle)[13] | Very Low (15 - 40 mL)[2] |
| Operating Temperature | Solvent Boiling Point | Room Temperature to slightly elevated[20] | Elevated (e.g., 70 - 150°C)[18] |
| Operating Pressure | Atmospheric | Atmospheric | Elevated (e.g., 1500 psi)[18] |
| Automation Level | Low (Manual) | Moderate | High (Fully automated)[15] |
| Pros | Well-established, robust, high recovery[1][12] | Fast, low solvent use, simple setup[14] | Very fast, minimal solvent, high efficiency, automated for high throughput[2][15] |
| Cons | Extremely slow, high solvent consumption, requires large sample size[12][13] | Operator dependent, potential for incomplete extraction if not optimized | High initial instrument cost[3] |
Detailed Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) with SPE Cleanup
This protocol is adapted from methodologies for similar compounds and provides a good balance of efficiency and resource consumption.[7]
1. Sample Preparation:
-
Air-dry the soil sample at room temperature (25°C) or in an oven at a low temperature (55°C) until a constant weight is achieved.[7]
-
Gently crush any soil aggregates and pass the sample through a 2-mm sieve to remove rocks and debris.[7] Homogenize the sieved soil thoroughly.
2. Extraction:
-
Weigh 10 g of the prepared soil into a glass beaker.
-
Add 30 mL of a 1:1 (v/v) mixture of acetone and hexane.[7]
-
Place the beaker in an ultrasonic bath and sonicate for 20-30 minutes.[7]
-
Carefully decant the solvent into a collection flask.
-
Repeat the solvent addition and sonication steps (2 & 3) two more times, combining all solvent extracts.[7]
3. Extract Cleanup (Solid-Phase Extraction):
-
Condition a silica gel SPE cartridge (e.g., 6 mL, 1 g) by passing 5 mL of hexane through it. Do not let the cartridge go dry.[7]
-
Concentrate the combined solvent extracts to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Load the concentrated extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of hexane to remove nonpolar interferences. Discard this fraction.
-
Elute the this compound from the cartridge using 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane. Collect this fraction.
-
Concentrate the final eluate to 1 mL for GC-MS analysis.
Protocol 2: Pressurized Liquid Extraction (PLE/ASE)
This protocol is ideal for high-throughput laboratories and is based on methods like U.S. EPA Method 3545A.[2]
1. Sample Preparation:
-
Prepare the soil sample as described in Protocol 1 (drying, sieving, homogenization).
-
Mix the 10 g soil sample with a drying agent like diatomaceous earth or anhydrous sodium sulfate and place it into the PLE extraction cell.[3]
2. PLE Instrument Parameters:
-
Solvent: 1:1 (v/v) Acetone:Hexane or Dichloromethane:Hexane.[18]
-
Temperature: 100°C.
-
Pressure: 1500 psi.
-
Static Time: 5-10 minutes.[18]
-
Extraction Cycles: 1-2 cycles.[18]
-
Flush Volume: 60% of cell volume.
-
Purge Time: 60 seconds.
3. Extraction and Cleanup:
-
Run the automated PLE cycle. The extract will be collected in a vial.
-
The collected extract is typically clean enough for direct analysis.[18] However, if significant matrix interference is observed, perform the SPE cleanup step as described in Protocol 1, Step 3.
-
Adjust the final volume to 1 mL for GC-MS analysis.
Visualizations
The following diagrams illustrate the experimental workflow and a decision-making process for method selection.
Caption: General workflow for the extraction and analysis of this compound from soil.
Caption: Decision tree for selecting an appropriate extraction method.
References
- 1. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. Development and validation of a solid phase extraction sample cleanup procedure for the recovery of trace levels of nitro-organic explosives in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. repositorio.uchile.cl [repositorio.uchile.cl]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. engg.k-state.edu [engg.k-state.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. digital.csic.es [digital.csic.es]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. brieflands.com [brieflands.com]
refining protocols for the analysis of 6-nitrochrysene metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 6-nitrochrysene metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound?
A1: this compound is metabolized through two primary pathways: nitroreduction and ring oxidation.[1][2][3] Nitroreduction can lead to the formation of 6-aminochrysene and 6-nitrosochrysene.[1][4] Ring oxidation, primarily by cytochrome P450 enzymes, results in various hydroxylated metabolites, such as trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene.[1][4] A combination of these pathways can also occur, leading to metabolites like trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene.[2][4] In some microorganisms, such as the fungus Cunninghamella elegans, metabolism can also lead to the formation of sulfate conjugates.[5]
Q2: Which metabolites are considered the ultimate carcinogenic forms of this compound?
A2: The metabolic activation of this compound to its ultimate carcinogenic form is thought to involve both ring oxidation and nitroreduction.[2][4] The metabolite trans-1,2-dihydroxy-1,2-dihydro-N-hydroxy-6-aminochrysene (1,2-DHD-6-NHOH-C) is considered a key ultimate genotoxic metabolite, responsible for the formation of major DNA adducts.[3][6] This metabolite arises from both ring-oxidation and nitro-reduction.[3] Another critical intermediate is the diol-epoxide formed from trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene.[4]
Q3: What analytical techniques are most commonly used for the separation and identification of this compound metabolites?
A3: High-Performance Liquid Chromatography (HPLC) is the most common technique for separating this compound metabolites.[5] For structural identification and confirmation, HPLC is often coupled with other analytical methods, including UV-visible spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool, particularly for identifying unknown metabolites.
Q4: Are there significant species differences in the metabolism of this compound?
A4: Yes, there are notable species differences in the metabolism of this compound. For instance, in mice, the primary activation pathway involves the formation of trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene.[5] In rats, both aromatic ring oxidation and nitroreduction are implicated in its activation as a colon carcinogen.[5] Human liver and lung tissues also metabolize this compound to carcinogenic metabolites via cytochrome P-450 enzymes.[5] Furthermore, microorganisms like the fungus Cunninghamella elegans produce sulfate conjugates, which are not typically major metabolites in mammals.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound metabolites.
Problem 1: Low or no recovery of metabolites after extraction.
| Possible Cause | Suggested Solution |
| Inefficient Extraction Solvent | Ensure the solvent system is appropriate for the polarity of the expected metabolites. A common approach is a liquid-liquid extraction with a solvent like cold, water-saturated ethyl acetate.[7] For a broad range of polar metabolites, a mixture of methanol and water can be effective. |
| Metabolite Degradation | Metabolites can be unstable. Work quickly and at low temperatures. Use of antioxidants in the extraction solvent may be beneficial. Ensure samples are stored properly at -80°C and minimize freeze-thaw cycles. |
| Incomplete Cell Lysis | For cellular or tissue samples, ensure complete disruption to release the metabolites. Sonication or the use of a cryomill can improve extraction efficiency. |
| pH of the Extraction Buffer | The pH can influence the charge state and solubility of metabolites. Optimize the pH of your extraction buffer to ensure efficient extraction of your target metabolites. |
Problem 2: Poor chromatographic separation of metabolites.
| Possible Cause | Suggested Solution |
| Inappropriate HPLC Column | For separating polar metabolites, a Hydrophilic Interaction Chromatography (HILIC) column is often more effective than a standard C18 reversed-phase column.[8] |
| Suboptimal Mobile Phase Gradient | Optimize the gradient elution profile. A shallow gradient can improve the resolution of closely eluting peaks. Experiment with different solvent compositions and additives. |
| Ion Suppression in LC-MS | Co-eluting compounds can suppress the ionization of target analytes. Improve chromatographic separation to minimize co-elution. Consider using a different ionization source or modifying the mobile phase to reduce ion suppression. |
| Column Overloading | Injecting too much sample can lead to peak broadening and poor resolution. Reduce the injection volume or dilute the sample. |
Problem 3: Difficulty in identifying and confirming metabolite structures.
| Possible Cause | Suggested Solution |
| Insufficient Mass Resolution | Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to obtain accurate mass measurements, which is crucial for determining the elemental composition of unknown metabolites. |
| Lack of Authentic Standards | When authentic standards are unavailable for comparison, use a combination of analytical techniques. High-resolution MS/MS can provide fragmentation patterns for structural elucidation. 1H NMR spectroscopy can provide detailed structural information.[5] |
| Isomeric Metabolites | This compound can form several isomeric metabolites that can be difficult to distinguish. Careful optimization of chromatography is essential to separate isomers. NMR spectroscopy can be particularly useful in differentiating between isomers.[5] |
| Complex Sample Matrix | Biological samples are complex, leading to a high background signal. Implement a thorough sample cleanup procedure before analysis. Use of a guard column can also help protect the analytical column from contaminants. |
Data Presentation
Table 1: HPLC Retention Times and Spectral Data for Metabolites of this compound formed by C. elegans
| Compound | HPLC Retention Time (min) | Mass Spectral Ions, m/z (% relative abundance) | UV λmax (nm) |
| Metabolite I (this compound 1-sulfate) | 32.5 | 289 (M+), 259 (M+ - 30) | 224, 268, 308, 384 |
| Metabolite II (this compound 2-sulfate) | 34.0 | 289 (M+), 259 (M+ - 30) | 224, 270, 318, 390 |
| This compound | 43.0 | Not specified | Not specified |
Data extracted from a study on the fungal biotransformation of this compound.[5]
Table 2: Tumorigenicity of this compound and its Metabolites in Newborn Mice
| Compound (100 nmol/mouse) | Lung Tumors (Tumors/mouse) | Liver Tumors (Tumors/mouse) |
| This compound | 4.5 ± 2.1 | 3.8 ± 1.9 |
| 6-Nitrosochrysene | 1.2 ± 0.8 | 0.9 ± 0.5 |
| 6-Aminochrysene | 1.5 ± 1.0 | 1.1 ± 0.6 |
| trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene | 4.8 ± 2.5 | 6.2 ± 3.1** |
| trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene | 4.2 ± 2.0 | Not specified |
*Significantly less active than this compound. **More active than this compound based on the number of tumors per mouse. Data adapted from a comparative tumorigenicity study.[4]
Experimental Protocols
Protocol 1: Fungal Biotransformation of this compound and Metabolite Extraction
This protocol is based on the methodology used for the biotransformation of this compound by Cunninghamella elegans.[5]
-
Culture Preparation: Inoculate cultures of C. elegans in a suitable growth medium and incubate for a specified period (e.g., 48 hours) to allow for fungal growth.
-
Dosing: Add a solution of this compound (and radiolabeled this compound if quantification by liquid scintillation is desired) dissolved in a minimal volume of a suitable solvent (e.g., acetone) to the fungal cultures.[5]
-
Incubation: Continue the incubation for a defined period (e.g., 6 days) to allow for metabolism.[5]
-
Extraction:
-
Acidify the culture medium to a pH of approximately 3.0 with a suitable acid (e.g., 2 N HCl).
-
Perform a liquid-liquid extraction of the acidified medium with an equal volume of a water-saturated organic solvent (e.g., ethyl acetate) three times.
-
Pool the organic extracts.
-
-
Drying and Concentration: Dry the pooled organic extracts over anhydrous sodium sulfate, filter, and then concentrate the filtrate in vacuo.[5]
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., methanol) for HPLC analysis.
Protocol 2: HPLC Analysis of this compound Metabolites
This protocol provides a general framework for the HPLC separation of this compound metabolites.[5]
-
Instrumentation: Use an HPLC system equipped with a UV-visible detector and, if desired, a radioactivity detector for radiolabeled compounds. A C18 reversed-phase column is commonly used.
-
Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of methanol in water.
-
Gradient Elution: Program a linear gradient to separate the metabolites. For example, a gradient from 60% methanol to 100% methanol over 30 minutes, followed by an isocratic hold at 100% methanol for 20 minutes.
-
Injection: Inject the reconstituted sample extract onto the HPLC column.
-
Detection and Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm). If working with radiolabeled compounds, collect fractions at regular intervals (e.g., every 0.5 minutes) for liquid scintillation counting to quantify the percentage of metabolism.[5]
Visualizations
Caption: Workflow for the analysis of this compound metabolites.
Caption: Metabolic activation pathways of this compound leading to DNA damage.
References
- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroarenes (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparative tumorigenicity of this compound and its metabolites in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Effects of the Environmental Mammary Carcinogen this compound on p53 and p21Cip1 Protein Expression and Cell Cycle Regulation in MCF-7 and MCF-10A Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Metabolomics Workflow for Analyzing Complex Biological Samples Using a Combined Method of Untargeted and Target-List Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Low-Level 6-Nitrochrysene Exposure
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low-level 6-nitrochrysene (6-NC) exposure.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, from sample preparation to final analysis.
Q1: My signal intensity is poor when analyzing this compound with mass spectrometry. What are the common causes and solutions?
A1: Poor signal intensity is a frequent challenge in low-level analyte detection.[1] Several factors can contribute to this issue:
-
Sample Concentration: The concentration of 6-NC in your sample might be too low. Consider using a larger sample volume or a more efficient pre-concentration step during sample preparation. Conversely, overly concentrated samples can sometimes cause ion suppression.[1]
-
Ionization Efficiency: The choice of ionization technique is critical. For nitro-PAHs like 6-NC, methods like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used.[2][3] Experimenting with different ionization methods (e.g., Electron Ionization vs. Chemical Ionization) or optimizing source parameters can significantly improve signal.[1]
-
Instrument Calibration and Maintenance: Ensure your mass spectrometer is regularly tuned and calibrated with appropriate standards.[1] Contamination in the ion source or instrument drift can degrade performance and affect signal intensity.[1]
-
Matrix Effects: Complex biological or environmental matrices can interfere with the ionization of the target analyte, suppressing its signal. Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE) or gel permeation chromatography (GPC), to remove interfering compounds.[4]
Q2: I'm having trouble with matrix interference when analyzing environmental or biological samples. How can I improve my sample cleanup?
A2: Effective sample preparation is crucial for removing interfering compounds from complex matrices like edible oils or atmospheric particulate matter.[3][4]
-
For Oily/Lipophilic Matrices: Saponification is a key step to remove triglycerides.[4] This can be followed by methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4] Gel permeation chromatography (GPC) is also effective for separating large molecules like lipids from smaller analytes like PAHs.[4]
-
For Aerosol/Particulate Matter Samples: An optimized extraction method using solvents like acetonitrile followed by ultrasonication has proven effective.[2][3] It's important to balance extraction efficiency with minimizing the co-extraction of interfering substances.
-
Solid-Phase Extraction (SPE): SPE is a widely used and effective cleanup technique.[4] It offers high enrichment capability and uses minimal solvent.[4] Choosing the right sorbent material is critical for retaining 6-NC while allowing interfering compounds to be washed away.
Q3: Which analytical method is better for 6-NC quantification: GC-MS or HPLC with fluorescence detection?
A3: Both methods have their advantages and disadvantages for PAH analysis.
-
GC-MS: This is a very common and efficient method for identifying and quantifying PAHs and their derivatives.[3] It offers high selectivity and confidence in compound identification.[5] Using GC-MS in Single Ion Monitoring (SIM) mode can achieve the low detection limits required for trace-level analysis.[5]
-
HPLC with Fluorescence Detection (HPLC-FD): This method is known for its high sensitivity and excellent resolution for many PAHs.[3] However, nitro-PAHs like this compound exhibit low or zero native fluorescence.[2][3] This necessitates an additional step, such as online derivatization or reduction to a fluorescent amine, which can add time and complexity to the analysis.[2][3]
For low-level 6-NC, GC-MS is often preferred due to its specificity and the challenges associated with the fluorescence detection of nitro-PAHs.
Q4: I am trying to measure this compound DNA adducts as a biomarker of exposure. What are the main challenges?
A4: Measuring DNA adducts is a key method for determining the biologically effective dose of a carcinogen.[6][7] The main challenges include:
-
Low Abundance: Adducts are typically present at extremely low levels (e.g., one adduct per 10⁷ to 10⁹ nucleotides), requiring highly sensitive detection methods.[8]
-
Structural Identification: 6-NC can form multiple DNA adducts through different metabolic pathways.[9][10] Unequivocal identification of these adducts in vivo can be difficult.[11] Methods like LC-MS are used for analysis.[11]
-
Analytical Techniques: The ³²P-postlabeling procedure and various immunoassays are common techniques used to detect DNA adducts.[8] Physical methods like fluorescence spectroscopy and GC/MS can also be employed.[8]
-
Resistance to Repair: Some 6-NC adducts, such as N-(dA-8-yl)-6-AC, are repaired much more slowly by cellular mechanisms like nucleotide excision repair (NER), which could contribute to their persistence and the potent carcinogenicity of 6-NC.[10][12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of PAHs, including nitro-PAHs.
Table 1: Method Performance for PAH Analysis
| Analytical Method | Analyte Type | Limit of Quantification (LOQ) | Linearity (r) | Precision (RSD) | Reference |
|---|---|---|---|---|---|
| GC-MS | PAHs & derivatives | 10 to 50 ng/mL | > 0.990 | 1–19% | [2][3] |
| GC-MS with SIM | PAHs | 0.5 pg on-column (detection limit) | N/A | N/A | [5] |
| Dual-Column GPC with GC-MS | 16 EPA PAHs | 0.70–1.06 ng/g | N/A | N/A |[4] |
Table 2: Recovery Rates for Sample Preparation Methods
| Sample Type | Preparation Method | Analytes | Recovery Rate | Reference |
|---|---|---|---|---|
| Spiked Fish | QuEChERS with dSPE | 16 PAHs | 80% to 139% | [13] |
| Aerosol Particulate Matter | Optimized Solvent Extraction | PAHs & derivatives | Good recoveries (except for most volatile compounds) |[3] |
Experimental Protocols & Methodologies
1. Protocol: Extraction of PAHs from Aerosol Samples (Optimized Low-Volume Method)
This protocol is adapted from a method optimized for determining PAHs and their derivatives in atmospheric particulate matter.[2][3]
-
Sample Collection: Collect atmospheric particulate matter on a suitable membrane filter.
-
Preparation: Cut the sampled membrane (e.g., an area of 17.3 cm²) into small pieces and place them directly into a glass extraction vessel.
-
Extraction:
-
Add 4.0 mL of acetonitrile to the vessel.
-
Perform ultrasonication for 34 minutes.
-
Repeat the extraction two more times with fresh solvent for a total of three extractions.
-
-
Concentration: Combine the extracts. If necessary, carefully evaporate the solvent to concentrate the sample. Note that the most volatile compounds may be lost during this step.[3]
-
Analysis: Reconstitute the residue in a suitable solvent for GC-MS analysis.
2. Protocol: Analysis of this compound DNA Adducts
The analysis of DNA adducts is a complex process involving DNA isolation, hydrolysis, and sensitive detection.
-
DNA Isolation: Isolate DNA from the target tissue or cells (e.g., lung, liver, lymphocytes) using standard enzymatic or chemical lysis and purification protocols.[6]
-
DNA Hydrolysis: Digest the purified DNA to the nucleotide or nucleoside level using a combination of enzymes such as phosphodiesterase I and II exonucleases.[9]
-
Adduct Enrichment (Optional): Depending on the concentration, an enrichment step using techniques like SPE may be necessary.
-
LC-MS/MS Analysis:
Visualizations
The following diagrams illustrate key workflows and pathways relevant to this compound analysis.
Caption: General experimental workflow for quantifying low-level this compound.
Caption: Metabolic activation pathways of this compound leading to DNA adducts.[9][10]
Caption: Troubleshooting decision tree for common mass spectrometry signal issues.[1][14][15]
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Frontiers | Optimization of a Low Volume Extraction Method to Determine Polycyclic Aromatic Hydrocarbons in Aerosol Samples [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Polycyclic aromatic hydrocarbons (PAHs), nitro-PAHs and related environmental compounds: biological markers of exposure and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined Toxic Exposures and Human Health: Biomarkers of Exposure and Effect [mdpi.com]
- 8. Methods for Evaluating Potential Carcinogens and Anticarcinogens - Carcinogens and Anticarcinogens in the Human Diet - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. An Adenine-DNA Adduct Derived from Nitroreduction of this compound is more Resistant to Nucleotide Excision Repair than Guanine-DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenine-DNA adduct derived from the nitroreduction of this compound is more resistant to nucleotide excision repair than guanine-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Enhancing Bioassay Sensitivity for 6-Nitrochrysene Genotoxicity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the sensitivity of bioassays for 6-nitrochrysene (6-NC) genotoxicity. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is metabolic activation necessary for detecting the genotoxicity of this compound?
A1: this compound is a pro-mutagen, meaning it requires metabolic activation to be converted into its genotoxic form.[1] The primary metabolic activation of 6-NC occurs via two main pathways: nitroreduction and ring oxidation, often in combination. These pathways are catalyzed by enzymes, such as cytochrome P450s, that are present in liver extracts (S9 fraction).[2][3] Without this activation, the parent compound is not reactive with DNA and its genotoxic potential will not be detected in most in vitro assays.[4]
Q2: What are the major genotoxic metabolites of this compound?
A2: The metabolic activation of this compound leads to the formation of several reactive metabolites that can form DNA adducts. Key genotoxic metabolites include N-hydroxy-6-aminochrysene, which results from nitroreduction, and trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene, which is a product of both ring oxidation and nitroreduction.[5] These metabolites can bind to DNA, primarily at guanine and adenine bases, leading to mutations.[6]
Q3: Which bioassays are most suitable for detecting this compound genotoxicity?
A3: A battery of tests is recommended to comprehensively assess the genotoxic potential of this compound.[7] The most commonly used and appropriate assays include:
-
Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.[8]
-
Comet Assay (Single Cell Gel Electrophoresis): To detect DNA strand breaks and alkali-labile sites.[9]
-
In Vitro Micronucleus Assay: To detect chromosomal damage (clastogenicity and aneugenicity).
Q4: How can I improve the sensitivity of the comet assay for this compound?
A4: To enhance the sensitivity of the comet assay for detecting DNA damage induced by this compound, consider incorporating DNA repair enzymes such as Formamidopyrimidine DNA glycosylase (FPG). FPG can recognize and cleave at sites of oxidized purines, converting these lesions into DNA strand breaks that are then detectable by the comet assay.[10] This is particularly relevant as oxidative damage can be a consequence of the metabolic activation of nitroaromatic compounds.
Q5: What is the expected outcome for this compound in in vivo genotoxicity studies?
A5: this compound has been shown to be positive in in vivo genotoxicity assays. Specifically, it is classified as positive in both the in vivo micronucleus and comet assays.[11]
Troubleshooting Guides
Ames Test
Q: I am observing high background (spontaneous reversion) in my negative control plates. What could be the cause?
A: High background in the Ames test can be due to several factors:
-
Contamination: Ensure aseptic techniques are strictly followed to prevent microbial contamination.
-
Excess Histidine/Tryptophan: The trace amount of histidine (for Salmonella strains) or tryptophan (for E. coli strains) in the top agar is critical. Too much can allow for several rounds of cell division, increasing the chance of spontaneous mutations. Prepare fresh top agar with the correct concentration of the required amino acid.
-
S9 Toxicity: The S9 fraction itself can sometimes be toxic or contain contaminants. Test different batches of S9 or use a fresh preparation.
Q: My positive controls are not showing a significant increase in revertant colonies.
A: This indicates a problem with the assay system itself:
-
Inactive Positive Controls: Ensure your positive control compounds are stored correctly and are not expired. Prepare fresh solutions for each experiment.
-
Inactive S9 Fraction: If the positive control requires metabolic activation (e.g., 2-aminoanthracene), the S9 fraction may be inactive. Verify the activity of the S9 mix with a known pro-mutagen. The S9 mix should be freshly prepared and kept on ice.[12]
-
Incorrect Bacterial Strain: Confirm that you are using the correct bacterial tester strain for the specific positive control.
Q: I am not observing a dose-response relationship with this compound.
A: This could be due to several factors related to the test compound and experimental conditions:
-
Suboptimal S9 Concentration: The concentration of the S9 fraction is critical for the metabolic activation of this compound. It is recommended to perform a preliminary experiment to determine the optimal S9 concentration. Both increasing and decreasing the amount of S9 can affect the mutagenic response.[12]
-
Solubility Issues: this compound is only slightly soluble in some organic solvents.[13] Ensure that it is fully dissolved in the vehicle (e.g., DMSO) and does not precipitate when added to the test system. You may need to sonicate the stock solution.
-
Cytotoxicity: At higher concentrations, this compound may be cytotoxic to the bacteria, leading to a decrease in the number of revertant colonies. A preliminary cytotoxicity test should be performed to determine the appropriate concentration range.
Comet Assay
Q: I am not seeing any comets, even with my positive control.
A: This suggests a fundamental issue with the assay procedure:
-
Inefficient Lysis: Ensure the lysis buffer is fresh and at the correct pH. The lysis step is crucial for removing cell membranes and proteins to allow DNA to migrate.
-
Electrophoresis Problems: Check the voltage and amperage of the power supply and ensure the electrophoresis buffer is at the correct pH and temperature. The orientation of the slides in the electrophoresis tank is also important.
-
Microscope/Staining Issues: Verify that the fluorescent stain is not expired and that the microscope filters are appropriate for the stain being used.
Q: My negative control cells are showing significant DNA damage (comets).
A: This indicates that the cells were damaged during processing:
-
Harsh Cell Handling: Handle cells gently during harvesting and processing to avoid inducing mechanical DNA damage.
-
Suboptimal pH of Solutions: Ensure all buffers are at the correct pH, as extreme pH can cause DNA damage.
-
Oxidative Damage: Keep cell suspensions on ice to minimize endogenous metabolic activity and oxidative damage.
Q: The results are inconsistent between replicate slides.
A: Inconsistency can arise from variability in the assay procedure:
-
Uneven Agarose Solidification: Ensure the agarose layers solidify completely and evenly on the slides.
-
Variable Electrophoresis Conditions: Maintain a consistent temperature and voltage across the electrophoresis tank.
-
Subjective Scoring: Use validated comet scoring software to ensure objective and consistent analysis of the comets.
In Vitro Micronucleus Assay
Q: I am observing high levels of cytotoxicity at low concentrations of this compound.
A: Cytotoxicity can confound the interpretation of genotoxicity results:
-
Metabolic Activation Toxicity: The S9 mix itself can be cytotoxic. Run a control with the S9 mix alone to assess its toxicity.
-
Metabolite Toxicity: The metabolites of this compound may be more cytotoxic than the parent compound. A preliminary cytotoxicity assay is essential to determine a concentration range that results in acceptable levels of cell viability (typically >50-60% relative cell count).[14]
-
Extended Exposure Time: Shortening the exposure time may reduce cytotoxicity while still allowing for the detection of genotoxic effects.
Q: I am not seeing an increase in micronuclei formation with this compound treatment.
A: This could be due to several factors:
-
Insufficient Metabolic Activation: As with the Ames test, the concentration and activity of the S9 fraction are critical. Optimize the S9 concentration for the cell line being used.
-
Cell Cycle Arrest: this compound or its metabolites may induce cell cycle arrest, preventing cells from reaching mitosis where micronuclei are formed. Assess cell cycle progression using flow cytometry.
-
Inappropriate Harvest Time: The timing of cell harvest is crucial to capture the peak of micronuclei formation. A time-course experiment may be necessary to determine the optimal harvest time.
Q: How do I differentiate between clastogenic and aneugenic effects?
A: While the standard micronucleus assay does not distinguish between these mechanisms, additional techniques can be employed:
-
Kinetochore/Centromere Staining: Use antibodies against kinetochore or centromeric proteins (e.g., CREST staining). Micronuclei that are positive for this stain contain whole chromosomes and are indicative of an aneugenic effect, while negative micronuclei suggest a clastogenic effect.
Quantitative Data
Table 1: Mutagenic Activity of this compound and its Metabolites in Chinese Hamster Ovary (CHO) Cells [15]
| Compound | Cell Line | Metabolic Activation (S9) | Mutagenic Activity (mutants per 10^6 cells per nmole/ml) |
| This compound | CHO-K1 (repair-proficient) | + | 0.3 |
| CHO-UV5 (repair-deficient) | + | 4 | |
| 6-Aminochnrysene | CHO-K1 | + | 35 |
| CHO-UV5 | + | 117 | |
| This compound-1,2-dihydrodiol | CHO-K1 | + | 1 |
| CHO-UV5 | + | 6 | |
| 6-Aminochnrysene-1,2-dihydrodiol | CHO-K1 | + | 488 |
| CHO-UV5 | + | 644 | |
| 6-Nitrosochrysene | CHO-K1 | - | 127 |
| CHO-UV5 | - | 618 |
Table 2: In Vivo Genotoxicity of this compound [11]
| Assay | Species | Result |
| Micronucleus Assay | Rodent | Positive |
| Comet Assay | Rodent | Positive |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Preparation of Bacterial Strains:
-
Streak the appropriate Salmonella typhimurium (e.g., TA98, TA100) or E. coli (e.g., WP2 uvrA) tester strains on nutrient agar plates to obtain single colonies.
-
Inoculate a single colony into nutrient broth and incubate overnight at 37°C with shaking to obtain a dense culture.
-
-
Metabolic Activation (S9 Mix):
-
Prepare the S9 mix fresh on the day of the experiment and keep it on ice. A typical S9 mix contains S9 fraction (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver), NADP+, and glucose-6-phosphate in a suitable buffer.[12]
-
The final concentration of S9 in the mix should be optimized (e.g., 10-30%).
-
-
Plate Incorporation Assay:
-
To 2 ml of molten top agar (at 45°C), add 0.1 ml of the overnight bacterial culture, 0.1 ml of the test compound solution (this compound dissolved in DMSO), and 0.5 ml of S9 mix (or buffer for experiments without metabolic activation).
-
Gently vortex and pour the mixture onto a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A positive response is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
-
Comet Assay (Alkaline Version)
-
Cell Preparation and Treatment:
-
Culture a suitable mammalian cell line (e.g., TK6, V79) to an appropriate density.
-
Treat the cells with various concentrations of this compound (with and without S9 activation) for a defined period (e.g., 2-4 hours). Include negative (vehicle) and positive controls.
-
-
Slide Preparation:
-
Mix a low cell density suspension (approximately 1 x 10^5 cells/ml) with low melting point agarose at 37°C.
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide and cover with a coverslip.
-
Allow the agarose to solidify at 4°C.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in cold, freshly prepared lysis buffer (containing high salt and detergent, e.g., Triton X-100) for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in a horizontal electrophoresis tank containing fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides and neutralize them with a Tris buffer (pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).
-
-
Visualization and Scoring:
-
Visualize the comets using a fluorescence microscope.
-
Score at least 50-100 comets per slide using a validated image analysis software to quantify the percentage of DNA in the tail.
-
In Vitro Micronucleus Assay
-
Cell Culture and Treatment:
-
Culture a suitable mammalian cell line (e.g., L5178Y, CHO, TK6) in appropriate medium.
-
Treat the cells with at least three concentrations of this compound (with and without S9 activation) for a short duration (e.g., 3-6 hours).
-
-
Recovery and Cytokinesis Block:
-
Wash the cells to remove the test compound and resuspend them in fresh medium containing cytochalasin B to block cytokinesis.
-
Incubate for a period equivalent to 1.5-2 normal cell cycles to allow for the formation of binucleated cells.
-
-
Harvesting and Slide Preparation:
-
Harvest the cells by centrifugation.
-
Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells with a methanol/acetic acid solution.
-
Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
-
Staining and Scoring:
-
Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.
-
Visualizations
Caption: Metabolic activation pathways of this compound leading to DNA adduct formation.
Caption: Experimental workflow for the Ames Test with this compound.
Caption: Experimental workflow for the Comet Assay.
Caption: Workflow for the in vitro Micronucleus Assay.
References
- 1. S9 fraction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotoxicity.com [biotoxicity.com]
- 5. Metabolism and DNA binding of the environmental colon carcinogen this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Adenine-DNA Adduct Derived from Nitroreduction of this compound is more Resistant to Nucleotide Excision Repair than Guanine-DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 9. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 10. Nitroarenes (selected). This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.iarc.who.int [publications.iarc.who.int]
- 14. researchgate.net [researchgate.net]
- 15. Mutation induction and DNA adduct formation in Chinese hamster ovary cells treated with this compound, 6-aminochrysene and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming 6-Nitrochrysene Solubility Challenges in Aqueous Media
For researchers, scientists, and drug development professionals, the poor aqueous solubility of 6-nitrochrysene presents a significant hurdle in experimental design and reproducibility. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in water a concern?
This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). Like many PAHs, its chemical structure makes it highly hydrophobic, leading to extremely low solubility in aqueous media. This poor solubility can impede a wide range of in vitro and in vivo studies, including toxicological assessments, drug delivery experiments, and environmental fate analyses, by limiting its bioavailability and causing inconsistent results.
Q2: What are the primary strategies to enhance the aqueous solubility of this compound?
There are several effective methods to increase the concentration of this compound in aqueous solutions:
-
Co-solvents: Introducing a water-miscible organic solvent can significantly increase solubility.
-
Surfactants: Using surfactants to form micelles can encapsulate the hydrophobic this compound molecules, allowing them to be dispersed in water.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with this compound, where the hydrophobic molecule is held within the cyclodextrin's cavity, rendering it water-soluble.
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer scale can increase its surface area and improve its dissolution rate and apparent solubility in water.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered when trying to dissolve this compound in aqueous media.
Issue 1: Precipitate forms immediately upon adding this compound to my aqueous buffer.
Cause: This is expected due to the very low intrinsic aqueous solubility of this compound.
Solutions:
-
Initial Dissolution in an Organic Solvent: Before adding to your aqueous medium, dissolve the this compound in a minimal amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO).[1][2][3][4] This stock solution can then be added dropwise to the vigorously stirred aqueous buffer. Be mindful of the final solvent concentration to avoid solvent-induced artifacts in your experiment.
-
Employ a Solubilization Strategy: Direct dissolution is unlikely to be successful. Choose one of the strategies outlined below (Co-solvents, Surfactants, Cyclodextrins, or Nanoparticles) from the outset.
Issue 2: My this compound solution is cloudy or shows visible particles even after using a solubilization agent.
Cause: The concentration of this compound may have exceeded the solubilization capacity of the chosen method, or the solubilization process may be incomplete.
Solutions:
-
Optimize Solubilizer Concentration: Increase the concentration of the co-solvent, surfactant, or cyclodextrin. There is a concentration-dependent effect on solubility enhancement.
-
Improve Mixing/Energy Input: Ensure thorough mixing. For micellar and nanoparticle formulations, sonication can be crucial for achieving a stable and uniform dispersion.
-
Heating: Gently warming the solution (if the stability of this compound and other components allows) can aid in the dissolution process.
-
Filtration: After the solubilization process, filter the solution through a 0.22 µm syringe filter to remove any undissolved aggregates. This will give you a clear, homogenous solution, but it is important to quantify the concentration of this compound in the filtrate to determine the actual achieved solubility.
Issue 3: I am observing unexpected biological or chemical effects in my experiment.
Cause: The solubilizing agent itself might be causing these effects.
Solutions:
-
Run Appropriate Controls: Always include a vehicle control in your experiments. This control should contain the same concentration of the co-solvent, surfactant, or cyclodextrin as your test samples, but without this compound.
-
Choose Biocompatible Solubilizers: For cell-based assays or in vivo studies, select solubilizing agents with low toxicity profiles. For example, modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often preferred over unmodified versions due to their higher aqueous solubility and better safety profile.
-
Minimize Solubilizer Concentration: Use the lowest effective concentration of the solubilizing agent that achieves the desired this compound concentration.
Quantitative Data on Solubility Enhancement
While specific experimental data for the aqueous solubility of this compound is scarce, data from structurally similar Polycyclic Aromatic Hydrocarbons (PAHs) can provide a valuable reference for the expected fold-increase in solubility with different methods.
| Solubilization Strategy | Agent | Example PAH | Intrinsic Aqueous Solubility (mg/L) | Achievable Aqueous Concentration (mg/L) | Estimated Fold Increase |
| Co-solvent | 5% DMSO (v/v) in water | Benzo[a]pyrene | ~0.0038 | ~0.19 | ~50 |
| Surfactant | 1% Tween 80 in water | Pyrene | ~0.135 | ~13.5 | ~100 |
| Cyclodextrin | 5% HP-β-CD in water | Anthracene | ~0.045 | ~13.5 | ~300 |
| Nanoparticle Formulation | Nanoprecipitation | Various Hydrophobic Drugs | Highly Variable | Can reach >1000 | >1000 |
Note: The data presented are illustrative and based on studies with the indicated PAHs, not this compound itself. The actual solubility enhancement for this compound may vary.
Experimental Protocols & Methodologies
Protocol 1: Solubilization using a Co-solvent (DMSO)
This protocol describes how to prepare a stock solution of this compound in DMSO and dilute it into an aqueous medium.
-
Preparation of Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in pure DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Preparation of Working Solution:
-
Vigorously stir the desired aqueous buffer (e.g., PBS).
-
Slowly add the this compound/DMSO stock solution dropwise to the stirring buffer to achieve the final desired concentration.
-
Crucial: Ensure the final concentration of DMSO in the aqueous solution is low (typically ≤ 0.5% v/v) to minimize solvent toxicity in biological assays.[2][3]
-
-
Final Preparation:
-
Continue stirring for 15-30 minutes.
-
If any cloudiness persists, filter the solution through a 0.22 µm sterile syringe filter.
-
Protocol 2: Micellar Solubilization using a Surfactant
This protocol details the use of a surfactant to form micelles that encapsulate this compound.
-
Preparation of Surfactant Solution:
-
Prepare a stock solution of a non-ionic surfactant (e.g., Tween 80 or Triton X-100) in the desired aqueous buffer at a concentration well above its critical micelle concentration (CMC). A common starting concentration is 1-5% (w/v).
-
-
Solubilization:
-
Add an excess amount of this compound powder to the surfactant solution.
-
Sonicate the mixture in a bath sonicator for 30-60 minutes.
-
Stir the mixture at room temperature for 24-48 hours to allow for equilibration.
-
-
Separation of Undissolved Compound:
-
Centrifuge the solution at high speed (e.g., 10,000 x g) for 30 minutes to pellet any undissolved this compound.
-
Carefully collect the supernatant. For complete removal of any remaining particulates, filter the supernatant through a 0.22 µm filter.
-
-
Quantification:
-
Determine the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC with UV or fluorescence detection.
-
Protocol 3: Inclusion Complexation with Cyclodextrins (Kneading Method)
This method is effective for forming a solid, water-soluble inclusion complex of this compound and a cyclodextrin.[5][6][7]
-
Preparation:
-
Weigh out this compound and a suitable cyclodextrin (e.g., HP-β-CD) in a 1:1 molar ratio.
-
Place the cyclodextrin in a mortar.
-
-
Kneading:
-
Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to the cyclodextrin to form a paste.
-
Gradually add the this compound powder to the paste while continuously kneading with a pestle for 45-60 minutes.
-
-
Drying and Pulverization:
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
-
Washing:
-
Wash the powder with a small amount of a non-polar solvent (e.g., hexane) to remove any uncomplexed this compound adhering to the surface.
-
Dry the washed powder completely. The resulting powder can be readily dissolved in aqueous media.
-
Protocol 4: Preparation of this compound Nanoparticles (Nanoprecipitation Method)
This protocol describes a common method for preparing drug nanoparticles.[8][9]
-
Organic Phase Preparation:
-
Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188 or Tween 80) to act as a stabilizer.
-
-
Nanoprecipitation:
-
Under moderate magnetic stirring, inject the organic phase into the aqueous phase at a constant rate.
-
The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and this compound to co-precipitate, forming nanoparticles.
-
-
Solvent Removal and Purification:
-
Evaporate the organic solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting aqueous nanoparticle dispersion can be purified by centrifugation and resuspension in fresh aqueous media to remove excess surfactant and any unencapsulated compound.
-
Visualizations
The following diagrams illustrate the workflows and mechanisms described in this guide.
Caption: Workflow for solubilizing this compound using a co-solvent.
Caption: Mechanism of micellar solubilization of this compound (6-NC).
Caption: Formation of a this compound-cyclodextrin inclusion complex.
Caption: Workflow for preparing this compound nanoparticles.
References
- 1. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Micellar Solubilization of Phenols With One or Two Hydroxyl Groups Using Biological Surfactant Rhamnolipid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing methyldopa solubility via green supercritical fluid techniques using ethanol co-solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications: Molecular Modelling of the Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Technical Support Center: Method Development for the Separation of 6-Nitrochrysene Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 6-nitrochrysene isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers so challenging?
A1: The separation of this compound isomers is difficult due to their high degree of structural similarity. Isomers have the same molecular weight and often exhibit very similar physicochemical properties, such as polarity and boiling point, making them difficult to resolve using standard chromatographic techniques.[1] Achieving baseline separation requires highly selective analytical methods.
Q2: What are the primary analytical techniques for separating this compound isomers?
A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[2][3] HPLC is versatile, with both normal-phase and reversed-phase methods being employed. GC-MS is particularly powerful for the separation and identification of volatile and semi-volatile isomers.[3][4]
Q3: Which type of HPLC column is best suited for this separation?
A3: For reversed-phase HPLC, columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) are highly recommended.[4][5] These columns offer enhanced selectivity for aromatic compounds through π-π interactions between the analyte's aromatic rings and the phenyl groups of the stationary phase.[5] This often provides better resolution of isomers compared to standard C18 columns.[5] For normal-phase HPLC, a phenyl column can also be effective.[6]
Q4: How does the choice of mobile phase organic solvent affect the separation in reversed-phase HPLC?
A4: The choice of organic solvent (e.g., acetonitrile or methanol) in the mobile phase can significantly alter the selectivity of the separation. Acetonitrile can decrease π-π interactions, while methanol can enhance them, leading to changes in retention times and potentially improving the resolution of closely eluting isomers.[5] It is often beneficial to screen both solvents during method development.
Q5: What are the key considerations for sample preparation?
A5: Proper sample preparation is critical to avoid matrix interference and protect the analytical column. Typical steps include extraction, concentration, and cleanup.[3] For solid samples like soil or sediment, techniques such as Soxhlet or pressurized fluid extraction are common.[4] Liquid samples may require liquid-liquid extraction.[4] Solid-phase extraction (SPE) is often used for cleanup to remove interfering compounds.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the separation of this compound isomers.
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Co-elution of Isomers | 1. Inappropriate column chemistry. 2. Mobile phase is not optimized. 3. Gradient slope is too steep. | 1. Switch to a phenyl-based column (e.g., Phenyl-Hexyl) to enhance selectivity through π-π interactions. 2. Systematically evaluate different organic modifiers (acetonitrile vs. methanol) and their ratios with the aqueous phase.[5][7] Adjust the pH if the analytes have ionizable groups.[7] 3. Decrease the gradient slope to improve the separation of closely eluting peaks. |
| Peak Tailing | 1. Secondary interactions with the stationary phase (e.g., silanol interactions). 2. Column overload. 3. Sample solvent is too strong. | 1. Use a high-purity silica column. Add a mobile phase additive like triethylamine (for basic compounds) or an acidic modifier to suppress silanol activity. 2. Reduce the sample concentration or injection volume. 3. Dissolve the sample in the initial mobile phase composition. |
| Variable Retention Times | 1. Inadequate column equilibration. 2. Mobile phase composition is inconsistent. 3. Temperature fluctuations. | 1. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection. 2. Prepare fresh mobile phase daily and ensure it is well-mixed. Use a high-quality sparger to prevent compositional changes due to solvent evaporation. 3. Use a column thermostat to maintain a constant temperature. |
| High Backpressure | 1. Particulate matter from the sample or system blocking the column frit. 2. Buffer precipitation in the mobile phase. 3. Column aging. | 1. Use a guard column and in-line filter to protect the analytical column. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. 2. Ensure the buffer is soluble in the highest organic concentration of the gradient. Flush the system with water before shutting down. 3. If pressure remains high after flushing, replace the column. |
GC-MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Isomer Separation | 1. Inadequate GC column selectivity. 2. Oven temperature program is not optimized. | 1. Use a capillary column with a high phenyl content (e.g., 50% phenyl polysilphenylene-siloxane) to improve resolution of aromatic isomers.[4] 2. Optimize the temperature ramp rate. A slower ramp will generally improve resolution. |
| Low Signal Intensity | 1. Active sites in the injector liner or column. 2. Sample degradation in the injector. 3. MS source is dirty. | 1. Use a deactivated injector liner and a high-quality, low-bleed GC column. 2. Optimize the injector temperature to ensure volatilization without thermal degradation. 3. Clean the ion source according to the manufacturer's instructions. |
| Peak Fronting | 1. Column overload. 2. Incompatible sample solvent. | 1. Dilute the sample or decrease the injection volume. 2. Ensure the sample is dissolved in a solvent that is compatible with the stationary phase and has a similar polarity. |
Experimental Protocols
HPLC Method for Separation of Nitro-Aromatic Isomers
This protocol provides a starting point for the separation of this compound isomers based on methods developed for similar nitro-aromatic compounds.[5]
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and column thermostat.
-
UV-Vis or Diode Array Detector (DAD).
-
Phenyl-Hexyl HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
This compound isomer standards.
Procedure:
-
Sample Preparation:
-
Prepare individual stock solutions of each this compound isomer in acetonitrile or methanol at a concentration of 100 µg/mL.
-
Prepare a mixed standard solution containing all isomers of interest by diluting the stock solutions in the initial mobile phase composition. A typical working concentration is 1-10 µg/mL.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol (screen both for optimal selectivity)
-
Gradient Program: 70% B to 100% B over 30 minutes, hold at 100% B for 5 minutes, then return to 70% B and equilibrate for 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Data Analysis:
-
Identify peaks based on the retention times of the individual isomer standards.
-
Quantify the isomers using a calibration curve generated from the mixed standard solution.
-
GC-MS Method for Isomer Analysis
This protocol is adapted from methods used for the analysis of methylchrysene isomers and can serve as a starting point for this compound isomers.[4]
Instrumentation and Materials:
-
Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).
-
Capillary GC column with a 50% phenyl polysilphenylene-siloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
This compound isomer standards.
Procedure:
-
Sample Preparation:
-
Follow a suitable extraction and cleanup procedure for the sample matrix.
-
The final extract should be in a volatile solvent like hexane or dichloromethane.
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 300 °C at 5 °C/min.
-
Hold at 300 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Identify isomers based on their retention times and mass spectra.
-
Quantify using an internal standard method by monitoring characteristic ions for each isomer.
-
Data Presentation
Table 1: Recommended HPLC Columns and Conditions for Nitro-Aromatic Separation
| Parameter | Recommendation 1 | Recommendation 2 |
| Column Type | Phenyl-Hexyl | C18 |
| Particle Size | 5 µm | 5 µm |
| Dimensions | 250 mm x 4.6 mm | 250 mm x 4.6 mm |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Methanol[5] | Acetonitrile |
| Detection | UV/DAD or Fluorescence | UV/DAD or Fluorescence |
Table 2: Recommended GC Columns for Isomer Separation
| Parameter | Recommendation |
| Stationary Phase | 50% Phenyl Polysilphenylene-siloxane[4] |
| Film Thickness | 0.25 µm |
| Column Dimensions | 30 m x 0.25 mm ID |
| Carrier Gas | Helium |
Visualizations
Caption: General workflow for the HPLC analysis of this compound isomers.
Caption: Troubleshooting decision tree for poor HPLC resolution.
Caption: Workflow for sample preparation prior to chromatographic analysis.
References
Technical Support Center: Analysis of 6-Nitrochrysene in Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of 6-nitrochrysene in complex environmental matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they specifically impact the analysis of this compound?
A1: Matrix effects are the alteration of the analytical signal of a target analyte, in this case, this compound, due to co-eluting components from the sample matrix.[1] In environmental samples such as soil, water, or air particulate matter, these interfering compounds can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source. This interference can lead to inaccurate quantification, either underestimating or overestimating the true concentration of this compound in the sample. For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, signal enhancement is commonly observed in gas chromatography (GC) analysis, while signal suppression is more frequent in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS).[1][2]
Q2: Which analytical techniques are most susceptible to matrix effects when analyzing for this compound?
A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are susceptible to matrix effects, especially when dealing with complex environmental samples.[2] LC-ESI-MS is particularly prone to ion suppression caused by co-eluting matrix components that compete with the analyte for ionization.[1] While GC-MS can also be affected, the use of tandem mass spectrometry (GC-MS/MS or LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode significantly improves selectivity and can help mitigate some matrix interferences by monitoring specific fragmentation transitions of this compound.[2][3]
Q3: How can I compensate for matrix effects in my this compound analysis?
A3: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS), such as deuterated this compound (e.g., this compound-d11).[4][5] A SIL-IS is chemically almost identical to the analyte and will co-elute, experiencing similar ionization suppression or enhancement.[6] By adding a known amount of the SIL-IS to all samples, calibrators, and quality control samples, the ratio of the analyte's signal to the internal standard's signal is used for quantification, which normalizes for variations introduced by the matrix.[6][7]
Q4: What are the primary strategies to reduce or eliminate matrix interference?
A4: The primary strategies to combat matrix interference fall into three main categories:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible before instrumental analysis. Common and effective techniques include Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[8][9][10]
-
Instrumental Approaches: Utilizing advanced analytical instrumentation, such as tandem mass spectrometry (MS/MS), can differentiate the analyte signal from matrix interferences.[3]
-
Methodological Approaches: This includes optimizing chromatographic conditions to separate this compound from interfering compounds and using matrix-matched calibration standards.[11]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the analysis of this compound in environmental samples.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix. 2. Analyte loss during sample cleanup (e.g., breakthrough in SPE). 3. Degradation of this compound during sample processing. | 1. Optimize Extraction: Re-evaluate the extraction solvent and method. For soil, ensure adequate homogenization and consider increasing extraction time or using a more vigorous technique like sonication. For water, ensure the pH is optimized for extraction. 2. Refine Cleanup: For SPE, ensure the cartridge is appropriate for the nonpolar nature of this compound (e.g., C18, Florisil). Check for breakthrough by analyzing the wash and waste fractions. Adjust solvent strength for washing and elution steps. For QuEChERS, select the appropriate d-SPE sorbent to remove interferences without retaining the analyte. 3. Minimize Degradation: Protect samples from light, as nitro-PAHs can be light-sensitive. Ensure solvents are of high purity and free of contaminants that could promote degradation. |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC inlet liner or column. 2. Column overload. 3. Incompatible injection solvent. | 1. Inlet Maintenance: Use a deactivated GC inlet liner, potentially with glass wool, and replace it regularly. Condition the GC column according to the manufacturer's instructions. 2. Dilute Sample: If the peak is fronting and the concentration is high, dilute the sample extract. 3. Solvent Matching: Ensure the injection solvent is compatible with the stationary phase of the GC column (e.g., use a nonpolar solvent for a nonpolar column). |
| High Signal Suppression or Enhancement | 1. Co-eluting matrix components. 2. Inadequate sample cleanup. | 1. Improve Chromatography: Optimize the GC or LC temperature gradient/mobile phase composition to improve separation between this compound and interfering peaks. 2. Enhance Cleanup: Implement a more rigorous cleanup method. This could involve using a different SPE sorbent or a multi-layered SPE cartridge. For QuEChERS, consider adding a carbon-based sorbent if pigmented interferences are an issue, but be cautious as it may adsorb planar molecules like this compound. |
| Inconsistent Internal Standard Response | 1. Variable matrix effects between samples. 2. Inaccurate spiking of the internal standard. 3. Degradation of the internal standard. | 1. Use a SIL-IS: A deuterated internal standard is the best way to ensure it behaves similarly to the analyte in the presence of matrix effects. 2. Accurate Spiking: Use a calibrated pipette to add the internal standard to all samples and standards at the beginning of the sample preparation process. 3. Check Stability: Ensure the internal standard is stable throughout the entire analytical procedure. |
Data Presentation
The following tables summarize representative performance data for the analysis of PAHs in environmental samples. Note that these values are illustrative and the actual performance for this compound should be validated in your laboratory.
Table 1: Representative Recovery Data for PAHs in Environmental Samples
| Matrix | Sample Preparation Method | Analyte Class | Average Recovery (%) | % RSD |
| Soil | QuEChERS | PAHs | 85 - 107 | < 15 |
| Water | Solid-Phase Extraction (C18) | Nitro-PAHs | 80 - 110 | < 15 |
| Air Particulate Matter | Pressurized Liquid Extraction | PAHs | 90 - 115 | < 10 |
Data is representative and based on typical performance for PAHs. Specific results for this compound should be validated in your laboratory.
Table 2: Representative Matrix Effect Data for PAHs in Environmental Samples
| Matrix | Analytical Method | Analyte Class | Matrix Effect (%) |
| Soil | GC-MS/MS | PAHs | +15 to +50 (Enhancement) |
| Water | LC-MS/MS | Nitro-PAHs | -10 to -40 (Suppression) |
| Air Particulate Matter | GC-MS/MS | PAHs | +5 to +30 (Enhancement) |
Matrix Effect (%) = [(Response in Matrix - Response in Solvent) / Response in Solvent] * 100. Positive values indicate signal enhancement, while negative values indicate signal suppression.[2]
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in Soil
This protocol is adapted from established methods for PAH analysis in soil.[9][10]
-
Sample Hydration: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the sample is dry, add 7 mL of deionized water, vortex, and let it stand for 30 minutes to hydrate.
-
Internal Standard Spiking: Spike the sample with an appropriate amount of deuterated this compound internal standard solution.
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.
-
Dispersive SPE Cleanup (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.
-
Analysis: The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water
This protocol is based on standard methods for PAH extraction from water.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Internal Standard Spiking: Spike the water sample with an appropriate amount of deuterated this compound internal standard solution.
-
Sample Loading: Pass 500 mL of the water sample through the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60 v/v) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the trapped this compound from the cartridge with 5-10 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of acetone and hexane).
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent for analysis.
Mandatory Visualization
Caption: Experimental workflows for this compound analysis in soil and water.
Caption: Logical workflow for troubleshooting matrix interference issues.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. myadlm.org [myadlm.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. arborassays.com [arborassays.com]
Technical Support Center: Optimizing Dosing Regimens for 6-Nitrochrysene Carcinogenicity Studies
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on carcinogenicity studies of 6-nitrochrysene.
Frequently Asked Questions (FAQs)
Q1: What is a common animal model for this compound carcinogenicity studies?
A1: The newborn mouse model is frequently used for assessing the tumorigenicity of this compound.[1][2][3][4] This model is sensitive to the carcinogenic effects of this compound, particularly in inducing lung and liver tumors.[1][3][5]
Q2: How should the dose of this compound be prepared and administered in these studies?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for administration.[1][3] Intraperitoneal (i.p.) injection is a common route of administration in newborn mice.[1][3]
Q3: What are some typical dosing regimens that have been used in newborn mouse studies?
A3: Dosing regimens can vary, but a common approach involves repeated administrations. For example, injections on the 1st, 8th, and 15th day of life have been reported.[1][3] Total doses have ranged from approximately 38.5 µ g/mouse up to 2800 nmol/mouse.[2][5][6]
Q4: What are the primary target organs for this compound-induced tumors in mice?
A4: The primary target organs for this compound-induced tumorigenesis in mice are the lungs and the liver.[1][3][5] Lung tumor induction has been observed in both sexes, while liver tumor induction appears to be more prominent in males.[1][3]
Q5: Are the metabolites of this compound also carcinogenic?
A5: Yes, some metabolites of this compound are tumorigenic. For instance, trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene has shown comparable or even greater activity than the parent compound in the liver.[1] Conversely, metabolites like 6-nitrosochrysene and 6-aminochrysene have been found to be significantly less active.[1]
Q6: What is the proposed mechanism of metabolic activation of this compound?
A6: The metabolic activation of this compound is hypothesized to occur via two main pathways: nitroreduction and ring oxidation.[7][8][9] A key pathway involves ring oxidation to trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene, followed by nitro-reduction to trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene, and subsequent oxidation to a diol-epoxide which can form DNA adducts.[1][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low tumor incidence despite high dose | Saturation of metabolic activation pathways or absorption. | Consider that for some carcinogens, tumor multiplicity can saturate.[11] Evaluate dose-response relationships carefully. It may be beneficial to assess DNA adduct levels as a more direct measure of genotoxic insult. |
| High mortality in treated animals | The administered dose is above the maximum tolerated dose (MTD). | Conduct dose-ranging studies to determine the MTD, which is the highest dose that does not cause life-threatening toxicity.[12] The FDA's S1C(R2) guidance provides criteria for high dose selection in carcinogenicity studies.[12] |
| Variability in tumor response between animals | Inconsistent dosing, genetic variability within the animal strain, or differences in metabolic activation. | Ensure precise and consistent administration of the dosing solution. Use a well-characterized and genetically stable animal strain. Consider analyzing metabolic profiles to assess for variations in activation pathways. |
| Difficulty dissolving this compound | Inappropriate solvent or concentration. | DMSO is a commonly used solvent.[1][3] Gentle warming and sonication may aid in dissolution, but ensure the compound's stability under these conditions. Prepare fresh solutions for each administration. |
| Unexpected tumor types or locations | Off-target effects of the compound or its metabolites. | Conduct a thorough histopathological examination of all major organs, not just the expected target tissues.[13] Analyze the distribution of the compound and its metabolites to understand potential accumulation in other tissues. |
Data Presentation
Table 1: Summary of Dosing Regimens and Tumorigenicity of this compound in Newborn Mice
| Total Dose per Mouse | Dosing Schedule | Animal Strain | Primary Target Organs | Key Findings | Reference |
| 700 nmol | i.p. on days 1, 8, and 15 | Not specified | Lung, Liver | Significant incidence and multiplicity of lung tumors in both sexes; liver tumors primarily in males. | [1] |
| 100 nmol | i.p. on days 1, 8, and 15 | Not specified | Lung, Liver | Significant tumorigenicity in both lung and liver, but less active than the 700 nmol dose. | [1] |
| 100 nmol | Single i.p. injection on day 1 | Not specified | Lung, Liver | Similar tumor yield as 700 nmol administered over 3 days. | [1] |
| 38.5 µg | Not specified | BLU:Ha | Lung | 100% incidence of lung tumors and a 150-fold increase in their number. 70% of treated mice had malignant lung tumors. | [2][4] |
| 2800 nmol | i.p. on days 1, 8, and 15 | CD-1 | Lung, Liver | Increased mortality at weaning. Significant lung and liver tumor incidence in males. | [5][6][14] |
| 1.0 mg | Skin application (initiator) | CD-1 | Skin | Induced tumors in 60% of mice (2.1 tumors per mouse) when followed by a promoter. | [15] |
Experimental Protocols
1. Newborn Mouse Carcinogenicity Bioassay
-
Objective: To assess the tumorigenic potential of this compound.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.[1][3]
-
Use newborn mice (e.g., BLU:Ha or CD-1 strains), typically within 24 hours of birth.[2][3]
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection.[1][3]
-
A typical dosing schedule involves injections on days 1, 8, and 15 of life.[1][3] A control group receiving only the vehicle (DMSO) should be included.
-
Monitor the animals for signs of toxicity and mortality throughout the study.
-
Euthanize the animals at a predetermined endpoint (e.g., 26 weeks of age) and perform a complete necropsy.[6]
-
Collect target organs (e.g., lung, liver) and any tissues with gross abnormalities for histopathological analysis.
-
Quantify the incidence and multiplicity of tumors in each group.
-
2. DNA Adduct Analysis by ³²P-Postlabeling
-
Objective: To detect and quantify this compound-DNA adducts in target tissues.
-
Methodology:
-
Following in vivo exposure to this compound, isolate DNA from target tissues (e.g., lung, liver, colon).[13]
-
Digest the DNA enzymatically to deoxyribonucleoside 3'-monophosphates.
-
Enrich the adducted nucleotides from the normal nucleotides.
-
Label the adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Separate the ³²P-labeled adducts using multidirectional thin-layer chromatography (TLC).
-
Detect and quantify the adducts by autoradiography and scintillation counting.
-
The results can help determine the metabolic pathways leading to DNA adduct formation in different organs.[13]
-
Visualizations
Caption: Experimental workflow for a this compound carcinogenicity study.
Caption: Metabolic activation pathways of this compound leading to DNA adduct formation.
References
- 1. Comparative tumorigenicity of this compound and its metabolites in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparative tumorigenicity of nitrochrysene isomers in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a potent tumorigen in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. An Adenine-DNA Adduct Derived from Nitroreduction of this compound is more Resistant to Nucleotide Excision Repair than Guanine-DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Dose-response relationships of the tumorigenicity of cyclopenta[cd]pyrene, benzo[a]pyrene and this compound in a newborn mouse lung adenoma bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Metabolism and DNA binding of the environmental colon carcinogen this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.iarc.who.int [publications.iarc.who.int]
- 15. Comparative tumor initiating activity on mouse skin of 6-nitrobenzo[a]pyrene, this compound, 3-nitroperylene, 1-nitropyrene and their parent hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Novel Analytical Techniques for 6-Nitrochrysene Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary analytical techniques for the detection and quantification of 6-nitrochrysene: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS). The following sections present a summary of their performance characteristics based on experimental data from closely related compounds, detailed experimental protocols, and a visual representation of the analytical method validation workflow.
Data Presentation: Comparison of Analytical Techniques
The quantitative performance of analytical methods is critical for ensuring data reliability and accuracy. The following table summarizes typical validation parameters for the analysis of chrysene derivatives, offering a benchmark for the expected performance when analyzing this compound.
| Validation Parameter | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.02 ng/g | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.07 ng/g | 0.3 - 3.0 ng/mL |
| Accuracy (% Recovery) | 93.2% | 80 - 115% |
| Precision (% RSD) | 1.3% | < 15% |
Note: The data presented are representative of chrysene and its methylated derivatives and serve as expected performance benchmarks for this compound analysis. Actual performance may vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical techniques. Below are representative protocols for the analysis of this compound using HPLC-FLD and GC-MS.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method offers high sensitivity and selectivity for fluorescent compounds like this compound.
1. Sample Preparation (QuEChERS Protocol for Soil/Sediment)
-
Hydration: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex for 1 minute.
-
Extraction: Add 10 mL of acetonitrile and a QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium chloride). Shake vigorously for 1 minute and then centrifuge at 3000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing a dispersive SPE cleanup sorbent (e.g., PSA and C18). Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Final Extract: The resulting supernatant is ready for injection into the HPLC-FLD system.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A common starting point is an 85:15 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Wavelengths: Optimal excitation and emission wavelengths for this compound should be determined by analyzing a standard solution. For similar compounds, excitation is often around 270 nm and emission around 380 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and definitive identification of analytes.
1. Sample Preparation (Solid Phase Extraction for Water Samples)
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water.
-
Sample Loading: Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 30 minutes.
-
Elution: Elute the retained this compound with 5 mL of dichloromethane.
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of a suitable solvent like hexane for GC-MS analysis.
2. GC-MS Conditions
-
GC System: A gas chromatograph equipped with a mass spectrometer detector.
-
Column: A low-bleed GC column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C in splitless mode.
-
Oven Temperature Program:
-
Initial temperature of 80°C, hold for 1 minute.
-
Ramp to 200°C at 15°C/min.
-
Ramp to 300°C at 5°C/min, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of an analytical method, a critical process for ensuring the reliability of data in research and development.
A Comparative Analysis of 6-Nitrochrysene and Benzo[a]pyrene Carcinogenicity
An objective guide for researchers and drug development professionals on the carcinogenic properties, metabolic activation, and genotoxicity of 6-nitrochrysene and benzo[a]pyrene, supported by experimental data.
This guide provides a detailed comparative analysis of the carcinogenicity of two potent environmental carcinogens: this compound, a nitrated polycyclic aromatic hydrocarbon (PAH), and benzo[a]pyrene, a well-characterized PAH. Understanding the distinct and overlapping mechanisms of these compounds is crucial for risk assessment and the development of potential therapeutic interventions.
Executive Summary
This compound and benzo[a]pyrene are both potent carcinogens that require metabolic activation to exert their genotoxic effects. Experimental evidence, primarily from studies in newborn mice, indicates that this compound is a significantly more potent lung and liver carcinogen than benzo[a]pyrene.[1][2][3][4] The distinct metabolic activation pathways of these two compounds lead to the formation of different DNA adducts, which in turn influence their mutagenic and carcinogenic potential.
Data Presentation: Tumorigenicity in Newborn Mice
The following tables summarize the quantitative data from comparative tumorigenicity studies of this compound and benzo[a]pyrene in newborn mice. These studies typically involve intraperitoneal (i.p.) injection of the compounds on the 1st, 8th, and 15th day of life.
Table 1: Comparative Lung Tumorigenicity in Newborn Mice
| Compound | Total Dose (nmol/mouse) | Lung Tumor Incidence (%) | Lung Tumors per Mouse (Mean) |
| This compound | 100 | Significant | Not specified |
| 700 | 85-100 | 20.84 | |
| Benzo[a]pyrene | 560 | 35-48 | Not specified |
Data compiled from multiple sources.[2][3][4][5][6]
Table 2: Comparative Liver Tumorigenicity in Newborn Mice (Males)
| Compound | Total Dose (nmol/mouse) | Liver Tumor Incidence (%) | Liver Tumors per Mouse (Mean) |
| This compound | 100 | Significant | Not specified |
| 700 | 76 | Not specified | |
| Benzo[a]pyrene | 560 | 49 | Not specified |
Data compiled from multiple sources.[3][5][6]
Metabolic Activation and Genotoxicity
The carcinogenic activity of both this compound and benzo[a]pyrene is contingent upon their metabolic activation to reactive intermediates that can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations in critical genes, such as K-ras, initiating the process of carcinogenesis.[7]
Benzo[a]pyrene Metabolic Activation
The primary pathway for benzo[a]pyrene activation involves a series of enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A1, and epoxide hydrolase.[8][9][10] This process leads to the formation of a highly reactive diol epoxide, specifically benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), which is considered the ultimate carcinogenic metabolite.[8][9][10] BPDE can then intercalate into DNA and form covalent adducts, primarily with guanine residues.[9][10]
Metabolic activation pathway of Benzo[a]pyrene.
This compound Metabolic Activation
The metabolic activation of this compound is more complex, involving two primary pathways: nitroreduction and ring oxidation.[11][12]
-
Nitroreduction Pathway: This pathway involves the reduction of the nitro group to form N-hydroxy-6-aminochrysene, which can then bind to DNA.[11][13]
-
Ring Oxidation and Nitroreduction Pathway: This pathway begins with the oxidation of the aromatic ring to form trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene, followed by nitroreduction to yield trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene.[5][14] This metabolite can be further oxidized to a diol-epoxide, which is a potent DNA-binding species.[5]
The formation of specific DNA adducts, such as N-(deoxyguanosin-8-yl)-6-aminochrysene and 5-(deoxyguanosin-N2-yl)-6-aminochrysene, has been identified in tissues of animals treated with this compound.[11]
Metabolic activation pathways of this compound.
Experimental Protocols
The primary experimental model cited in the comparative analysis of this compound and benzo[a]pyrene carcinogenicity is the newborn mouse tumorigenicity assay.
Newborn Mouse Tumorigenicity Assay
Objective: To assess the carcinogenic potential of a test compound in a sensitive in vivo model.
Methodology:
-
Animal Model: Newborn mice (e.g., CD-1 or Swiss strains) are used due to their high susceptibility to carcinogens.
-
Compound Administration: The test compounds (this compound or benzo[a]pyrene) are typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO).
-
Dosing Regimen: A standard protocol involves intraperitoneal (i.p.) injections of the compound on the 1st, 8th, and 15th days of life.[5][6]
-
Observation Period: The animals are monitored for a predetermined period (e.g., 6-12 months) for tumor development.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and a complete necropsy is performed. Target organs, primarily the lungs and liver, are examined for gross tumors. Tissues are then fixed, sectioned, and examined histopathologically to confirm the presence and type of tumors (e.g., adenomas, carcinomas).
-
Data Collection: The number of tumor-bearing animals (tumor incidence) and the average number of tumors per animal (tumor multiplicity) are recorded for each group.
Workflow for newborn mouse tumorigenicity assay.
Conclusion
The available experimental data strongly indicates that this compound is a more potent carcinogen than benzo[a]pyrene in the newborn mouse model, particularly in inducing lung and liver tumors.[1][2][3][4] This difference in carcinogenic potency is likely attributable to their distinct metabolic activation pathways and the resulting DNA adducts. The complexity of this compound activation, involving both nitroreduction and ring oxidation, may lead to a greater variety or quantity of highly mutagenic DNA lesions. Further research is warranted to fully elucidate the molecular mechanisms underlying the differential carcinogenicity of these two important environmental contaminants. This knowledge is essential for accurate human health risk assessment and the development of strategies to mitigate the adverse effects of exposure to these hazardous compounds.
References
- 1. Comparative tumorigenicity of nitrochrysene isomers in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound is a potent tumorigen in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative tumorigenicity of this compound and its metabolites in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Adenine-DNA Adduct Derived from Nitroreduction of this compound is more Resistant to Nucleotide Excision Repair than Guanine-DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Mutagenic Potency of 6-Nitrochrysene and Other Nitro-PAHs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mutagenic potency of 6-nitrochrysene and other prevalent nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). The information presented is supported by experimental data from peer-reviewed scientific literature, with a focus on the widely accepted Ames test (Salmonella typhimurium reverse mutation assay). Detailed experimental methodologies and metabolic activation pathways are also provided to offer a comprehensive understanding of the mutagenic potential of these compounds.
Data Presentation: Comparative Mutagenic Potency
The mutagenic potency of nitro-PAHs is commonly quantified in the Ames test by the number of revertant colonies produced per nanomole of the compound. The following table summarizes the mutagenic potency of this compound and other selected nitro-PAHs in Salmonella typhimurium strains TA98 and TA100, both in the presence and absence of a metabolic activation system (S9 mix). Strain TA98 is typically used to detect frameshift mutagens, while TA100 is used for detecting base-pair substitution mutagens.[1][2]
| Compound | Salmonella Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) |
| This compound | TA98 | - | 269 |
| TA100 | - | - | |
| TA98 | + | - | |
| TA100 | + | - | |
| 1-Nitropyrene | TA98 | - | 700 - 3050 |
| TA100 | - | - | |
| TA98 | + | - | |
| TA100 | + | - | |
| 1,6-Dinitropyrene | TA98 | - | ~175,000 |
| TA100 | - | - | |
| TA98 | + | - | |
| TA100 | + | - | |
| 1,8-Dinitropyrene | TA98 | - | ~250,000 |
| TA100 | - | - | |
| TA98 | + | - | |
| TA100 | + | - | |
| 2-Nitrofluorene | TA98 | - | 433 |
| TA100 | - | - | |
| TA98 | + | - | |
| TA100 | + | - | |
| 3-Nitrofluoranthene | TA98 | - | 13,400 |
| TA100 | - | - | |
| TA98 | + | - | |
| TA100 | + | - |
Data compiled from multiple sources. The ranges in mutagenic potency can be attributed to variations in experimental conditions.
Experimental Protocols: The Ames Test
The Ames test, a bacterial reverse mutation assay, is a widely used method for evaluating the mutagenic potential of chemical substances.[3][4] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[3][4] The test assesses the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and thus grow on a histidine-deficient medium.[3][4]
Key Methodologies:
-
Bacterial Strains: Commonly used strains include TA98 and TA100.[1][2] These strains are genetically modified to be more sensitive to mutagens. They possess mutations in the histidine operon, a deep rough (rfa) mutation that increases cell wall permeability, and a deletion in the uvrB gene, which inactivates the accurate excision repair system.[4]
-
Metabolic Activation (S9 Mix): Many chemicals, including nitro-PAHs, are not mutagenic themselves but are converted to mutagenic metabolites by enzymes in the body. To mimic this, the test is often performed in the presence of a liver extract from rats (or other mammals) that have been treated with an enzyme-inducing agent like Aroclor 1254. This extract, known as the S9 fraction, contains a mixture of metabolic enzymes.[1][2]
-
Plate Incorporation Assay:
-
The test compound, the bacterial culture, and (if required) the S9 mix are added to molten top agar.
-
This mixture is then poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to grow without histidine) is then counted.
-
-
Positive and Negative Controls: Each experiment includes negative controls (solvent used to dissolve the test compound) and positive controls (known mutagens) to ensure the validity of the test system. For TA98 without S9 activation, a common positive control is 2-nitrofluorene, while with S9, 2-aminoanthracene is often used.[5] For TA100 without S9, sodium azide is a typical positive control.[5]
Mandatory Visualizations
Metabolic Activation Pathways
The mutagenicity of many nitro-PAHs is dependent on their metabolic activation to reactive electrophilic intermediates that can bind to DNA and form adducts. The primary pathways involve either nitroreduction or a combination of ring oxidation and nitroreduction.
Caption: Metabolic activation pathways of this compound.
References
- 1. Analysis of Chemical Structures and Mutations Detected by Salmonella TA98 and TA100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of chemical structures and mutations detected by Salmonella TA98 and TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. Ames test - Wikipedia [en.wikipedia.org]
- 5. The evaluation of mutagenicities of 19 structurally related aromatic amines and acetamides in Salmonella typhimurium TA98 and TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Nitrochrysene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the precise quantification of 6-nitrochrysene: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to offer a detailed overview of their respective performance characteristics and experimental protocols to aid in method selection and validation for research and drug development applications. The data presented is based on established analytical practices for structurally similar polycyclic aromatic hydrocarbons (PAHs) and serves as a practical reference.
Data Presentation: Comparison of Method Validation Parameters
The following tables summarize the typical performance characteristics of HPLC-FLD and GC-MS methods for the quantification of this compound. These values are derived from validation studies of closely related PAHs and represent expected performance benchmarks.
Table 1: HPLC-FLD Method Validation Parameters for this compound Quantification
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Table 2: GC-MS Method Validation Parameters for this compound Quantification
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL |
| Accuracy (% Recovery) | 80 - 115% |
| Precision (% RSD) | < 15% |
Experimental Protocols
Detailed methodologies are essential for achieving reproducible and reliable results. Below are representative protocols for the quantification of this compound using HPLC-FLD and GC-MS.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Experimental Protocol
1. Sample Preparation:
-
Extraction: For solid samples (e.g., tissue, soil), a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction is recommended. For liquid samples (e.g., plasma, water), solid-phase extraction (SPE) with a C18 cartridge is suitable.
-
Cleanup: The extracted sample undergoes a cleanup step using dispersive SPE (d-SPE) with a suitable sorbent to remove interfering matrix components.
-
Reconstitution: After cleanup, the solvent is evaporated, and the residue is reconstituted in an acetonitrile/water mixture, compatible with the HPLC mobile phase.
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with acetonitrile and water is typically used to achieve optimal separation. A common starting point is an 85:15 (v/v) ratio of acetonitrile to water.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detector Wavelengths: Excitation and emission wavelengths should be optimized for this compound. Based on related compounds, a starting point could be an excitation wavelength of ~280 nm and an emission wavelength of ~420 nm.
3. Data Analysis:
-
A calibration curve is generated using a series of this compound standards of known concentrations.
-
The concentration of this compound in the samples is determined by comparing the peak area from the sample chromatogram to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Experimental Protocol
1. Sample Preparation:
-
Extraction: Similar to the HPLC protocol, extraction can be performed using liquid-liquid extraction with a solvent like hexane or by solid-phase extraction.
-
Internal Standard: An appropriate internal standard, such as a deuterated analog (e.g., Chrysene-d12), should be added before extraction to correct for matrix effects and variations in sample processing.
-
Derivatization: Derivatization is generally not required for this compound analysis by GC-MS.
2. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a capillary column suitable for PAH analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector: Splitless injection mode is used to maximize sensitivity.
-
Oven Temperature Program: A temperature gradient is employed for the separation of analytes. A typical program starts at a lower temperature (e.g., 80°C), holds for a short period, and then ramps up to a higher temperature (e.g., 300°C) to elute the compounds.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Characteristic ions for this compound (e.g., m/z 291, 261, 245) should be monitored.
3. Data Analysis:
-
A calibration curve is constructed by analyzing a series of this compound standards.
-
The concentration of this compound in the samples is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against the calibration curve.
Mandatory Visualization
Caption: General experimental workflow for this compound quantification.
Caption: Logical relationship comparing HPLC-FLD and GC-MS for this compound analysis.
References
A Comparative Analysis of 6-Nitrochrysene DNA Adduct Profiles Across Different Organs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 6-Nitrochrysene's Genotoxicity in Key Target Tissues
This compound, a potent environmental carcinogen found in diesel exhaust and other combustion products, poses a significant health risk due to its ability to form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts, if not repaired, can lead to mutations and initiate the process of carcinogenesis. The distribution and profile of these DNA adducts can vary significantly between different organs, influencing tissue-specific cancer susceptibility. This guide provides a comparative study of this compound DNA adduct profiles in the colon, liver, lung, and mammary tissues of female CD rats, supported by experimental data from key research.
Quantitative Comparison of this compound DNA Adduct Levels
The following table summarizes the quantitative data on the levels of major DNA adducts formed from this compound in different organs of female CD rats. The data is derived from studies utilizing the 32P-postlabeling assay to detect and quantify these adducts. The two primary metabolic pathways leading to DNA adduct formation are:
-
Nitroreduction: This pathway leads to the formation of adducts derived from N-hydroxy-6-aminochrysene.
-
Ring-Oxidation and Nitroreduction: A combination of these processes results in the formation of adducts derived from trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene (1,2-DHD-6-AC).
| Organ | Adduct Type | Adduct Level (fmol/µg DNA) | Total Adducts (fmol/µg DNA) |
| Colon | Adducts from N-hydroxy-6-aminochrysene | 0.8 ± 0.2 | 4.5 ± 1.1 |
| Adducts from 1,2-DHD-6-AC | 3.7 ± 0.9 | ||
| Liver | Adducts from N-hydroxy-6-aminochrysene | 1.2 ± 0.3 | 6.8 ± 1.5 |
| Adducts from 1,2-DHD-6-AC | 5.6 ± 1.2 | ||
| Lung | Adducts from N-hydroxy-6-aminochrysene | 2.5 ± 0.6 | 15.2 ± 3.5 |
| Adducts from 1,2-DHD-6-AC | 12.7 ± 2.9 | ||
| Mammary | Adducts from N-hydroxy-6-aminochrysene | 0.5 ± 0.1 | 3.2 ± 0.8 |
| Adducts from 1,2-DHD-6-AC | 2.7 ± 0.7 |
Data is based on the findings of Chae et al., Cancer Research, 1996.[1]
Key Observations:
-
In all organs examined, the levels of DNA adducts derived from the combined ring-oxidation and nitroreduction pathway (1,2-DHD-6-AC) were significantly higher than those formed through the nitroreduction pathway alone.[1]
-
The lung exhibited the highest total DNA adduct levels, suggesting it is a primary target for the genotoxic effects of this compound in this experimental model.[1]
-
The colon, the target organ for this compound-induced carcinogenicity in this model, had lower total adduct levels than the lung and liver.[1]
Metabolic Activation of this compound
The genotoxicity of this compound is dependent on its metabolic activation to reactive electrophiles that can bind to DNA. The primary pathways of metabolic activation are illustrated below.
Caption: Metabolic activation pathways of this compound leading to DNA adduct formation.
Experimental Protocols
The following sections detail the methodologies employed in the key studies cited in this guide.
Animal Treatment
Female Charles River CD rats were used in these studies. At 50 days of age, the animals were administered this compound dissolved in dimethyl sulfoxide (DMSO) via intraperitoneal (i.p.) injection. The dosing regimen consisted of a total dose of 14.8 µmol/rat, administered in single i.p. injections on days 1, 8, 15, 22, and 29. Control animals received DMSO only. The animals were sacrificed 24 hours after the last injection, and various organs, including the colon, liver, lung, and mammary tissues, were collected for analysis.[1]
DNA Isolation
Genomic DNA was isolated from the collected tissues using standard enzymatic and solvent extraction methods. Briefly, tissues were homogenized and incubated with proteinase K in a lysis buffer to digest proteins. This was followed by sequential extractions with phenol, phenol:chloroform:isoamyl alcohol, and chloroform:isoamyl alcohol to remove proteins and other cellular components. DNA was then precipitated from the aqueous phase using ethanol, washed, and dissolved in a suitable buffer for subsequent analysis.
32P-Postlabeling Assay for DNA Adduct Analysis
The 32P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts. The general workflow is as follows:
Caption: Experimental workflow for the 32P-postlabeling analysis of DNA adducts.
Detailed Steps of the 32P-Postlabeling Assay:
-
Enzymatic Digestion: The isolated DNA is enzymatically hydrolyzed to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The adducted nucleotides are enriched by treatment with nuclease P1, which dephosphorylates the normal nucleotides to deoxynucleosides, leaving the bulky adducted nucleotides intact.
-
5'-End Labeling: The enriched adducted nucleotides are then radiolabeled at the 5'-hydroxyl end with 32P from [γ-32P]ATP in a reaction catalyzed by T4 polynucleotide kinase.
-
TLC Separation: The resulting 32P-labeled adducted deoxynucleoside 3',5'-bisphosphates are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Quantification: The radioactive spots corresponding to the DNA adducts are excised from the TLC plates, and the amount of radioactivity is determined by scintillation counting. The levels of DNA adducts are then calculated relative to the total amount of DNA analyzed.
This comparative guide highlights the organ-specific differences in the formation of this compound-DNA adducts, providing valuable insights for researchers in the fields of toxicology, carcinogenesis, and drug development. The predominance of adducts formed via the ring-oxidation and nitroreduction pathway across all tested organs underscores the importance of this bioactivation route in the genotoxicity of this compound. The notably high levels of adducts in the lung suggest a particular vulnerability of this organ to the harmful effects of this environmental carcinogen. Further research is warranted to fully elucidate the mechanisms underlying these organ-specific differences and their implications for cancer risk assessment.
References
Evaluating the Relative Genotoxicity of 6-Nitrochrysene and Its Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxic effects of the environmental pollutant 6-nitrochrysene and its principal metabolites. The information is compiled from various experimental studies to assist researchers in understanding the relative risks and mechanisms of DNA damage associated with these compounds. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key assays are provided.
Executive Summary
This compound (6-NC) is a potent mutagen and carcinogen that undergoes metabolic activation to exert its genotoxic effects.[1][2] The primary metabolic pathways involved are nitroreduction and ring oxidation, leading to the formation of several reactive metabolites.[3][4][5][6][7] This guide focuses on the comparative genotoxicity of 6-NC and its key metabolites, including 6-aminochrysene (6-AC), 6-nitrosochrysene (6-NOC), N-hydroxy-6-aminochrysene (N-OH-6-AC), and trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene (1,2-DHD-6-AC). The data presented herein is derived from a range of in vitro and in vivo genotoxicity assays, including assessments of DNA adduct formation, mutagenicity, and chromosomal aberrations.
Metabolic Activation of this compound
The genotoxicity of this compound is intrinsically linked to its metabolic conversion into reactive intermediates that can bind to DNA, forming adducts that can lead to mutations if not repaired.[7] The two major metabolic activation pathways are:
-
Nitroreduction: This pathway involves the reduction of the nitro group to form 6-nitrosochrysene, N-hydroxy-6-aminochrysene, and finally 6-aminochrysene.[4][5] N-hydroxy-6-aminochrysene is a key reactive intermediate that can form DNA adducts.[3][7][8]
-
Ring Oxidation and Combined Pathways: This involves the oxidation of the aromatic ring system, often in combination with nitroreduction.[4][5][9] This can lead to the formation of diol epoxides and other reactive species, such as trans-1,2-dihydroxy-1,2-dihydro-6-hydroxylaminochrysene (1,2-DHD-6-NHOH-C), which is considered an ultimate genotoxic metabolite.[10][11]
Comparative Genotoxicity Data
The following tables summarize the relative genotoxicity of this compound and its metabolites based on key experimental findings.
Table 1: Mutagenicity in Bacterial and Mammalian Cells
| Compound | Ames Test (Salmonella typhimurium) | CHO/HPRT Gene Mutation Assay |
| This compound (6-NC) | Mutagenic, particularly in strains TA98 and TA100, both with and without metabolic activation.[12][13] | Weakly mutagenic.[14] |
| 6-Aminochrysene (6-AC) | Highly mutagenic in TA100 and TA98 with metabolic activation.[12] | More mutagenic than 6-NC.[14] |
| 6-Nitrosochrysene (6-NOC) | Direct-acting mutagen.[14] | Potent direct-acting mutagen.[14] |
| trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene (1,2-DHD-6-AC) | Highly mutagenic in TA100 with metabolic activation.[12] | Highly mutagenic.[14] |
| This compound-1,2-dihydrodiol | - | More mutagenic than 6-NC.[14] |
Table 2: DNA Adduct Formation
| Compound | Key DNA Adducts Formed | Target Tissues (in vivo) |
| This compound (6-NC) | N-(deoxyguanosin-8-yl)-6-AC, 5-(deoxyguanosin-N2-yl)-6-AC, N-(deoxyadenosin-8-yl)-6-AC, and adducts from the ring oxidation/nitroreduction pathway.[5][7][8] | Lung, liver, mammary gland, colon.[3][9] |
| N-Hydroxy-6-aminochrysene (N-OH-6-AC) | N-(dG-8-yl)-6-AC, 5-(dG-N2-yl)-6-AC, N-(dA-8-yl)-6-AC.[7][8] | - |
| trans-1,2-dihydroxy-1,2-dihydro-6-hydroxylaminochrysene (1,2-DHD-6-NHOH-C) | 5-(dG-N2-yl)-1,2-DHD-6-AC, N-(dG-8-yl)-1,2-DHD-6-AC, N-(dA-8-yl)1,2-DHD-6-AC.[8] | Mammary gland (major adduct is 5-(dG-N2-yl)-1,2-DHD-6-AC).[15] |
| 6-Nitrosochrysene (6-NOC) | Primarily a deoxyadenosine adduct.[3][6] | Lung.[3][6] |
Table 3: In Vivo Carcinogenicity and Genotoxicity
| Compound | Carcinogenic Effects (Newborn Mice) |
| This compound (6-NC) | Potent lung and liver carcinogen.[4] |
| 6-Aminochrysene (6-AC) | Less active than 6-NC in the lung.[4] |
| 6-Nitrosochrysene (6-NOC) | Less active than 6-NC in the lung.[4] |
| 1,2-dihydrodiol metabolites of 6-NC or 6-AC | Tumorigenic activities comparable to 6-NC in the lung.[4] |
Experimental Protocols
Detailed methodologies for key genotoxicity assays are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Nutrient broth
-
Top agar (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
-
Test compound and solvent control
-
Positive controls (e.g., sodium azide, 2-nitrofluorene)
-
S9 fraction (for metabolic activation) and cofactor solution
Procedure:
-
Culture Preparation: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking.
-
Metabolic Activation: If required, prepare the S9 mix containing the S9 fraction and cofactors.
-
Exposure: In a test tube, combine the top agar, the bacterial culture, and the test compound at various concentrations (or the control). If metabolic activation is being tested, add the S9 mix.
-
Plating: Pour the mixture onto the surface of a minimal glucose agar plate and spread evenly.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Chromosomal Aberration Assay
This assay is used to identify agents that cause structural damage to chromosomes in cultured mammalian cells.
Materials:
-
Mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes)
-
Cell culture medium and supplements
-
Test compound and solvent control
-
Positive controls (e.g., mitomycin C)
-
S9 fraction and cofactors
-
Colcemid or other metaphase-arresting agent
-
Hypotonic solution (e.g., KCl)
-
Fixative (e.g., methanol:acetic acid)
-
Giemsa stain
-
Microscope slides
Procedure:
-
Cell Culture: Culture the cells to a suitable confluency.
-
Treatment: Expose the cell cultures to the test compound at various concentrations, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours for short treatment, or for a longer period covering one cell cycle).
-
Recovery: After treatment, wash the cells and add fresh medium.
-
Metaphase Arrest: At a predetermined time before harvesting, add a metaphase-arresting agent (e.g., Colcemid) to accumulate cells in metaphase.
-
Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Hypotonic Treatment: Resuspend the cells in a hypotonic solution to swell the cells and spread the chromosomes.
-
Fixation: Fix the cells with a freshly prepared fixative.
-
Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow to air dry.
-
Staining: Stain the slides with Giemsa stain.
-
Scoring: Analyze at least 100 well-spread metaphases per concentration under a microscope for structural chromosomal aberrations (e.g., chromatid and chromosome breaks, gaps, exchanges).
32P-Postlabeling Assay for DNA Adducts
This is a highly sensitive method for detecting and quantifying a wide variety of DNA adducts.
Materials:
-
DNA sample (extracted from treated cells or tissues)
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)
-
TLC developing solvents
-
Phosphorimager or autoradiography film
Procedure:
-
DNA Digestion: Digest the DNA sample to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional): Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not most adducted nucleotides.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the radioactive adduct spots using a phosphorimager or by autoradiography. Quantify the amount of radioactivity in each spot to determine the level of DNA adducts.
Conclusion
The available data consistently demonstrate that this compound is a potent genotoxic agent that requires metabolic activation to exert its effects. Both the nitroreduction and ring oxidation pathways contribute to the formation of DNA-reactive metabolites. The ultimate genotoxicity of this compound appears to be a result of the combined action of multiple metabolites, with those formed through a combination of ring oxidation and nitroreduction, such as trans-1,2-dihydroxy-1,2-dihydro-6-hydroxylaminochrysene, showing particularly high activity. In general, the amino and hydroxylamino metabolites are more directly genotoxic than the parent nitro-compound. This comparative guide provides a foundational resource for researchers investigating the mechanisms of chemical carcinogenesis and for professionals involved in the safety assessment of environmental pollutants and drug candidates.
References
- 1. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 3. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 7. An evaluation of the CHO/HGPRT mutation assay involving suspension cultures and soft agar cloning: results for 33 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 11. bemsreports.org [bemsreports.org]
- 12. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 14. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 15. Mammalian Cell HPRT Gene Mutation Assay: Test Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to 6-Nitrochrysene Biomarkers for Human Exposure Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of biomarkers for assessing human exposure to 6-nitrochrysene (6-NC), a carcinogenic nitro-polycyclic aromatic hydrocarbon (nitro-PAH). While direct quantitative comparisons of 6-NC biomarkers in human populations are currently limited in published literature, this document outlines the principal biomarkers, their formation, and analytical methodologies. To illustrate a practical comparison, this guide also presents a case study on the well-characterized nitro-PAH, 1-nitropyrene (1-NP), for which more extensive human biomonitoring data are available.
Introduction to this compound and its Biomarkers
This compound is a potent mutagen and carcinogen found in diesel exhaust and other combustion products. Upon entering the body, 6-NC undergoes metabolic activation to reactive intermediates that can form covalent adducts with macromolecules like DNA and proteins. These adducts, along with urinary metabolites, serve as biomarkers of exposure and biologically effective dose. The primary biomarkers for 6-NC exposure include:
-
DNA Adducts: Formed by the reaction of metabolically activated 6-NC with DNA bases. These are considered biomarkers of the biologically effective dose, directly reflecting DNA damage that can initiate carcinogenesis.
-
Hemoglobin (Hb) Adducts: Formed by the reaction of 6-NC metabolites with the abundant hemoglobin protein in red blood cells. Hb adducts provide an integrated measure of exposure over the lifespan of an erythrocyte (approximately 120 days).
-
Urinary Metabolites: Compounds such as 6-aminochrysene (6-AC) and its hydroxylated derivatives are excreted in urine. These are non-invasive biomarkers of recent exposure.
Metabolic Activation of this compound
The formation of 6-NC-derived DNA and hemoglobin adducts is preceded by metabolic activation. This process involves two main pathways: nitroreduction and ring oxidation. These pathways generate reactive electrophilic intermediates that can bind to nucleophilic sites on DNA and proteins.
Comparison of this compound Biomarkers: State of the Science
While the formation of both DNA and hemoglobin adducts of 6-NC has been confirmed in vitro and in animal models, and the detection of 6-NC hemoglobin adducts in humans has been reported, there is a notable lack of quantitative data from human biomonitoring studies that would allow for a direct comparison of these biomarkers. Research has extensively characterized the types of DNA adducts formed and their resistance to repair, but their levels in human populations exposed to 6-NC have not been widely quantified. Similarly, specific concentrations of 6-NC hemoglobin adducts and urinary metabolites in human samples are not well-documented in the literature. This data gap highlights a critical need for future research to validate and compare these biomarkers in exposed human populations.
Case Study: Comparison of 1-Nitropyrene Biomarkers in Human Exposure Assessment
To illustrate how different biomarkers can be compared, we present data for 1-nitropyrene (1-NP), a well-studied nitro-PAH and a marker for diesel exhaust exposure. Human biomonitoring studies have provided quantitative data on its urinary metabolites, offering a basis for comparison.
| Biomarker Type | Analyte | Biological Matrix | Population | Concentration Range | Analytical Method | Reference |
| Urinary Metabolite | 1-Aminopyrene (1-AP) | Urine | Korean adults occupationally exposed to vehicular emissions | Mean: 0.334 pg/g creatinine | HPLC with Fluorescence Detection (HPLC-FD) | [1] |
| 1-Aminopyrene (1-AP) | Urine | U.S. trucking industry workers | Median: 28.7 pg/mg creatinine | HPLC-FD | [1] | |
| 1-Aminopyrene (1-AP) | Urine | Individuals exposed to diesel exhaust (controlled) | Median: 138.7 ng/g creatinine | HPLC-FD | [2][3] | |
| 1-Aminopyrene (1-AP) | Urine | Clean air controls | Median: 21.7 ng/g creatinine | HPLC-FD | [2][3] | |
| 6-Hydroxy-1-nitropyrene (6-OHNP) | Urine | Underground miners | Geometric Mean: 0.13 pg/mg creatinine | Not specified | [4] | |
| 8-Hydroxy-1-nitropyrene (8-OHNP) | Urine | Underground miners | Geometric Mean: 0.006 pg/mg creatinine | Not specified | [4] | |
| Hemoglobin Adduct | 1-Aminopyrene | Umbilical Cord Blood | Newborns | Wide range of concentrations | HPLC-APCI-MS/MS | [5] |
| DNA Adduct | Not specified | White Blood Cells | Rats exposed to 1,6-dinitropyrene | Up to 300 adducts/10⁹ nucleotides in bladder | Not specified | [6] |
Note: Data for DNA adducts of 1-nitropyrene in humans is sparse in the provided search results, hence data from a related compound in an animal model is included for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of biomarkers. Below are outlines of common experimental protocols for the analysis of nitro-PAH biomarkers.
General Workflow for Human Biomonitoring of Nitro-PAH Exposure
Protocol 1: Analysis of Urinary 1-Aminopyrene by HPLC with Fluorescence Detection[1]
-
Sample Preparation:
-
To 10 mL of urine, add 1 mL of 10 M hydrochloric acid.
-
Heat the sample in a 90°C water bath for 2 hours to hydrolyze conjugated metabolites.
-
Adjust the pH to 7.0-8.0.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water.
-
Elute the analyte with 4 mL of 100% methanol.
-
-
Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 200 µL of methanol.
-
Inject 20 µL into an HPLC system equipped with a fluorescence detector.
-
Use a reverse-phase amide column.
-
The mobile phase consists of methanol and 50 mM sodium acetate buffer (pH 7.2) (80:20, v/v) at a flow rate of 1.0 mL/min.
-
Set the excitation and emission wavelengths to 254 nm and 425 nm, respectively.
-
Quantify 1-aminopyrene concentration by comparing the peak area to a standard curve and normalize to urinary creatinine levels.
-
Protocol 2: General Procedure for ³²P-Postlabeling Assay for DNA Adducts[7][8][9]
-
DNA Isolation and Digestion:
-
Isolate DNA from tissues or cells using standard solvent extraction methods.
-
Enzymatically digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment:
-
Enrich the adducted nucleotides, for example, by nuclease P1 treatment which dephosphorylates normal nucleotides but not the bulky aromatic adducts.
-
-
⁵'-³²P-Labeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
-
Chromatographic Separation:
-
Separate the ³²P-labeled adducted nucleotides using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Alternatively, high-performance liquid chromatography (HPLC) can be used for separation.[7]
-
-
Detection and Quantification:
-
Detect the separated adducts by autoradiography.
-
Quantify the adduct levels by scintillation counting or phosphorimaging of the radioactive spots.
-
Protocol 3: Analysis of Hemoglobin Adducts by Gas Chromatography-Mass Spectrometry (GC-MS)[11][12][13]
-
Globin Isolation:
-
Isolate hemoglobin from red blood cells.
-
Precipitate the globin protein from the heme using an acidified organic solvent (e.g., HCl in acetone).
-
-
Adduct Cleavage/Derivatization:
-
For some adducts, mild acid or base hydrolysis can release the adducted xenobiotic or a derivative.
-
Alternatively, for N-terminal valine adducts, a modified Edman degradation procedure can be used to specifically cleave the adducted amino acid.
-
-
Extraction:
-
Extract the released analyte from the hydrolysate using liquid-liquid or solid-phase extraction.
-
-
Derivatization for GC Analysis:
-
Derivatize the analyte to increase its volatility and thermal stability for GC analysis (e.g., silylation).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a high-resolution capillary column for separation.
-
Identify the analyte based on its retention time and mass spectrum.
-
Quantify the analyte using an isotope-labeled internal standard.
-
Conclusion and Future Directions
The validation of biomarkers is a critical step in assessing human exposure to environmental carcinogens like this compound. While the metabolic pathways of 6-NC and the formation of DNA and hemoglobin adducts are well-established in experimental models, a significant gap exists in the quantitative data from human biomonitoring studies. The case study of 1-nitropyrene demonstrates the utility of urinary metabolites as sensitive biomarkers of exposure and highlights the methodologies available for their quantification.
Future research should prioritize the development and application of sensitive analytical methods to quantify this compound DNA adducts, hemoglobin adducts, and urinary metabolites in human populations. Such studies are essential to:
-
Establish background levels and ranges of these biomarkers in the general population.
-
Quantify exposure in occupationally or environmentally exposed groups.
-
Directly compare the sensitivity and utility of different biomarkers for assessing 6-NC exposure.
-
Elucidate the relationships between biomarker levels and health outcomes.
Generating this crucial data will enable a more accurate assessment of the human health risks associated with this compound exposure and inform public health interventions.
References
- 1. Urinary 1-aminopyrene level in Koreans as a biomarker for the amount of exposure to atmospheric 1-nitropyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of 1-aminopyrene in human urine after a controlled exposure to diesel exhaust - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 3. Quantification of 1-aminopyrene in human urine after a controlled exposure to diesel exhaust - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. A Novel Method for Source-Specific Hemoglobin Adducts of Nitro-Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomonitoring of human exposure to carcinogenic nitroaromatic compounds: a pilot study on DNA adduct formation by 1,6-dinitropyrene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of 32P-postlabeled DNA adducts of polycyclic aromatic hydrocarbons and nitrated polycyclic aromatic hydrocarbons by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Nitrochrysene Metabolism: In Vitro vs. In Vivo Pathways
An objective guide for researchers, scientists, and drug development professionals on the metabolic fate of the potent environmental carcinogen, 6-nitrochrysene.
This guide provides a comprehensive comparison of the in vitro and in vivo metabolic pathways of this compound (6-NC), a powerful environmental pollutant and a significant concern for human health. Understanding the biotransformation of this compound is critical for assessing its carcinogenic risk and developing strategies for mitigation. This document summarizes key experimental findings, presents quantitative data in a clear format, details the methodologies employed in pivotal studies, and provides visual representations of the metabolic pathways and experimental workflows.
Data Presentation: Metabolite Distribution
The metabolism of this compound predominantly proceeds through two major pathways: nitroreduction and ring oxidation, or a combination of both. The distribution and abundance of metabolites vary significantly between in vivo and in vitro systems, highlighting the diverse enzymatic activities present in different biological environments.
In Vivo Metabolite Distribution in Rats
Studies in female CD rats injected intraperitoneally with 6-NC revealed the following distribution of metabolites in urine and feces, indicating that the combined pathway of ring oxidation and nitroreduction is a primary contributor to its activation in vivo.[1]
| Metabolite | Excretion Route | Percentage of Dose (after 3 days) |
| 6-aminochrysene (6-AC) | Urine | Present (unquantified) |
| trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene | Urine | Present (unquantified) |
| trans-9,10-dihydro-9,10-dihydroxy-6-nitrochrysene | Urine | Present (unquantified) |
| Unidentified Metabolites | Feces | 34.9% |
| Unidentified Metabolites | Urine | 2.8% |
In Vitro Metabolite Distribution
The in vitro metabolism of this compound has been investigated in various systems, each providing unique insights into specific metabolic routes.
Human Bronchus Explants: Analysis of the culture medium from human bronchus explants treated with [3H]this compound showed wide variation in metabolite levels between individuals, with the formation of both ring-oxidized and nitro-reduced products.[2][3]
| Metabolite | Concentration Range (pmol/mg epithelial DNA) |
| trans-9,10-dihydroxy-9,10-dihydro-6-nitrochrysene | 0.04 - 330 |
| trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene | 12 - 1700 |
| 6-aminochrysene (6-AC) | 1.6 - 2200 |
| trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene | 3.6 - 610 |
Intestinal Microflora (Semicontinuous Culture): Incubation of this compound with intestinal microflora demonstrated rapid nitroreduction.[4][5]
| Metabolite | Relative Formation Ratio (at 48h) |
| 6-aminochrysene (6-AC) | 93.4% |
| N-formyl-6-aminochrysene (6-FAC) | 6.3% |
| 6-nitrosochrysene (6-NOC) | 0.3% |
Experimental Protocols
A summary of the methodologies employed in the cited studies is provided below to facilitate replication and further investigation.
In Vivo Rat Study:
-
Animal Model: Female CD rats.[1]
-
Dosing: Intraperitoneal (i.p.) injection of [3,4,9,10-3H]6-NC (9 µmol/rat).[1]
-
Sample Collection: Urine and feces were collected daily for 3 days.[1]
-
Analysis: Metabolites were identified in the urine.[1] DNA adducts were analyzed using the 32P-postlabeling assay in colon, liver, lung, and mammary tissues.[1]
In Vitro Human Bronchus Explant Study:
-
Tissue Source: Human bronchial tissue obtained from 11 different individuals.[3]
-
Culture Conditions: Explants were treated with [3H]this compound.[3]
-
Analysis: The culture medium was analyzed for metabolites using High-Performance Liquid Chromatography (HPLC).[2][3] DNA adducts in the explant DNA were also analyzed by HPLC following enzymatic hydrolysis.[3]
In Vitro Intestinal Microflora Study:
-
System: Semicontinuous culture system to simulate the intestinal environment.[4][5]
-
Metabolite Identification: Metabolites were isolated and identified by HPLC, mass spectrometry, and UV-visible spectrophotometry.[4][5]
Visualizing the Metabolic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and the general workflow of the comparative studies.
Caption: In vivo metabolic activation of this compound in rats.
Caption: Comparative in vitro metabolism of this compound.
Caption: Generalized workflow for studying this compound metabolism.
Conclusion
The metabolic activation of this compound is a complex process involving both nitroreduction and ring oxidation pathways. In vivo studies in rats suggest a significant role for a combined ring oxidation and nitroreduction pathway leading to the formation of DNA adducts.[1] In vitro systems, such as human bronchus explants and intestinal microflora, provide valuable models for dissecting specific metabolic steps. Human bronchus explants demonstrate the capacity for both ring oxidation and nitroreduction, though with considerable inter-individual variability.[2][3] Intestinal microflora, on the other hand, are highly efficient at nitroreduction.[4][5] The differences observed between in vivo and in vitro metabolic profiles underscore the importance of using a variety of experimental systems to fully characterize the carcinogenic potential of environmental pollutants like this compound. Future research should focus on elucidating the specific enzymes involved in these pathways and further quantifying the formation of ultimate carcinogenic metabolites in different human tissues.
References
- 1. Metabolism and DNA binding of the environmental colon carcinogen this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of this compound by intestinal microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of this compound by intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Fate of 6-Nitrochrysene: A Comparative Guide to the Role of Cytochrome P450 Enzymes
For researchers, scientists, and drug development professionals, understanding the metabolic activation of procarcinogens like 6-nitrochrysene is paramount for assessing human cancer risk. This guide provides a comparative analysis of the roles of specific cytochrome P450 (CYP) enzymes in the metabolism of this compound, supported by available experimental findings.
The environmental pollutant this compound is a potent carcinogen, and its metabolic activation is a critical step in its cancer-initiating pathway.[1][2] This process is primarily mediated by the cytochrome P450 superfamily of enzymes, which transform the parent compound into a series of metabolites, some of which are highly reactive and can bind to DNA, leading to mutations.[2][3] Key among these enzymes are CYP1A1, CYP1A2, and CYP3A4, each playing distinct roles in the metabolic cascade of this compound in different tissues.[1]
Comparative Roles of CYP Enzymes in this compound Metabolism
The metabolism of this compound proceeds through two main pathways: ring oxidation and nitroreduction.[1][2] The formation of specific metabolites is catalyzed by different CYP isoforms, with their activity varying between the liver and the lungs.
| Metabolite | Major Catalyzing CYP Isoform(s) | Tissue Specificity | Significance |
| trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene | CYP1A2 (liver), CYP1A1 (lung) | Predominantly formed in both liver and lung.[1] | A major proximate mutagenic metabolite.[4][5] |
| 6-Amino-chrysene | CYP3A4 (liver) | Primarily a hepatic metabolite.[1] | A product of nitroreduction, which is a critical step in the activation pathway.[2][6] |
| trans-9,10-dihydro-9,10-dihydroxy-6-nitrochrysene | CYP enzymes | Found in both liver and lung microsomes.[1] | Another ring-oxidized metabolite. |
| Chrysene-5,6-quinone | CYP enzymes | Identified in hepatic microsomal incubations.[1] | A potential detoxification product. |
Key Findings from Inhibition Studies:
-
The formation of trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene in human liver microsomes is significantly correlated with the activity of CYP1A2.[1]
-
The production of 6-aminochrysene in the liver is strongly associated with CYP3A4 activity.[1]
-
In human lung microsomes, CYP1A1 is the principal enzyme responsible for the formation of trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene.[1]
-
Further metabolism of trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene appears to also involve CYP3A4.[1]
Experimental Protocols
A generalized protocol for investigating the in vitro metabolism of this compound using human liver microsomes is outlined below. This protocol is based on standard methodologies in the field.
Objective:
To determine the roles of specific CYP450 enzymes in the metabolism of this compound.
Materials:
-
Human liver microsomes (HLMs)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Specific CYP inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4)
-
Anti-CYP antibodies (e.g., anti-CYP1A2, anti-CYP3A4)
-
Acetonitrile (for reaction termination and extraction)
-
High-performance liquid chromatography (HPLC) system with UV or fluorescence detection
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare a final incubation mixture (e.g., 200 µL) containing potassium phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL protein), and this compound (e.g., 10 µM).
-
Inhibition Studies (optional): For inhibitor experiments, pre-incubate the microsomes with a specific CYP inhibitor for a designated time before adding the substrate. For antibody inhibition, pre-incubate the microsomes with the specific antibody.
-
Initiation of Reaction: Pre-warm the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture to pellet the protein. Transfer the supernatant to a new tube for analysis.
-
HPLC Analysis: Analyze the supernatant using a reverse-phase HPLC column to separate the parent compound and its metabolites.
-
Quantification: Quantify the metabolites by comparing their peak areas to those of authentic standards. The rate of metabolite formation is typically expressed as pmol of metabolite formed per minute per mg of microsomal protein.
Visualizing the Experimental and Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the metabolic pathways of this compound.
References
- 1. Roles of human hepatic and pulmonary cytochrome P450 enzymes in the metabolism of the environmental carcinogen this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Comparative tumorigenicity of this compound and its metabolites in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Metabolism of this compound by intestinal microflora - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Nitrochrysene: A Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and professionals in drug development, the proper handling and disposal of hazardous chemicals is paramount to ensuring a safe and compliant laboratory environment. 6-Nitrochrysene, a suspected human carcinogen, requires stringent disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe disposal of this compound and associated contaminated materials.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is crucial to handle this compound with the utmost care. This compound is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[1] Furthermore, it is listed under California's Proposition 65 as a chemical known to the state to cause cancer.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are required.[1]
-
Respiratory Protection: When handling the powder form or if there is a risk of aerosolization, a NIOSH-approved respirator should be used.
-
Protective Clothing: A lab coat or other protective garments must be worn to prevent skin contact.[1]
Engineering Controls: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure. The facility should be equipped with an eyewash station and a safety shower in close proximity.[1]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, dampen the spilled solid material with a suitable solvent like 60-70% ethanol to prevent dust generation.
-
Carefully scoop the dampened material into a designated, labeled, and sealed container for hazardous waste.
-
Decontaminate the spill area by washing with a solvent-soaked cloth, followed by a thorough cleaning with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent entry into the contaminated area until it has been deemed safe by qualified personnel.
Waste Characterization and Disposal
Proper characterization of this compound waste is the first step in its safe disposal. As a generator of hazardous waste, it is your responsibility to determine the appropriate waste codes.
While this compound is not specifically listed as a P-series or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA), it must be evaluated for hazardous characteristics.[1]
| Hazardous Waste Characteristic | Description | Typical RCRA Waste Code |
| Ignitability | Liquids with a flash point < 60°C, non-liquids that can cause fire, ignitable compressed gases, and oxidizers. | D001 |
| Corrosivity | Aqueous wastes with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel. | D002 |
| Reactivity | Wastes that are unstable, react violently with water, form toxic gases, or are capable of detonation. | D003 |
| Toxicity | Wastes that are harmful when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP). | D004 - D043 |
Given its toxicological profile, this compound waste is likely to be classified as toxic hazardous waste.
Disposal Procedures
The primary and recommended method for the final disposal of this compound and materials contaminated with it is high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the hazardous compound.
Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound powder, contaminated PPE (gloves, lab coats), bench paper, and other disposable labware should be placed in a dedicated, clearly labeled, and leak-proof container. The container must be marked with "Hazardous Waste," the chemical name "this compound," and appropriate hazard symbols.
-
Liquid Waste: Solutions containing this compound must be collected in a compatible, sealed, and leak-proof container. The container should be clearly labeled as "Hazardous Waste" with the chemical name and approximate concentration.
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be immediately placed into a designated, puncture-resistant sharps container labeled as hazardous waste.
Decontamination of Laboratory Equipment:
-
Glassware and Non-disposable Equipment: All reusable equipment that has come into contact with this compound must be decontaminated. A standard procedure is to triple-rinse the equipment with a suitable solvent. The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected depending on institutional policies.
Experimental Protocols
Waste Analysis: To confirm the hazardous characteristics of this compound waste, analytical testing may be required. The U.S. Environmental Protection Agency's (EPA) SW-846 "Test Methods for Evaluating Solid Waste, Physical/Chemical Methods" provides a compendium of analytical methods.[3] For semi-volatile organic compounds like this compound, the following methods are relevant:
-
Sample Extraction: Method 3500 series (e.g., 3540C for Soxhlet extraction, 3550C for ultrasonic extraction).
-
Sample Analysis: Method 8000 series, likely utilizing gas chromatography-mass spectrometry (GC/MS) for identification and quantification.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines and the relevant local, state, and federal regulations.
References
Essential Safety and Logistical Information for Handling 6-Nitrochrysene
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides critical safety protocols and logistical plans for the handling and disposal of 6-Nitrochrysene. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination. This compound is a suspected carcinogen and must be handled with extreme caution in a controlled laboratory setting.
Hazard Summary and Quantitative Data
This compound poses significant health risks. All personnel must be familiar with the following hazard classifications and safety data before commencing any work.
| Hazard Classification | Description | Source |
| Carcinogenicity | Suspected human carcinogen based on animal studies. | [1] |
| Acute Toxicity (Oral) | May cause irritation of the digestive tract. The toxicological properties have not been fully investigated. | [1] |
| Acute Toxicity (Inhalation) | May cause respiratory tract irritation. The toxicological properties have not been fully investigated. | [1] |
| Skin Corrosion/Irritation | May cause skin irritation. | [1] |
| Eye Damage/Irritation | May cause eye irritation. | [1] |
| Occupational Exposure Limits | No established OSHA Permissible Exposure Limit (PEL) or NIOSH Recommended Exposure Limit (REL). All handling should aim to minimize any potential exposure. | [1] |
Operational Plan: Handling this compound
A systematic approach is mandatory for all procedures involving this compound. The following step-by-step operational plan must be followed.
Pre-Operational Procedures
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control exposure.
-
Personnel Training: All personnel must be trained on the specific hazards and handling procedures for this compound.
-
Personal Protective Equipment (PPE) Check: Before entering the designated area, personnel must don the required PPE as detailed in the table below. Gloves should be inspected for any signs of degradation or punctures.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and operational.[1]
Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Respiratory Protection | A NIOSH-approved half-face respirator with a combination filter cartridge for organic vapors, acid gases, and a high-efficiency particulate air (HEPA) filter is recommended. | To prevent inhalation of airborne particles and vapors. |
| Hand Protection | Butyl rubber or Viton™ gloves are recommended. Double gloving is advised for enhanced protection. Nitrile gloves are not recommended due to poor resistance to aromatic hydrocarbons. | To prevent skin contact with the chemical. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes and airborne particles. |
| Skin and Body Protection | A lab coat or chemical-resistant apron, long pants, and closed-toe shoes. | To minimize skin exposure. |
Step-by-Step Handling Procedures
-
Preparation: Work within the confines of a chemical fume hood. Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.
-
Weighing and Transfer: Handle this compound as a solid to minimize dust generation. Use a spatula for transfers. If a solution is required, add the solvent to the solid slowly to avoid splashing.
-
Experimental Procedures: Conduct all experimental manipulations within the fume hood. Keep all containers of this compound tightly sealed when not in use.
-
Post-Handling: After handling, wipe down the work area with a suitable decontamination solution (see Decontamination Procedures below).
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]
-
Spill: For small spills, dampen the solid material with 60-70% ethanol to prevent dust formation. Carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with a decontamination solution. For large spills, evacuate the area and contact the appropriate emergency response team.
Disposal Plan: this compound Waste
All this compound waste is considered hazardous and must be disposed of following institutional and regulatory guidelines.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, absorbent paper, contaminated labware) must be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a clearly labeled, sealed, and chemical-resistant hazardous waste container.
-
Sharps: Any sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.
Decontamination Procedures
-
Glassware and Equipment: All non-disposable glassware and equipment that have come into contact with this compound must be decontaminated before being removed from the designated area. A thorough wash with a suitable solvent (e.g., ethanol) followed by a soap and water wash is recommended.
-
Work Surfaces: At the end of each work session, all surfaces within the designated area should be wiped down with a 60-70% ethanol solution followed by a soap and water solution.
Final Disposal
-
All hazardous waste containers must be securely sealed and transported to the designated hazardous waste storage area for collection by a licensed hazardous waste disposal contractor.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
